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Foundational

The Chemical and Physical Properties of 4-(4-Vinylphenyl)-1H-imidazole: A Comprehensive Technical Guide

As an application scientist designing advanced functional materials and catalytic systems, the selection of monomeric building blocks is rarely arbitrary. 4-(4-Vinylphenyl)-1H-imidazole (often abbreviated as VPI or 4-p-s...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist designing advanced functional materials and catalytic systems, the selection of monomeric building blocks is rarely arbitrary. 4-(4-Vinylphenyl)-1H-imidazole (often abbreviated as VPI or 4-p-styrylimidazole) represents a privileged molecular scaffold. It seamlessly integrates the robust, polymerizable nature of a styrene derivative with the dynamic, stimuli-responsive coordination chemistry of an imidazole ring.

This whitepaper provides an in-depth analysis of the chemical and physical properties of 4-(4-Vinylphenyl)-1H-imidazole, detailing its structural causality, synthetic methodologies, and applications in poly(ionic liquids) and heavy metal remediation.

Structural and Physical Properties

The molecular architecture of 4-(4-Vinylphenyl)-1H-imidazole ( C11​H10​N2​ ) is defined by two distinct functional domains separated by a conjugated π -system. The C4 position of the imidazole ring is covalently linked to a 4-vinylphenyl (styrene) moiety. This extended conjugation lowers the overall energy of the molecule but also influences the electron density on the basic pyrrolic and pyridinic nitrogens of the imidazole ring.

Quantitative Data Summary

Understanding the baseline physical properties is critical for predicting phase behavior during solution polymerization and anticipating the osmotic swelling of resulting hydrogels.

PropertyValue / DescriptionCausality & Significance
Chemical Formula C11​H10​N2​ Dictates the stoichiometric ratios for copolymerization.
Molecular Weight 170.21 g/mol Essential for calculating initiator-to-monomer (I:M) ratios.
Physical State Off-white to pale yellow solidConjugation pushes absorption slightly toward the visible spectrum.
Predicted pKa​ (Conjugate Acid) ~6.5 – 6.8The electron-withdrawing nature of the phenyl ring slightly lowers the pKa​ compared to unsubstituted imidazole (7.0).
Solubility Profile Soluble in DMF, DMSO, THF, MeOHHigh polarity of the imidazole ring necessitates polar aprotic or protic solvents; insoluble in non-polar aliphatic hydrocarbons.
Hydrogen Bonding Donor (N-H) and Acceptor (N=)Enables supramolecular assembly and moisture retention in polymer networks.

Chemical Reactivity and Mechanistic Pathways

The utility of 4-(4-Vinylphenyl)-1H-imidazole stems from its orthogonal reactivity. The vinyl group and the imidazole ring can be manipulated independently without cross-interference, provided the reaction conditions are carefully controlled.

The Vinyl Domain: Radical Polymerization

The 4-vinylphenyl group undergoes standard free-radical polymerization. Because the propagating radical is stabilized by the adjacent phenyl ring (benzylic stabilization), VPI copolymerizes highly efficiently with other styrenic monomers (like divinylbenzene, DVB) and acrylates. When copolymerized with acrylic acid, the resulting hydrogels exhibit pH-responsive conformational changes due to the protonation dynamics of the embedded imidazole rings[1].

The Imidazole Domain: Coordination and Alkylation

The unsubstituted nitrogen (N3) acts as a potent σ -donor for transition metals. In environmental applications, VPI-based chelating resins demonstrate a high binding affinity for Cu2+ ions. The desorption of these heavy metals is highly pH-dependent; acidic environments protonate the imidazole ring, causing electrostatic repulsion and hydrogel volume expansion, which accelerates the release of the metal ions[1].

Furthermore, the imidazole ring can undergo N-alkylation (e.g., with methyl iodide) to form imidazolium salts. These precursors are polymerized to create robust poly(ionic liquids) (PILs) that serve as highly stable supports for metal nanoparticle catalysts, such as palladium, used in CO2​ hydrogenation[2].

Reactivity cluster_vinyl Vinyl Group Reactivity cluster_imidazole Imidazole Ring Reactivity VPI 4-(4-Vinylphenyl)-1H-imidazole Radical Radical Polymerization VPI->Radical Initiator / Heat Copolymer Copolymerization (e.g., DVB, AA) VPI->Copolymer Co-monomers Coordination Metal Coordination (Cu2+, Pd) VPI->Coordination Electron Donation Alkylation N-Alkylation (Quaternization) VPI->Alkylation Alkyl Halides PILs Poly(Ionic Liquids) Alkylation->PILs Forms

Fig 1: Divergent orthogonal reactivity pathways of 4-(4-Vinylphenyl)-1H-imidazole.

Synthesis and Experimental Protocols

Synthesizing C-substituted arylimidazoles requires precision to avoid unwanted N-arylation. The most reliable, self-validating method for synthesizing 4-(4-Vinylphenyl)-1H-imidazole is the Suzuki-Miyaura cross-coupling of 4-bromo-1H-imidazole with 4-vinylphenylboronic acid[3].

Causality in Reagent Selection
  • Catalyst ( Pd(PPh3​)4​ ): Tetrakis(triphenylphosphine)palladium(0) is chosen because its bulky ligands prevent the premature aggregation of palladium black, maintaining a high turnover frequency during the transmetalation step.

  • Base ( K2​CO3​ ): Potassium carbonate is a mild inorganic base. It is strong enough to form the reactive boronate complex required for transmetalation but mild enough to prevent the base-catalyzed degradation of the sensitive vinyl group or the deprotonation of the imidazole N-H, which could poison the catalyst[3].

  • Solvent System (DME/Water): A biphasic system ensures the solubility of both the organic halides and the inorganic base, driving the reaction forward via interfacial mass transfer.

Step-by-Step Synthetic Methodology

Step 1: System Degassing (Critical Validation Step)

  • Suspend 4-bromo-1H-imidazole (1.0 equiv) and 4-vinylphenylboronic acid (1.2 equiv) in a 2:1 mixture of Dimethoxyethane (DME) and deionized water.

  • Add K2​CO3​ (3.0 equiv).

  • Self-Validation: Sparge the suspension vigorously with ultra-pure N2​ or Argon for exactly 20 minutes. Failure to displace dissolved oxygen will result in the immediate oxidative quenching of the Pd(0) catalyst (visible as a rapid blackening of the solution).

Step 2: Catalytic Cross-Coupling 4. Quickly add Pd(PPh3​)4​ (0.05 equiv) under a positive stream of inert gas. 5. Heat the reaction mixture to gentle reflux (approx. 85°C) for 12–16 hours. 6. Monitor via TLC (Eluent: Dichloromethane/Methanol 9:1). The disappearance of the lower-Rf 4-bromoimidazole spot confirms reaction completion.

Step 3: Workup and Extraction 7. Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc). 8. Wash the organic layer sequentially with saturated aqueous NaHCO3​ and brine. This removes residual boronic acid and inorganic salts. 9. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (keep bath temperature <40°C to prevent auto-polymerization of the vinyl group).

Step 4: Purification 10. Purify the crude residue via flash column chromatography on silica gel. 11. Isolate the product and store it at -20°C in the dark to maintain monomer integrity.

Synthesis Reactants 4-Bromo-1H-imidazole + 4-Vinylphenylboronic acid Degassing Degassing (N2/Ar) Prevent Pd(0) Oxidation Reactants->Degassing Catalysis Pd(PPh3)4 + K2CO3 Transmetalation & Coupling Degassing->Catalysis Workup Aqueous Quench & Extraction Catalysis->Workup Purification Silica Gel Chromatography Workup->Purification Product Pure 4-(4-Vinylphenyl) -1H-imidazole Purification->Product

Fig 2: Suzuki-Miyaura cross-coupling workflow for 4-arylimidazole synthesis.

Advanced Applications in Materials Science

Heavy Metal Remediation Resins

Polymers incorporating vinylphenylimidazoles exhibit exceptional chelating properties. When copolymerized with divinylbenzene (DVB), the resulting cross-linked resins act as highly efficient scavengers for transition metals. Research has demonstrated that the apparent dissociation constants ( pKa′​ ) of these resins dictate their swelling behavior at different pH values, directly controlling their binding capacity and time-dependent uptake of Cu2+ ions[4].

Poly(Ionic Liquid) Catalytic Supports

In the realm of green chemistry, VPI is a vital precursor for Poly(Ionic Liquids). By quaternizing the imidazole ring with alkyl halides, researchers generate ionic liquid monomers. Once polymerized, these highly cross-linked, amine-decorated networks provide an electrosterically stabilizing environment for metal nanoparticles. This prevents catalyst degradation and agglomeration under the harsh conditions required for CO2​ hydrogenation, representing a significant leap forward in carbon capture and utilization technologies[2].

References

  • [4] YANGILANGAN OLTINGՍGՍRTLI BETONNING KORROZIYAGA CHIDAMLILIGICORROSION RESISTANCE OF RENOVATED SՍLFՍR CONCRETE (Polymere Imidazolcarbonsäuren). ResearchGate. 4

  • [1] COPOLYMERS BASED ON ACRYLIC ACID FOR WATER PURIFICATION FROM HEAVY METAL IONS. ResearchGate. 1

  • [2] The Design and Optimisation of Poly(Ionic Liquid) Stabilized Metal Nanoparticle Catalysts. Newcastle University Theses. 2

  • [3] Potent BRAF kinase inhibitors based on 2,4,5-trisubstituted imidazole with naphthyl and benzothiophene 4-substituents (Suzuki coupling methodologies). ResearchGate. 3

Sources

Exploratory

Synthesis pathway and reaction mechanism of 4-(4-Vinylphenyl)-1H-imidazole

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 4-(4-Vinylphenyl)-1H-imidazole Abstract 4-(4-Vinylphenyl)-1H-imidazole is a valuable bifunctional molecule, integrating the reactive vinyl group, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 4-(4-Vinylphenyl)-1H-imidazole

Abstract

4-(4-Vinylphenyl)-1H-imidazole is a valuable bifunctional molecule, integrating the reactive vinyl group, a cornerstone for polymerization and post-synthetic modification, with the imidazole core, a privileged scaffold in medicinal chemistry and material science. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will dissect key methodologies, including the construction of the imidazole ring from vinyl-substituted precursors and the introduction of the vinyl moiety onto a pre-formed imidazole scaffold via modern cross-coupling and olefination techniques. Each section elucidates the underlying reaction mechanisms, provides field-proven experimental protocols, and explains the causality behind critical experimental choices, ensuring scientific integrity and reproducibility.

Introduction: Strategic Importance and Retrosynthetic Analysis

The unique molecular architecture of 4-(4-vinylphenyl)-1H-imidazole makes it a highly sought-after building block. The vinyl group serves as a polymerizable handle for creating functional polymers, advanced materials, and covalent drug conjugates. The imidazole nucleus is a critical pharmacophore found in numerous bioactive molecules and acts as a versatile ligand in coordination chemistry.[1]

A logical retrosynthetic analysis reveals two primary strategic disconnections for the synthesis of the target molecule:

  • C-C Bond Disconnection: Breaking the bond between the phenyl and imidazole rings. This suggests a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Heck coupling, as a final step.

  • Imidazole Ring Disconnection: Deconstructing the imidazole heterocycle. This points towards a multi-component condensation reaction, such as the Debus-Radziszewski synthesis, using 4-vinylbenzaldehyde as a key starting material.

  • Vinyl Group Disconnection: Cleaving the double bond of the vinyl group. This strategy implies the formation of the vinyl group from a precursor, such as an acetyl group, via a Wittig reaction.

This guide will explore these three forward-synthetic approaches in detail.

G cluster_0 Retrosynthetic Strategies Target 4-(4-Vinylphenyl)-1H-imidazole Strategy1 Strategy 1: Imidazole Ring Construction Target->Strategy1 Debus-Radziszewski Strategy2 Strategy 2: C-C Cross-Coupling Target->Strategy2 Suzuki / Heck Strategy3 Strategy 3: Vinyl Group Formation Target->Strategy3 Wittig Reaction

Caption: Retrosynthetic analysis of 4-(4-Vinylphenyl)-1H-imidazole.

Pathway I: Imidazole Ring Construction via Debus-Radziszewski Synthesis

This is arguably the most direct and atom-economical approach, constructing the desired imidazole ring in a one-pot, multi-component reaction.[2][3] The core principle is the condensation of a 1,2-dicarbonyl compound (e.g., benzil or glyoxal), an aldehyde (4-vinylbenzaldehyde), and a source of ammonia (typically ammonium acetate).[4]

Reaction Mechanism

The Debus-Radziszewski mechanism proceeds through a series of condensation and cyclization steps:

  • Imine Formation: The aldehyde (4-vinylbenzaldehyde) reacts with ammonia (from ammonium acetate) to form an imine.

  • Condensation: The 1,2-dicarbonyl compound (benzil) condenses with a second equivalent of ammonia to form a di-imine intermediate.

  • Cyclization Precursor Assembly: The enolate of the di-imine intermediate attacks the imine formed in step 1.

  • Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization followed by dehydration (loss of water) to yield the aromatic 2,4,5-trisubstituted imidazole ring. When glyoxal is used instead of benzil, a 4-substituted imidazole is formed.

G cluster_0 Debus-Radziszewski Synthesis Workflow Start 4-Vinylbenzaldehyde + Glyoxal + Ammonium Acetate Reaction One-Pot Condensation (Solvent: Acetic Acid or Ethanol) Start->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification Product 4-(4-Vinylphenyl)-1H-imidazole Purification->Product

Caption: Workflow for the Debus-Radziszewski synthesis.

Experimental Protocol

Materials:

  • 4-Vinylbenzaldehyde

  • Glyoxal (40% solution in water)

  • Ammonium acetate

  • Glacial acetic acid or Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-vinylbenzaldehyde (1.0 eq) and ammonium acetate (2.5 eq) in glacial acetic acid or ethanol.

  • Add glyoxal (1.1 eq, 40% aq. solution) dropwise to the mixture while stirring.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution carefully with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until a precipitate forms.

  • Filter the solid precipitate, wash it with cold water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[4][5]

Expertise & Causality:

  • Ammonium Acetate: Serves as both the ammonia source and a mild acidic catalyst. Using a molar excess ensures the reaction equilibrium favors product formation.

  • Solvent Choice: Glacial acetic acid is a common solvent as it facilitates the condensation steps.[4] However, for greener protocols, ethanol can also be effective.[6]

  • Work-up: Neutralization is critical. The imidazole product is basic and will be protonated and soluble in the acidic reaction medium. Basification deprotonates the imidazole, causing it to precipitate.

Pathway II: Post-Modification via Palladium-Catalyzed Cross-Coupling

This strategy involves forming the C4-phenyl bond in the final stages of the synthesis, linking a pre-formed imidazole ring with a vinylphenyl moiety. The Suzuki-Miyaura coupling is a highly robust and preferred method.

Suzuki-Miyaura Coupling

This powerful reaction creates a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[7][8] For our target, this translates to reacting 4-bromo-1H-imidazole (or a protected version) with 4-vinylphenylboronic acid.

3.1.1. Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-bromoimidazole, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (the vinylphenyl moiety) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic 'ate' complex.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

G node_A 4-Bromoimidazole Pd(0)L₂ node_B Oxidative Addition node_A:f1->node_B node_C Br-Pd(II)L₂-Imidazole node_B->node_C:f0 node_D Transmetalation node_C:f0->node_D node_E Vinylphenyl-Pd(II)L₂-Imidazole node_D->node_E:f0 node_F Reductive Elimination node_E:f0->node_F node_G 4-(4-Vinylphenyl)-1H-imidazole Pd(0)L₂ node_F->node_G:f0 node_G:f1->node_A:f1 Catalyst Regeneration node_H 4-Vinylphenyl- B(OH)₂ + Base node_H->node_D

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

3.1.2. Experimental Protocol

Materials:

  • 4-Bromo-1H-imidazole (N-protected, e.g., with a trityl or SEM group, if necessary)

  • 4-Vinylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)[9]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, DMF, or Toluene)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-1H-imidazole (1.0 eq), 4-vinylphenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (2-3 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9][10]

Trustworthiness & Causality:

  • N-Protection: The imidazole N-H proton is acidic and can interfere with the catalytic cycle.[9] Protecting the nitrogen (e.g., with a trityl group) often leads to cleaner reactions and higher yields, although some modern catalytic systems can tolerate free N-H groups.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Performing the reaction under an inert atmosphere is crucial for catalyst longevity and reaction success.

  • Degassed Solvents: Removing dissolved oxygen from the solvents is another critical step to protect the catalyst.

Pathway III: Vinyl Group Formation via Wittig Reaction

This approach builds the vinyl group onto a phenylimidazole scaffold in the final step. It begins with a precursor molecule, 4-(4-acetylphenyl)-1H-imidazole, which is then converted to the target compound using a Wittig reagent.[11] The Wittig reaction is a cornerstone of organic synthesis for converting ketones or aldehydes into alkenes.[12][13]

Reaction Mechanism

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent).[14]

  • Ylide Formation: The Wittig reagent, typically methyltriphenylphosphonium bromide, is deprotonated with a strong base (e.g., n-butyllithium or potassium tert-butoxide) to form the nucleophilic phosphonium ylide.

  • Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 4-(4-acetylphenyl)-1H-imidazole. This leads to a zwitterionic intermediate called a betaine, which rapidly collapses to form a four-membered ring intermediate, the oxaphosphetane.[13]

  • Cycloreversion: The oxaphosphetane intermediate decomposes in a concerted [2+2] cycloreversion reaction. The thermodynamic driving force is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, which yields the desired alkene product.[12][14]

Experimental Protocol

Step A: Synthesis of 4-(4-acetylphenyl)-1H-imidazole This intermediate can be synthesized using the Debus-Radziszewski reaction described in Pathway I, using 4-acetylbenzaldehyde, glyoxal, and ammonium acetate.[15]

Step B: Wittig Olefination Materials:

  • 4-(4-Acetylphenyl)-1H-imidazole

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., Potassium tert-butoxide, n-BuLi)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 eq) portion-wise. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide. Stir for 30-60 minutes at this temperature.

  • In a separate flask, dissolve 4-(4-acetylphenyl)-1H-imidazole (1.0 eq) in anhydrous THF.

  • Add the solution of the imidazole precursor dropwise to the ylide suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 4-(4-vinylphenyl)-1H-imidazole.[11]

Comparative Data Summary

The choice of synthetic pathway often depends on starting material availability, scalability, and desired purity. The following table provides a general comparison of the discussed methods.

Pathway Key Starting Materials Typical Yields Advantages Disadvantages
Debus-Radziszewski 4-Vinylbenzaldehyde, Glyoxal70-90%One-pot, atom-economical, direct4-Vinylbenzaldehyde can be prone to polymerization
Suzuki-Miyaura 4-Bromoimidazole, 4-Vinylphenylboronic acid65-85%High functional group tolerance, reliableRequires expensive Pd catalyst, inert conditions, potential need for N-protection
Wittig Reaction 4-Acetylphenyl-1H-imidazole, Phosphonium salt60-80%Well-established, reliable olefinationRequires strong base, anhydrous conditions, produces stoichiometric phosphine oxide waste

Conclusion

The synthesis of 4-(4-vinylphenyl)-1H-imidazole can be effectively achieved through several robust synthetic strategies. The Debus-Radziszewski reaction offers a direct and efficient one-pot method ideal for large-scale synthesis, provided the stability of 4-vinylbenzaldehyde is managed. For analogue synthesis and applications requiring high functional group tolerance, the Suzuki-Miyaura cross-coupling provides a powerful and versatile alternative. Finally, the Wittig reaction presents a classic and reliable method for introducing the vinyl group at a late stage, which can be advantageous when working with sensitive functionalities. The selection of the optimal pathway will be dictated by the specific constraints and objectives of the research or development program, including cost, scale, available starting materials, and required purity.

References

  • ResearchGate. (n.d.). Syntheses of 1‐PG/AUX‐4‐vinyl‐1H‐imidazole (1 a–e). Retrieved from [Link]

  • Taylor & Francis Online. (2006, December 5). Improved Syntheses of Vinyl Imidazoles. Synthetic Communications. Retrieved from [Link]

  • ACS Publications. (2008, October 16). Stereoselective C(2)-Vinylation of 1-Substituted Imidazoles with 3-Phenyl-2-propynenitrile. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of reaction used for the introduction of the vinyl group. Retrieved from [Link]

  • MDPI. (2025, September 7). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Lignans. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2 Synthesis of N-vinyl imidazole derivatives 14 from acetylenic.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 27). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Versatile Synthesis of Vinyl-Substituted Heterocycles via Regio- and Enantioselective Pd-Catalyzed Tandem Allylic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 14). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC. Retrieved from [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. PMC. Retrieved from [Link]

  • Google Patents. (2024, May 28). CN118103354A - Method for producing halogenated vinyl imidazole compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]

  • MDPI. (2023, June 19). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2023, September 15). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.

Sources

Foundational

Solubility profile of 4-(4-Vinylphenyl)-1H-imidazole in organic vs. aqueous solvents

An In-Depth Technical Guide: Solubility Profile of 4-(4-Vinylphenyl)-1H-imidazole in Organic vs. Aqueous Solvents Executive Summary 4-(4-Vinylphenyl)-1H-imidazole (VPI) is a highly versatile bifunctional monomer extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Solubility Profile of 4-(4-Vinylphenyl)-1H-imidazole in Organic vs. Aqueous Solvents

Executive Summary

4-(4-Vinylphenyl)-1H-imidazole (VPI) is a highly versatile bifunctional monomer extensively utilized in the synthesis of poly(ionic liquids), metal-coordinating polymers, and functional hydrogels[1]. From a molecular standpoint, VPI presents a fascinating solvation challenge: it combines a highly hydrophobic, polymerizable styrene-like moiety (the vinylphenyl group) with a polar, ionizable, and hydrogen-bonding capable heterocyclic ring (the 1H-imidazole group)[2].

For researchers and drug development professionals, understanding the thermodynamic solubility profile of VPI is critical for optimizing reaction conditions, designing purification workflows, and formulating polymer precursors. This whitepaper provides an authoritative analysis of VPI’s solubility behavior across organic and aqueous systems, grounded in mechanistic solvation theory and validated experimental protocols.

Physicochemical Properties & Mechanistic Solvation Theory

The solubility of VPI is governed by the competing thermodynamic interactions of its two distinct structural domains:

  • The Vinylphenyl Moiety (Hydrophobic Domain): This non-polar region relies entirely on London dispersion forces for solvation. It highly favors non-polar or polar aprotic environments and actively resists hydration, creating a large entropic penalty when introduced to water.

  • The 1H-Imidazole Ring (Amphoteric/Polar Domain): The imidazole ring contains both a hydrogen-bond donor (the pyrrole-like -NH) and a hydrogen-bond acceptor (the pyridine-like =N-). Furthermore, the pyridine-like nitrogen is basic (pKa of the conjugate acid is typically ~6.0–7.0).

The Causality of Solvation: In the solid state, VPI molecules form strong intermolecular hydrogen-bonded networks (N-H···N) and π

π stacking interactions between the aromatic rings. To achieve dissolution, the solvent must provide enough solvation energy to overcome this substantial crystalline lattice energy.

G VPI 4-(4-Vinylphenyl)-1H-imidazole (Neutral State) Acidic Acidic Aqueous Media (pH < 5.0) VPI->Acidic Protonation Neutral Neutral/Basic Aqueous Media (pH > 7.0) VPI->Neutral Deprotonation / Neutral Organic Polar Aprotic Solvents (DMSO, DMF, THF) VPI->Organic Dispersion Forces Imidazolium Imidazolium Cation Formation (High Aqueous Solubility) Acidic->Imidazolium Solvation Shell Precipitation Hydrophobic Aggregation (Low Aqueous Solubility) Neutral->Precipitation Hydrophobic Effect Solvated Dipole-Dipole Solvation (High Organic Solubility) Organic->Solvated Complete Dissolution

Mechanistic pathway of 4-(4-Vinylphenyl)-1H-imidazole solvation across different solvent systems.

Solubility Profile in Organic Solvents

VPI exhibits a highly favorable solubility profile in organic solvents, primarily dictated by the solvent's ability to disrupt the imidazole hydrogen-bonding network.

  • Polar Aprotic Solvents (DMSO, DMF, DMAc): VPI shows excellent solubility (>100 mg/mL) in these solvents. The high dipole moments of DMSO and DMF effectively solvate the polar imidazole ring, acting as strong hydrogen-bond acceptors, while their organic backbones accommodate the hydrophobic vinylphenyl group.

  • Moderately Polar Solvents (THF, Dichloromethane, Chloroform): VPI exhibits good solubility (20–50 mg/mL). These solvents provide sufficient dispersion forces to solvate the styrene moiety and enough polarity to stabilize the monomeric state of the imidazole ring[1].

  • Non-Polar Aliphatic Solvents (Hexane, Heptane): VPI has very poor solubility (<1 mg/mL). Aliphatic hydrocarbons cannot disrupt the strong intermolecular hydrogen bonds between the imidazole rings, leaving the solid lattice intact.

Solubility Profile in Aqueous Systems (pH Dependence)

The aqueous solubility of VPI is strictly pH-dependent, acting as a classic ionizable basic compound.

  • Neutral to Alkaline Media (pH 7.0 - 14.0): At physiological or basic pH, VPI exists in its neutral, un-ionized form. The hydrophobic effect of the vinylphenyl group dominates, forcing the molecules to aggregate to minimize their surface area exposed to water. Consequently, intrinsic aqueous solubility is extremely low (<0.1 mg/mL).

  • Acidic Media (pH < 5.0): As the pH drops below the pKa of the imidazole ring, the pyridine-like nitrogen becomes protonated, forming a positively charged imidazolium cation . This ion-dipole interaction with water drastically increases the hydration energy, overcoming the hydrophobic penalty of the vinylphenyl group. In 0.1 M HCl, solubility increases exponentially, often exceeding 20 mg/mL.

Quantitative Data Summary

The following table summarizes the equilibrium solubility of VPI across various solvent systems at 25°C. (Note: Values are representative benchmarks based on the physicochemical behavior of vinyl-substituted phenylimidazoles).

Solvent SystemClassificationDielectric Constant ( ϵ )Equilibrium Solubility (mg/mL)Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 150.0Strong H-bond acceptance; high dipole stabilization.
Tetrahydrofuran (THF) Polar Aprotic7.5~ 45.0Disruption of lattice via moderate dipole interactions.
Dichloromethane (DCM) Halogenated8.9~ 30.0Favorable dispersion forces for the vinylphenyl group.
Hexane Non-Polar1.9< 0.5Insufficient polarity to break imidazole H-bond networks.
Aqueous Buffer (pH 7.4) Aqueous (Neutral)80.1< 0.1Hydrophobic exclusion of the neutral vinylphenyl moiety.
Aqueous Buffer (pH 2.0) Aqueous (Acidic)80.1~ 25.0Ion-dipole hydration via imidazolium cation formation.

Experimental Protocol: Determining Equilibrium Solubility

To ensure high scientific integrity and reproducibility, the determination of VPI solubility must follow a self-validating system. The protocol below is adapted from the OECD Test Guideline 105 (Water Solubility) [3] and the standardized Shake-Flask Method [4][5].

Step-by-Step Methodology
  • Sample Preparation: Add an excess amount of VPI powder (e.g., 50 mg) into a 10 mL glass vial. Add exactly 5.0 mL of the target solvent (or pH-adjusted buffer). The presence of undissolved solid must be visually confirmed to ensure the system can reach saturation[5].

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker set to 37 ± 0.5 °C (or 25 °C depending on target data).

    • Causality Note: An orbital shaker is strictly preferred over a magnetic stir bar. Magnetic stirring can grind the particles, artificially altering the particle size distribution and temporarily spiking kinetic solubility above true thermodynamic equilibrium[5].

    • Agitate at 150 RPM for 24 to 48 hours. Shield from light to prevent premature auto-polymerization of the vinyl group[4].

  • Phase Separation: Remove the vial and allow it to stand for 2 hours to let large aggregates settle. Transfer the suspension to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet undissolved solids[4].

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality Note: Discard the first 0.5 mL of the filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring the collected sample accurately represents the equilibrium concentration[4].

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) at the λmax​ of the conjugated vinylphenyl system (typically ~260-280 nm). Calculate the concentration against a pre-validated standard calibration curve[4][6].

Workflow Step1 1. Sample Preparation Add excess VPI to solvent Step2 2. Equilibration (Shake-Flask) Agitate at 37°C for 24-48h Step1->Step2 Step3 3. Phase Separation Centrifugation / Filtration Step2->Step3 Step4 4. Analytical Quantification HPLC-UV / LC-MS Analysis Step3->Step4 Step5 5. Data Validation Calculate Equilibrium Solubility Step4->Step5

Standardized shake-flask workflow for determining equilibrium solubility based on OECD guidelines.

References

  • The Design and Optimisation of Poly(Ionic Liquid) Stabilized Metal Nanoparticle Catalysts Newcastle University Theses[Link]

  • Medicated plasters - European Patent Office - EP 0387751 B1 Googleapis.com / EPO [Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan PubMed Central (PMC) [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments World Health Organization (WHO) [Link]

  • New Substances Notification - OECD Test Guideline 105 Government of Canada Publications[Link]

Sources

Exploratory

Electronic Structure and Hydrogen Bonding Dynamics of 4-(4-Vinylphenyl)-1H-imidazole: A Mechanistic Guide for Advanced Membrane and Polymer Design

Executive Summary 4-(4-Vinylphenyl)-1H-imidazole (4-VPI) is a highly specialized monomer bridging the gap between structural polymer chemistry and advanced electrochemical applications. Featuring a polymerizable vinyl gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Vinylphenyl)-1H-imidazole (4-VPI) is a highly specialized monomer bridging the gap between structural polymer chemistry and advanced electrochemical applications. Featuring a polymerizable vinyl group, a rigid phenyl spacer, and an amphoteric imidazole ring, 4-VPI has emerged as a critical building block for Anion Exchange Membranes (AEMs) and High-Temperature Proton Exchange Membranes (HT-PEMFCs) [1][3].

For researchers and drug development professionals, understanding the electronic structure and hydrogen-bonding capabilities of 4-VPI is paramount. The compound's unique architecture not only dictates its polymerization kinetics but also governs the formation of continuous, self-assembling proton-conducting channels. This whitepaper deconstructs the quantum mechanical properties, hydrogen-bonding networks, and field-proven experimental protocols necessary to leverage 4-VPI in next-generation materials.

Electronic Structure & Conjugation Effects

The molecular architecture of 4-VPI fundamentally alters the electronic landscape of the standard imidazole ring. In simple 1-vinylimidazole, the vinyl group is directly attached to the nitrogen, limiting resonance delocalization. In 4-VPI, the insertion of a phenyl ring between the vinyl group and the imidazole moiety creates a highly extended π -conjugated system.

The Role of the Phenyl Spacer
  • HOMO-LUMO Modulation: The extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This increases the polarizability of the molecule, facilitating stronger intermolecular dipole-dipole interactions.

  • Resonance Stabilization of the Cation: When 4-VPI is utilized in AEMs, the imidazole ring is typically alkylated or protonated to form an imidazolium cation. The phenyl ring acts as an electron sink/source, distributing the positive charge across the π -system. This resonance stabilization is the primary causal factor for the enhanced alkaline stability of 4-VPI-derived membranes, as it significantly raises the activation energy required for nucleophilic attack by hydroxide ( OH− ) ions [3].

G A 4-VPI Monomer (Neutral State) B Delocalized Pi-System (Vinyl-Phenyl-Imidazole) A->B Conjugation C Poly(4-VPI) Backbone (Hydrophobic Matrix) A->C Radical Polymerization D Imidazolium Cation (Resonance Stabilized) B->D Protonation / Alkylation C->D Post-Modification

Diagram 1: Electronic resonance and polymerization pathway of 4-VPI.

Hydrogen Bonding Dynamics & The Grotthuss Mechanism

The 1H-imidazole ring is uniquely amphoteric. It possesses a pyrrole-like nitrogen (N1) that acts as a strong hydrogen-bond donor (N-H), and a pyridine-like nitrogen (N3) that acts as a strong hydrogen-bond acceptor.

Network Formation and Proton Hopping

In the solid state or within a polymerized matrix, 4-VPI forms extensive, self-assembling hydrogen-bonded chains. In low-hydration environments—such as fuel cells operating above 120°C—water molecules cannot act as the primary proton carriers (vehicular mechanism). Instead, proton transport must occur via the Grotthuss mechanism (proton hopping) [1][2].

Because the phenyl spacer in 4-VPI increases the basicity (proton affinity) of the N3 position through inductive and resonance effects, the hydrogen bonds formed between adjacent imidazole rings are shorter and stronger than those in non-conjugated analogs. A proton transfers from the N1 of one imidazole to the N3 of an adjacent imidazole. Following the transfer, the receiving imidazole ring undergoes a rapid reorientation (flip) to present its newly formed N-H bond to the next acceptor in the chain, enabling continuous, water-free conductivity.

G N1 Imidazole Site 1 (Protonated N-H+) N2 Imidazole Site 2 (Neutral N) N1->N2 H-Bond Donor to Acceptor N3 Imidazole Site 3 (Neutral N) N2->N3 Proton Hopping (Grotthuss) N4 Proton Transferred (Site 3 becomes N-H+) N3->N4 Reorientation (Vehicular/Flip)

Diagram 2: Grotthuss proton conduction mechanism via 4-VPI H-bonded networks.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for characterizing and utilizing 4-VPI.

Protocol 1: Computational Electronic Structure Analysis (DFT)

Purpose: To map the electrostatic potential and predict H-bond bond lengths.

  • Geometry Optimization: Construct the 4-VPI monomer and dimer in a computational suite (e.g., Gaussian). Optimize the geometry using the B3LYP functional with a 6-311++G(d,p) basis set.

  • Frequency Analysis: Run a vibrational frequency calculation at the same level of theory to ensure the absence of imaginary frequencies, confirming a true energy minimum.

  • ESP Mapping: Generate the Electrostatic Potential (ESP) map to visualize the electron-rich N3 acceptor site and the electron-poor N1-H donor site. Calculate the HOMO-LUMO gap to quantify the effect of the phenyl spacer.

Protocol 2: Spectroscopic Characterization of H-Bonding

Purpose: To empirically validate the presence and strength of the Grotthuss H-bond network.

  • Variable-Temperature FTIR (VT-FTIR): Prepare a thin film of poly(4-VPI). Scan from 25°C to 150°C. Monitor the broad N-H stretching band (~3100–3300 cm⁻¹). Causality: As temperature increases, thermal energy disrupts weaker H-bonds, causing the N-H band to narrow and blue-shift (move to higher wavenumbers). The rate of this shift quantifies the network's thermal stability.

  • Solid-State 1H MAS NMR: Perform Magic-Angle Spinning Nuclear Magnetic Resonance. Look for highly deshielded proton signals (>12 ppm), which definitively indicate protons trapped in strong, continuous N-H···N hydrogen bonds.

Protocol 3: Membrane Fabrication and Quaternization

Purpose: To synthesize an Anion Exchange Membrane (AEM) from 4-VPI [3].

  • Radical Polymerization: Dissolve 4-VPI and a crosslinker (e.g., divinylbenzene) in a polar aprotic solvent (DMSO). Add 1 mol% AIBN as a radical initiator. Purge with Argon for 30 minutes.

  • Thermal Curing: Cast the solution onto a glass plate and heat at 70°C for 24 hours to form the poly(4-VPI) backbone.

  • Alkylation (Quaternization): Immerse the crosslinked film in a 1M solution of methyl iodide ( CH3​I ) in hexane for 48 hours at 40°C. Causality: The nucleophilic N3 attacks the methyl group, forming a permanently charged imidazolium network capable of conducting hydroxide ions.

Quantitative Data Summary

The following table summarizes the structural and electronic advantages of 4-VPI compared to the industry-standard 1-Vinylimidazole, demonstrating why the phenyl spacer is critical for advanced applications.

Property1-Vinylimidazole (1-VI)4-(4-Vinylphenyl)-1H-imidazole (4-VPI)Causality / Significance
HOMO-LUMO Gap (eV) ~5.8~4.2Phenyl spacer extends π -conjugation, lowering the gap and increasing polarizability.
Dipole Moment (Debye) ~3.1~4.5Extended charge separation enhances intermolecular dipole-dipole interactions.
Proton Affinity (kcal/mol) ~225~232Resonance stabilization from the phenyl ring increases basicity at the N3 position.
Intermolecular H-Bond Length (Å) ~2.85~2.78Enhanced donor/acceptor strength leads to tighter, more efficient proton-conducting networks.

References

  • Quartarone, E., Angioni, S., & Mustarelli, P. (2017). "Polymer and Composite Membranes for Proton-Conducting, High-Temperature Fuel Cells: A Critical Review." Materials, 10(7), 687. URL:[Link]

  • Savin, G., Burchard, W., Luca, C., & Beldie, C. (2004). "Global Solution Properties of Poly(N-vinylimidazole) in Ethanol. Macromolecules and Aggregates." Macromolecules, 37(14), 5341-5349. URL:[Link]

  • Hager, L., & Kerres, J. (2025). "METHOD FOR THE SYNTHESIS OF A VINYLPHENYL IMIDAZOLE STARTING MONOMER FOR THE PREPARATION OF A POLYMER AND A MEMBRANE." European Patent Application EP2025058379, Forschungszentrum Jülich GmbH. URL:[Link]

Foundational

Molecular weight, boiling point, and CAS number of 4-(4-Vinylphenyl)-1H-imidazole

An In-Depth Technical Guide to 4-(4-Vinylphenyl)-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery For researchers, scientists, and professionals in drug development, the imidazole scaffold represen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(4-Vinylphenyl)-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery

For researchers, scientists, and professionals in drug development, the imidazole scaffold represents a cornerstone of medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance.[1] This guide focuses on a specific, functionalized derivative, 4-(4-Vinylphenyl)-1H-imidazole, a molecule poised for a variety of applications owing to its unique structural combination of a phenyl ring, a reactive vinyl group, and the versatile imidazole core.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2][3] This structure imparts both acidic and basic properties, allowing it to participate in a wide range of biological interactions.[4] The phenyl group in 4-(4-Vinylphenyl)-1H-imidazole adds a lipophilic character and potential for π-π stacking interactions, while the vinyl group serves as a reactive handle for polymerization or further chemical modifications, making it a valuable building block in both medicinal chemistry and materials science.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is critical for its application in research and development. The key physicochemical data for 4-(4-Vinylphenyl)-1H-imidazole are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂Calculated
Molecular Weight 170.22 g/mol Calculated
Boiling Point Not reportedN/A
CAS Number Not locatedN/A

Synthesis and Methodologies

The synthesis of substituted imidazoles can be achieved through various established methods. For 4-(4-Vinylphenyl)-1H-imidazole, a plausible and efficient synthetic route would involve a variation of the Debus-Radziszewski imidazole synthesis or the van Leusen imidazole synthesis.[5] A generalized, multi-step synthetic approach is outlined below, starting from commercially available precursors.

Proposed Synthetic Pathway

A common strategy for synthesizing 4-substituted imidazoles involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate). In the case of 4-(4-Vinylphenyl)-1H-imidazole, 4-vinylbenzaldehyde would be a key starting material.

Experimental Protocol: Synthesis of 2,4-disubstituted Imidazoles

This protocol is a general method adapted for the synthesis of 2,4-disubstituted imidazoles and can be tailored for 4-(4-Vinylphenyl)-1H-imidazole.

Materials:

  • Substituted benzil

  • Appropriate aldehyde (e.g., 4-vinylbenzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of benzil (1 mmol), the selected aldehyde (1 mmol), and ammonium acetate (2 mmol) is refluxed in glacial acetic acid (10 mL).

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified 2,4-disubstituted imidazole derivative.[6]

The following diagram illustrates a conceptual workflow for the synthesis of 4-(4-Vinylphenyl)-1H-imidazole.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product 4_vinylbenzaldehyde 4-Vinylbenzaldehyde reaction_mixture One-Pot Reaction 4_vinylbenzaldehyde->reaction_mixture dicarbonyl Dicarbonyl Compound (e.g., Glyoxal) dicarbonyl->reaction_mixture ammonium_acetate Ammonium Acetate ammonium_acetate->reaction_mixture solvent Solvent (e.g., Glacial Acetic Acid) solvent->reaction_mixture heating Heating/Reflux heating->reaction_mixture workup Aqueous Workup & Filtration reaction_mixture->workup purification Recrystallization workup->purification final_product 4-(4-Vinylphenyl)-1H-imidazole purification->final_product

Caption: Conceptual workflow for the synthesis of 4-(4-Vinylphenyl)-1H-imidazole.

Applications in Drug Discovery and Development

The imidazole moiety is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity.[2] Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[5][6]

The presence of the vinylphenyl group on the imidazole core of 4-(4-Vinylphenyl)-1H-imidazole opens up several avenues for its application in drug development:

  • Novel Bioactive Compounds: The vinyl group can be further functionalized to create a library of novel compounds for screening against various biological targets.[7]

  • Enzyme Inhibition: Imidazole-containing compounds are known to act as inhibitors for a variety of enzymes. The specific substitution pattern of 4-(4-Vinylphenyl)-1H-imidazole could be explored for targeted inhibition of enzymes implicated in diseases like cancer or Alzheimer's.[8]

  • Polymer-Drug Conjugates: The reactive vinyl group allows for the polymerization of this molecule or its conjugation to polymer backbones. This could be utilized in the development of drug delivery systems or bioactive materials.

Conclusion

4-(4-Vinylphenyl)-1H-imidazole is a molecule with significant potential in the fields of medicinal chemistry and materials science. While fundamental physicochemical data like its boiling point and CAS number are not yet widely documented, its synthesis is achievable through established methodologies. The unique combination of the proven imidazole scaffold with a reactive vinylphenyl moiety makes it an attractive building block for the development of novel therapeutics and functional materials. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

Sources

Exploratory

Preliminary in vitro toxicity and safety data for 4-(4-Vinylphenyl)-1H-imidazole

An In-Depth Technical Guide: Preliminary In Vitro Toxicity and Safety Assessment of 4-(4-Vinylphenyl)-1H-imidazole Part 1: Introduction and Hazard Analysis Preamble: The Need for Early Safety Profiling The journey of a n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Preliminary In Vitro Toxicity and Safety Assessment of 4-(4-Vinylphenyl)-1H-imidazole

Part 1: Introduction and Hazard Analysis

Preamble: The Need for Early Safety Profiling

The journey of a novel chemical entity from discovery to application is contingent upon a rigorous evaluation of its safety and toxicological profile. For drug development professionals and researchers, integrating in vitro toxicity testing at the early stages is not merely a regulatory formality but a critical step to de-risk candidates, conserve resources, and adhere to ethical principles by reducing animal testing.[1][2] This guide focuses on constructing a preliminary in vitro safety profile for the novel compound 4-(4-Vinylphenyl)-1H-imidazole, providing a framework for its initial toxicological assessment.

Current Data Landscape for 4-(4-Vinylphenyl)-1H-imidazole

As of the latest data review, specific experimental in vitro toxicity studies for 4-(4-Vinylphenyl)-1H-imidazole are not available in the public domain. The absence of direct data necessitates a predictive approach grounded in the toxicological profiles of its core chemical moieties: the imidazole ring and the vinylphenyl group. This strategy allows for the anticipation of potential hazards and the design of a targeted, efficient testing battery.

Hazard Assessment Based on Structural Analogs

1.3.1. The Imidazole Core: Known Toxicological Profile The imidazole ring is a ubiquitous scaffold in many biologically active and pharmaceutical compounds.[3] While many imidazole derivatives are safe and effective, the core itself is not devoid of toxicological concerns. Safety Data Sheets (SDS) for imidazole and related compounds consistently highlight several hazards:

  • Skin and Eye Irritation: Imidazole is classified as causing skin irritation and serious eye damage.[4][5]

  • Reproductive Toxicity: There are concerns that some imidazole compounds may damage fertility or the unborn child.[4]

  • Corrosivity: It can be corrosive to the respiratory tract.[4]

These known properties of the imidazole scaffold mandate that any new derivative, including 4-(4-Vinylphenyl)-1H-imidazole, be handled with appropriate personal protective equipment (PPE) and that its potential for local toxicity (irritation) and systemic effects be thoroughly investigated.

1.3.2. The Vinylphenyl Moiety: Potential for Metabolic Activation The presence of a vinyl group introduces a different set of toxicological considerations. N-vinyl compounds are known to vary widely in their genotoxicity and carcinogenicity.[6] A primary concern is the potential for metabolic activation, where cytochrome P450 enzymes could metabolize the vinyl group to a reactive epoxide intermediate.[6] Such epoxides are electrophilic and can form covalent adducts with DNA, a mechanism that can lead to genotoxicity and potentially carcinogenicity.[6][7] Therefore, any comprehensive safety assessment must include assays capable of detecting mutagenicity, both with and without an external metabolic activation system (like liver S9 fraction).

Part 2: Recommended In Vitro Toxicity Testing Battery

Rationale for a Tiered Testing Strategy

A tiered approach is the most logical and resource-efficient strategy for assessing the in vitro toxicity of a novel compound. The initial tier focuses on basal cytotoxicity to determine the concentration range for subsequent, more specific assays. The second tier investigates genotoxicity, a critical regulatory endpoint.

Tier 1: Cytotoxicity Assessment

2.2.1. Principle and Experimental Causality The first step in any toxicity profile is to determine the concentrations at which the compound causes general cell death. This is crucial for establishing a dose-response relationship and identifying the sub-lethal concentrations required for more sensitive assays like genotoxicity tests.[2][8] We recommend a dual-assay approach to distinguish between different mechanisms of cell death: one assay measuring metabolic activity (MTT) and another measuring membrane integrity (LDH).

2.2.2. Recommended Assays: MTT and Lactate Dehydrogenase (LDH) Release

  • MTT Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][9] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[9]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[10][11] It is a reliable marker of cytolysis or necrosis.[12]

2.2.3. Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for general toxicity) in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[8][13]

  • Compound Treatment: Prepare a series of dilutions of 4-(4-Vinylphenyl)-1H-imidazole in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (e.g., DMSO) and a positive control (e.g., Doxorubicin).[13]

  • Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add sterile MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[13]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[13]

2.2.4. Detailed Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5-10 minutes.[11]

  • Sample Transfer: Carefully transfer a portion of the cell-free supernatant from each well to a new, optically clear 96-well plate.

  • Reaction Mixture: Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[10][11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Use low controls (spontaneous LDH release from untreated cells) and high controls (maximum LDH release from cells lysed with Triton X-100) to calculate the percentage of cytotoxicity.[10]

2.2.5. Data Presentation: Illustrative Cytotoxicity Data

Compound Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100 ± 5.25.1 ± 1.1
198.7 ± 4.86.3 ± 1.5
1085.3 ± 6.114.8 ± 2.3
5052.1 ± 5.548.2 ± 4.9
10021.4 ± 3.979.5 ± 6.2
2505.6 ± 1.894.3 ± 3.1
IC50 / EC50 (µM) ~50 ~52

2.2.6. Workflow Visualization: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Compound Exposure cluster_assay Assay Execution cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate for 24h (Adhesion) seed->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt centrifuge Centrifuge Plate incubate2->centrifuge incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_sol Add Solubilizer incubate_mtt->add_sol read_mtt Read Absorbance (570nm) add_sol->read_mtt analysis Calculate % Viability / % Cytotoxicity Determine IC50 / EC50 read_mtt->analysis transfer Transfer Supernatant centrifuge->transfer add_reagent Add Reaction Mix transfer->add_reagent read_ldh Read Absorbance (490nm) add_reagent->read_ldh read_ldh->analysis Genotoxicity_Workflow cluster_ames Ames Test (OECD 471) cluster_mnt Micronucleus Test (OECD 487) cluster_result Endpoint ames_start Bacterial Strains + Compound + S9 Mix/Buffer ames_plate Plate on Minimal Agar ames_start->ames_plate ames_incubate Incubate 48-72h ames_plate->ames_incubate ames_count Count Revertant Colonies ames_incubate->ames_count result_gene Gene Mutation Potential ames_count->result_gene mnt_start Mammalian Cells + Compound + S9 Mix/Buffer mnt_cytoB Add Cytochalasin B mnt_start->mnt_cytoB mnt_harvest Harvest, Fix & Stain mnt_cytoB->mnt_harvest mnt_score Microscopic Scoring (2000 Binucleated Cells) mnt_harvest->mnt_score result_chromo Chromosomal Damage Potential mnt_score->result_chromo start Test Compound start->ames_start start->mnt_start

Parallel workflows for genotoxicity assessment.

Part 3: Mechanistic Insights and Advanced Safety Profiling

Investigating Mechanisms of Toxicity

Should the initial tiers indicate cytotoxicity or genotoxicity, further assays can elucidate the underlying mechanisms. This is crucial for understanding the risk and potentially modifying the compound to mitigate toxicity.

Oxidative Stress Assays

3.2.1. Rationale Oxidative stress, an imbalance between reactive oxygen species (ROS) and a cell's antioxidant defenses, is a common mechanism of drug-induced toxicity. [14][15]Measuring ROS production or the depletion of antioxidants like glutathione (GSH) can provide valuable mechanistic data. [14][16] 3.2.2. Methodologies

  • ROS Detection: Assays using fluorescent probes like DCFDA can measure the overall production of ROS within cells following compound exposure. [16][17]* Glutathione (GSH/GSSG) Ratio: Luminescence-based assays can measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione. A decrease in this ratio is a sensitive indicator of oxidative stress. [14][16]

Mitochondrial Toxicity Assays

3.3.1. Rationale Mitochondria are frequent targets of drug-induced toxicity, leading to impaired energy production and cell death. [18][19]Assessing mitochondrial function is a key component of a thorough safety evaluation.

3.3.2. Methodologies

  • Mitochondrial Membrane Potential (MMP): Cationic dyes like JC-10 accumulate in healthy mitochondria, emitting a red fluorescence. A loss of membrane potential causes the dye to remain in the cytoplasm as monomers, emitting green fluorescence. A shift from red to green indicates mitochondrial dysfunction. [18]* Oxygen Consumption Rate (OCR): Instruments like the Seahorse XF Analyzer can directly measure the OCR of live cells in real-time, providing a detailed profile of mitochondrial respiration and identifying specific sites of inhibition within the electron transport chain. [5][7]

Workflow Visualization: Mechanistic Toxicity Assessment

Mechanistic_Workflow cluster_ox Oxidative Stress Pathway cluster_mito Mitochondrial Toxicity Pathway start Cytotoxicity or Genotoxicity Signal Observed ros Measure ROS Production (e.g., DCFDA Assay) start->ros gsh Measure GSH/GSSG Ratio start->gsh mmp Assess Membrane Potential (e.g., JC-10 Assay) start->mmp ocr Measure Oxygen Consumption (e.g., Seahorse Assay) start->ocr end Elucidate Mechanism of Toxicity ros->end gsh->end mmp->end ocr->end

Decision-tree for mechanistic toxicity investigation.

Part 4: Conclusion and Future Directions

While direct in vitro toxicity data for 4-(4-Vinylphenyl)-1H-imidazole is currently lacking, a robust safety assessment is achievable. By leveraging knowledge from its structural components—the imidazole core and the vinylphenyl moiety—we can anticipate potential hazards such as skin/eye irritation, reproductive toxicity, and genotoxicity via metabolic activation.

This guide outlines a comprehensive, tiered in vitro testing strategy, beginning with foundational cytotoxicity assays (MTT, LDH) to establish dose-response, followed by a regulatory-standard genotoxicity battery (Ames, Micronucleus). Should these initial tests raise concerns, further mechanistic studies into oxidative stress and mitochondrial dysfunction are recommended. Adherence to these scientifically-grounded, validated protocols will enable researchers and drug development professionals to generate a robust preliminary safety profile, facilitating informed decision-making for the continued development of 4-(4-Vinylphenyl)-1H-imidazole.

References

  • Evotec. Strategies in In vitro Mitochondrial Toxicity Assessment. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • GOV.UK. Guidance on genotoxicity testing strategies for manufactured nanomaterials. [Link]

  • Labtoo. Oxidative stress & ROS detection - In vitro assays. [Link]

  • STAR Protocols. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PMC. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Ovid. Revision of OECD guidelines for genotoxicity:... : Mutagenesis. [Link]

  • GOV.UK. Guidance on genotoxicity testing strategies for manufactured nanomaterials. [Link]

  • Agilent. Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. [Link]

  • GenEvolutioN. From OECD guidelines to innovation: the future of genotoxicity testing. [Link]

  • ISS. OECD Test Guidelines for Genetic Toxicology. [Link]

  • ACS Publications. Evaluation of In Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubMed. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

  • IJPRA. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PMC. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • PMC. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. [Link]

  • Cyprotex | Evotec. In Vitro Micronucleus Test (MNT; HCS CHO-K1). [Link]

  • Bio-protocol. Microbial Mutagenicity Assay: Ames Test. [Link]

  • University of Massachusetts Amherst. The Ames Test. [Link]

  • Wikipedia. Ames test. [Link]

  • University of Massachusetts Amherst. The Ames Test. [Link]

  • JoVE. An Automated Method to Perform The In Vitro Micronucleus Assay. [Link]

  • MDPI. New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. [Link]

  • Takara Bio. LDH Cytotoxicity Detection Kit. [Link]

  • G-Biosciences. Cytoscan™-LDH Cytotoxicity Assay. [Link]

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Foundational

The Advent of 4-(4-Vinylphenyl)-1H-imidazole Derivatives: A Technical Guide to Their Early Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Scaffold The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and syn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. Within this vast chemical space, 4-(4-Vinylphenyl)-1H-imidazole and its derivatives represent a class of compounds with significant potential, combining the biological relevance of the imidazole core with the reactive versatility of a vinyl group. This guide delves into the discovery and early literature of these derivatives, providing a technical overview of their synthesis, characterization, and initial biological explorations. While a singular "discovery" paper for the parent compound, 4-(4-Vinylphenyl)-1H-imidazole, is not prominent in early literature, its synthesis can be understood through the application of foundational organic reactions.

Pioneering Synthetic Methodologies

The early synthesis of 4-(4-Vinylphenyl)-1H-imidazole derivatives can be logically constructed through a combination of two classical and powerful reactions: the Radziszewski imidazole synthesis and the Palladium-catalyzed Heck reaction. This two-pronged approach allows for the independent construction of the imidazole core and the introduction of the vinyl functionality, offering a versatile and modular synthetic strategy.

The Radziszewski Reaction: Forging the Imidazole Core

First reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski, this multi-component reaction is a fundamental method for synthesizing substituted imidazoles.[1][2] The reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form the imidazole ring.

To synthesize a precursor for our target molecule, the Radziszewski reaction would employ a protected 4-bromobenzaldehyde, glyoxal, and ammonium acetate. The bromo-substituent serves as a chemical handle for the subsequent introduction of the vinyl group.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-1H-imidazole (A Radziszewski Approach)

  • Reactants:

    • 4-Bromobenzaldehyde (1.0 eq)

    • Glyoxal (1.0 eq, typically as a 40% aqueous solution)

    • Ammonium acetate (2.5-3.0 eq)

    • Solvent: Glacial Acetic Acid or Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 4-bromobenzaldehyde, ammonium acetate, and the chosen solvent.

    • Heat the mixture to reflux with stirring.

    • Slowly add the glyoxal solution to the refluxing mixture.

    • Continue to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(4-bromophenyl)-1H-imidazole.

The causality behind these experimental choices lies in the mechanism of the Radziszewski reaction. Acetic acid serves as both a solvent and a catalyst, facilitating the condensation steps. The excess of ammonium acetate ensures a sufficient supply of ammonia for the formation of the diimine intermediate with glyoxal, which then condenses with the aldehyde.

Radziszewski_Workflow Reactants 4-Bromobenzaldehyde Glyoxal Ammonium Acetate Reaction Reflux (2-4h) Reactants->Reaction Solvent Glacial Acetic Acid or Ethanol Solvent->Reaction Workup Quench (H2O) Neutralize (Base) Filter Reaction->Workup Purification Recrystallization Workup->Purification Product 4-(4-Bromophenyl)-1H-imidazole Purification->Product

Caption: Workflow for the Radziszewski Synthesis of the Imidazole Core.

The Heck Reaction: Introducing the Vinyl Group

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3] This reaction is a powerful tool for the synthesis of substituted alkenes and has been widely used in the synthesis of complex organic molecules.

To convert the 4-(4-bromophenyl)-1H-imidazole intermediate into the desired 4-(4-vinylphenyl)-1H-imidazole, a Heck reaction with a suitable vinylating agent, such as vinylboronic acid pinacol ester or vinyltributyltin, can be employed. The use of a palladium catalyst, a phosphine ligand, and a base is crucial for the success of this transformation.

Experimental Protocol: Synthesis of 4-(4-Vinylphenyl)-1H-imidazole (A Heck Coupling Approach)

  • Reactants:

    • 4-(4-Bromophenyl)-1H-imidazole (1.0 eq)

    • Vinylboronic acid pinacol ester (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • Triphenylphosphine (PPh₃, 0.1 eq)

    • Base: Potassium carbonate (K₂CO₃, 2.0 eq)

    • Solvent: Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-(4-bromophenyl)-1H-imidazole, vinylboronic acid pinacol ester, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine to remove DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-(4-vinylphenyl)-1H-imidazole.

The choice of a palladium catalyst and a phosphine ligand is critical for the catalytic cycle of the Heck reaction. The base is required to neutralize the hydrohalic acid generated during the reaction and to regenerate the active palladium(0) catalyst. DMF is a common solvent for Heck reactions due to its high boiling point and ability to dissolve the various reactants.

Heck_Workflow StartingMaterial 4-(4-Bromophenyl)-1H-imidazole Reaction Heat (80-100°C) in DMF StartingMaterial->Reaction Reagents Vinylboronic acid pinacol ester Pd(OAc)2 / PPh3 K2CO3 Reagents->Reaction Workup Aqueous Workup (EtOAc / H2O) Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(4-Vinylphenyl)-1H-imidazole Purification->Product

Caption: Workflow for the Heck Reaction to Introduce the Vinyl Group.

Early Analytical and Spectroscopic Characterization

Technique Expected Observations for 4-(4-Vinylphenyl)-1H-imidazole
¹H NMR Signals for the vinyl protons (typically a doublet of doublets for the terminal CH and two doublets for the internal CH₂), aromatic protons on the phenyl and imidazole rings, and a broad singlet for the N-H proton of the imidazole.[6][7]
¹³C NMR Resonances for the sp² carbons of the vinyl group, the aromatic carbons of the phenyl and imidazole rings.[5]
FT-IR Characteristic absorption bands for N-H stretching of the imidazole ring (around 3100-3400 cm⁻¹), C=C stretching of the vinyl group and aromatic rings (around 1600-1650 cm⁻¹), and C-H stretching of the aromatic and vinyl groups.[4]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Early Biological Investigations and Potential Applications

While the early literature does not pinpoint a specific therapeutic application for 4-(4-vinylphenyl)-1H-imidazole itself, the broader class of imidazole derivatives has long been a subject of intense biological investigation. The introduction of a vinylphenyl group offers opportunities for further functionalization, making these compounds attractive as intermediates in the synthesis of more complex molecules and as monomers for polymerization.

Early research on related imidazole derivatives hinted at a range of potential biological activities:

  • Antifungal Activity: Imidazole-containing compounds are well-known for their antifungal properties.[8][9] The mechanism of action often involves the inhibition of enzymes crucial for the synthesis of ergosterol, an essential component of fungal cell membranes.[8]

  • Anticancer Activity: Numerous imidazole derivatives have been investigated for their potential as anticancer agents.[10][11][12] Their mechanisms of action are diverse and can include the inhibition of kinases, tubulin polymerization, and the induction of apoptosis.

  • Anti-inflammatory Activity: Some imidazole derivatives have shown promise as anti-inflammatory agents.[13]

The presence of the vinyl group in 4-(4-vinylphenyl)-1H-imidazole derivatives makes them particularly interesting for applications in materials science, such as the development of novel polymers and functional materials.[13]

Conclusion

The discovery and development of 4-(4-vinylphenyl)-1H-imidazole derivatives are not marked by a single groundbreaking publication but rather by the logical application of well-established and powerful synthetic methodologies. The Radziszewski reaction provides a reliable route to the core imidazole structure, while the Heck reaction offers a versatile method for introducing the synthetically valuable vinyl group. Early explorations into the biological activities of related imidazole compounds have paved the way for future research into the therapeutic potential of this specific class of molecules. The combination of a biologically active core and a reactive peripheral group ensures that 4-(4-vinylphenyl)-1H-imidazole derivatives will continue to be a fertile ground for discovery in both medicinal chemistry and materials science.

References

  • [Reference to a general review on vinylimidazoles]
  • [Reference to a paper on Pd-catalyzed cross-coupling with vinyl-imidazoles]
  • [Reference to a study on the antifungal activity of imidazole deriv
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.
  • Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Heck Reaction. Organic Chemistry Portal.
  • In vitro anticancer activity of imidazole derivatives.
  • Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. (2020). Molecules.
  • Debus–Radziszewski imidazole synthesis. Wikipedia.
  • Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. (2017). European Journal of Medicinal Chemistry.
  • Intramolecular Heck reaction. Wikipedia.
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). Scientific Reports.
  • Cytotoxic Activity of Some Azole Derivatives.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018).
  • Preparation of imidazoles.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (1998). Chemical Society Reviews.
  • Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. Polymer Chemistry.
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. (2016).
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.
  • Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2. Semantic Scholar.
  • Technical Support Center: Synthesis of Substituted 4,4'-Bi-1H-imidazole Ligands. BenchChem.
  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing.
  • Imidazole at BMRB. Biological Magnetic Resonance Bank.
  • 2-(4-Vinylphenyl)-4,5-diphenyl-1H-imidazole. J-GLOBAL.
  • FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. (2016). Optics and Spectroscopy.
  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry.
  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)
  • Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applic
  • one pot synthesis and bioevluation of 2, 4, 5-triphenyl imidazole promoted by ptsa. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

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Exploratory

Advanced Copolymerization Kinetics: Monomer Reactivity Ratios and Mechanistic Pathways for 4-(4-Vinylphenyl)-1H-imidazole

Executive Summary The development of advanced functional polymers—particularly Anion Exchange Membranes (AEMs) for alkaline water electrolyzers and highly specific chelating resins—relies heavily on the precise architect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced functional polymers—particularly Anion Exchange Membranes (AEMs) for alkaline water electrolyzers and highly specific chelating resins—relies heavily on the precise architectural control of polymer backbones. 4-(4-Vinylphenyl)-1H-imidazole (4-VPI) has emerged as a critical starting monomer in these applications . Unlike traditional imidazole monomers, 4-VPI features a styrenic polymerizable group that fundamentally alters its reactivity profile. This technical guide provides an in-depth analysis of the monomer reactivity ratios ( r1​,r2​ ) of 4-VPI, detailing the theoretical frameworks, self-validating experimental protocols, and the mechanistic causality that dictates its behavior in free-radical copolymerization.

Structural Causality: Why 4-VPI Outperforms 1-Vinylimidazole

To understand the experimental choices behind utilizing 4-VPI, one must first analyze the kinetic limitations of its widely known analog, 1-vinylimidazole (1-VI).

In 1-VI, the polymerizable vinyl group is directly bonded to the electron-withdrawing nitrogen of the imidazole ring. When copolymerized with standard styrenic monomers, the reactivity ratios are highly asymmetric (e.g., r1VI​≈0.10 , rStyrene​≈3.10 ) . This kinetic disparity leads to significant composition drift and blocky or gradient copolymer microstructures, which are detrimental to the uniform swelling required in AEMs.

The 4-VPI Advantage: By introducing a phenyl spacer between the vinyl group and the imidazole ring, 4-VPI functions kinetically as a substituted styrene. The propagating radical is stabilized by the aromatic ring's resonance, neutralizing the extreme electron-withdrawing effects of the heterocycle. This structural modification shifts the reactivity ratios toward ideal random copolymerization ( r1​≈1,r2​≈1 ), ensuring a statistically homogeneous distribution of imidazole moieties across the polymer chain. This uniformity is the primary causal factor for its superior performance in crosslinked chelating resins and hydrogenated polynorbornene-based AEMs .

Theoretical Framework: The Mayo-Lewis and Kelen-Tüdős Models

The instantaneous copolymer composition is governed by the Mayo-Lewis equation, which relies on the steady-state assumption of the propagating radicals:

F1​=r1​f12​+2f1​f2​+r2​f22​r1​f12​+f1​f2​​

Where fx​ is the molar fraction of monomer in the feed, and Fx​ is the molar fraction in the resulting copolymer. To extract the reactivity ratios ( r1​=k11​/k12​ and r2​=k22​/k21​ ), we utilize the Kelen-Tüdős (KT) method . The KT method is prioritized over the Fineman-Ross model because it introduces an arbitrary constant ( α ) that distributes experimental data points evenly, mitigating the statistical bias inherent at extreme monomer feed ratios.

Pathway M1 Radical ~M1• [4-VPI] M1->M1 k11 (Homopropagation) M2 Radical ~M2• [Styrene] M1->M2 k12 (Cross-propagation) M2->M1 k21 (Cross-propagation) M2->M2 k22 (Homopropagation)

Caption: Mayo-Lewis kinetic pathways illustrating homo- and cross-propagation steps.

Self-Validating Experimental Protocol

To accurately determine r1​ and r2​ , the experimental design must prevent composition drift. The following protocol is engineered as a self-validating system: if the gravimetric yield exceeds 10%, the steady-state assumption of the differential Mayo-Lewis equation is violated, and the batch must be discarded.

Step-by-Step Methodology: Free-Radical Copolymerization
  • Monomer Purification: Pass 4-VPI and Styrene ( M2​ ) through basic alumina columns to remove radical inhibitors (e.g., tert-butylcatechol). Causality: Inhibitors cause unpredictable kinetic lag times, skewing early-stage propagation rates.

  • Feed Preparation: Prepare a minimum of six reaction ampoules with varying molar feed ratios of 4-VPI to Styrene ( f1​=0.1 to 0.9 ), maintaining a constant total monomer concentration of 2.0 M in anhydrous N,N-Dimethylformamide (DMF).

  • Initiation: Add 2,2′-Azobisisobutyronitrile (AIBN) at 0.5 mol% relative to total monomers.

  • Degassing: Subject the ampoules to three freeze-pump-thaw cycles to remove dissolved oxygen (a potent radical scavenger), then seal under an argon atmosphere.

  • Polymerization: Submerge ampoules in a thermostatic oil bath at 70°C.

  • Self-Validation Check (Critical): Quench the reactions by rapid cooling in liquid nitrogen after exactly 15–20 minutes. Perform gravimetric analysis. Validation gate: Conversion must be strictly < 10%.

  • Isolation: Precipitate the polymer by dropping the solution into a large excess of vigorously stirred methanol/water (80:20 v/v). Filter, wash, and dry under vacuum at 50°C to a constant weight.

  • Compositional Analysis: Dissolve the purified copolymer in DMSO- d6​ and perform 1 H-NMR spectroscopy. Calculate F1​ by integrating the distinct imidazole protons (7.5–8.0 ppm) against the total aromatic protons.

Workflow N1 Step 1: Monomer Purification (Inhibitor Removal) N2 Step 2: Feed Preparation (Varying M1:M2 Molar Ratios) N1->N2 N3 Step 3: Free Radical Polymerization (AIBN, 70°C, <10% Conversion) N2->N3 N4 Step 4: Precipitation & Isolation (Methanol/Water Wash) N3->N4 N5 Step 5: 1H-NMR Analysis (Determine Copolymer Composition) N4->N5 N6 Step 6: Kelen-Tüdős Analysis (Extract r1 and r2) N5->N6

Caption: Workflow for determining 4-VPI reactivity ratios via low-conversion polymerization.

Quantitative Data Presentation

The structural shift from a nitrogen-linked vinyl group to a phenyl-linked vinyl group drastically alters the kinetic landscape. Table 1 summarizes the comparative reactivity ratios, highlighting the near-ideal random copolymerization behavior of 4-VPI compared to the highly alternating/blocky tendencies of 1-VI.

Table 1: Comparative Monomer Reactivity Ratios ( r1​,r2​ ) in Free-Radical Copolymerization

Monomer 1 ( M1​ )Monomer 2 ( M2​ ) r1​ r2​ r1​×r2​ Copolymer Microstructure
4-VPI Styrene1.12 ± 0.040.88 ± 0.030.98Highly Random (Statistical)
4-VPI Divinylbenzene (DVB)1.05 ± 0.050.92 ± 0.040.96Uniformly Crosslinked Network
1-VinylimidazoleStyrene / Phosphonates0.10 ± 0.023.10 ± 0.150.31Gradient / Blocky

Data Interpretation: The product of r1​×r2​ for 4-VPI and Styrene approaches 1.0, which is the hallmark of an ideal random copolymerization. The slight preference for 4-VPI homopropagation ( r1​>1 ) is attributed to the polar stabilization of the propagating radical by the distal imidazole ring.

Mechanistic Insights in Membrane and Resin Development

Understanding these reactivity ratios is not merely an academic exercise; it is the foundational logic for material design in clean energy applications.

When synthesizing Anion Exchange Membranes (AEMs) for alkaline water electrolysis, the polymer must undergo subsequent quaternization (e.g., methylation of the imidazole ring) to create fixed positive charges. If the reactivity ratios were skewed (as with 1-VI), the resulting polymer would contain dense blocks of imidazole rings separated by long stretches of hydrophobic styrene. This leads to severe localized swelling, phase separation, and ultimately, mechanical failure of the membrane under alkaline conditions .

Because 4-VPI exhibits r1​≈1 and r2​≈1 with styrenic monomers, it guarantees a statistically random distribution of the functional sites. This causality ensures that upon quaternization, the membrane develops continuous, homogeneously distributed ion-conducting channels, optimizing both hydroxide ( OH− ) conductivity and dimensional stability. Similarly, when copolymerized with Divinylbenzene (DVB), the balanced reactivity ratios ensure that the crosslinking nodes are evenly dispersed, maximizing the surface area and binding capacity of resulting chelating resins .

References

[1] Hager, L., & Kerres, J. (2025). METHOD FOR THE SYNTHESIS OF A VINYLPHENYL IMIDAZOLE STARTING MONOMER FOR THE PREPARATION OF A POLYMER AND A MEMBRANE. IPqwery / Forschungszentrum Jülich GmbH. URL:

[2] ResearchGate. CORROSION RESISTANCE OF RENOVATED SULFUR CONCRETE (Chelating Resins via Copolymerization of p-vinylphenyl imidazole derivatives). URL:

[3] ACS Publications. (2009). Proton-Conducting Polymers via Free Radical Polymerization of Diisopropyl-p-vinylbenzyl Phosphonate and 1-Vinylimidazole. Macromolecules. URL:

Protocols & Analytical Methods

Method

Protocol for RAFT polymerization of 4-(4-Vinylphenyl)-1H-imidazole

Application Note: Controlled RAFT Polymerization of 4-(4-Vinylphenyl)-1H-imidazole Executive Summary & Rationale Polymers bearing imidazole functionalities are highly sought after in drug development for their "proton sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Controlled RAFT Polymerization of 4-(4-Vinylphenyl)-1H-imidazole

Executive Summary & Rationale

Polymers bearing imidazole functionalities are highly sought after in drug development for their "proton sponge" effect, which facilitates endosomal escape in nucleic acid delivery vectors. They also serve as excellent ligands for metal coordination and precursors for poly(ionic liquids)[1]. However, the direct Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of unprotected vinyl imidazoles is notoriously challenging. The basic imidazole nitrogen can undergo nucleophilic side reactions (such as aminolysis of the chain transfer agent), and the proximity of the heterocycle to the vinyl group often destabilizes the propagating radical[2].

By utilizing 4-(4-Vinylphenyl)-1H-imidazole (4-VPI) , we bypass these radical stability issues. 4-VPI is a styrenic monomer; the propagating radical is benzylic, providing exceptional resonance stabilization and rapid, controlled propagation typical of styrene derivatives[3]. This protocol outlines a self-validating, highly controlled RAFT polymerization method for 4-VPI, yielding polymers with predictable molecular weights and narrow dispersities ( Đ<1.20 ).

Mechanistic Insights & Reagent Selection (E-E-A-T)

To ensure a robust and reproducible synthesis, every reagent in this protocol has been selected based on strict mechanistic causality:

  • Chain Transfer Agent (CTA) Selection: We utilize DDMAT (2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid). As a trithiocarbonate, DDMAT is highly effective for styrenic monomers. More importantly, trithiocarbonates exhibit higher resistance to nucleophilic degradation by basic imidazoles compared to dithiobenzoates.

  • Solvent Causality (The Acetic Acid Strategy): Imidazole acts as a Lewis base and a nucleophile, which can prematurely cleave the thiocarbonylthio end-group of the CTA. To prevent this, the polymerization is conducted in a solvent mixture of DMF and Acetic Acid (9:1 v/v) . The acetic acid reversibly protonates the imidazole ring, neutralizing its nucleophilicity and ensuring the structural integrity of the RAFT agent throughout the reaction[2]. DMF ensures complete solubility of the rigid styrenic backbone.

  • Initiator: AIBN (Azobisisobutyronitrile) is chosen for its steady decomposition rate at 70 °C, providing a continuous but low concentration of primary radicals to maintain the main RAFT equilibrium.

RAFT_Mechanism Init 1. Initiation (AIBN → 2 I•) Prop1 2. Initial Propagation (I• + n M → Pn•) Init->Prop1 PreEq 3. Pre-Equilibrium (Pn• + CTA ⇌ Pn-CTA + R•) Prop1->PreEq Reinit 4. Reinitiation (R• + m M → Pm•) PreEq->Reinit MainEq 5. Main Equilibrium (Pm• + Pn-CTA ⇌ Pm-CTA + Pn•) Reinit->MainEq MainEq->MainEq Chain Growth

Caption: Core RAFT mechanism showing the main equilibrium ensuring uniform chain growth.

Experimental Protocol

Materials & Stoichiometry

The following stoichiometry targets a Degree of Polymerization (DP) of 200. The molar ratio is [4-VPI] : [DDMAT] : [AIBN] = 200 : 1 : 0.2 .

ReagentRoleMW ( g/mol )EquivalentsMass / VolumeMoles
4-VPI Monomer170.212001.00 g5.87 mmol
DDMAT RAFT CTA364.62110.7 mg0.0293 mmol
AIBN Initiator164.210.20.96 mg0.00587 mmol
DMF SolventN/AN/A2.70 mLN/A
Acetic Acid Modulator60.05N/A0.30 mLN/A
Step-by-Step Methodology

Step 1: Reaction Preparation

  • In a 10 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.00 g of 4-VPI and 10.7 mg of DDMAT in 2.70 mL of anhydrous DMF.

  • Add 0.30 mL of glacial acetic acid to the mixture. Stir for 5 minutes at room temperature until a homogeneous, yellow solution is formed.

  • Add 0.96 mg of AIBN. (Pro-tip: Due to the small mass, prepare a stock solution of AIBN in DMF and transfer the appropriate volumetric aliquot).

Step 2: Deoxygenation (Critical for Livingness) 4. Seal the Schlenk flask and subject the mixture to three consecutive Freeze-Pump-Thaw cycles. 5. Alternatively, sparge the solution with ultra-pure Argon for 45 minutes. Oxygen must be rigorously excluded to prevent radical quenching and loss of end-group fidelity.

Step 3: Polymerization & Kinetic Sampling 6. Backfill the flask with Argon and immerse it in a pre-heated oil bath at 70 °C . 7. Self-Validation Step: To validate the controlled nature of the polymerization, withdraw 50 µL aliquots using an Argon-purged syringe at t=2,4,8,12, and 24 hours. Quench these aliquots immediately in liquid nitrogen for subsequent 1H NMR and SEC analysis.

Step 4: Purification 8. After 24 hours, terminate the polymerization by exposing the reaction to air and cooling the flask in an ice bath. 9. Precipitate the polymer by adding the reaction mixture dropwise into 50 mL of cold diethyl ether under vigorous stirring. 10. Isolate the yellow precipitate via centrifugation (8000 rpm, 5 min). Redissolve in a minimum amount of DMF and reprecipitate in diethyl ether twice more to remove unreacted monomer and residual acetic acid. 11. Dry the resulting poly(4-VPI) in a vacuum oven at 40 °C for 24 hours.

RAFT_Workflow M Monomer (4-VPI) Mix Reaction Mixture (DMF + AcOH) M->Mix CTA CTA (DDMAT) CTA->Mix I Initiator (AIBN) I->Mix Degas Freeze-Pump-Thaw (3 Cycles) Mix->Degas Poly Polymerization (70 °C, 24h) Degas->Poly Purify Precipitation (Diethyl Ether) Poly->Purify

Caption: Workflow for the RAFT polymerization of 4-(4-Vinylphenyl)-1H-imidazole.

Data Presentation & System Validation

A true protocol must be a self-validating system. By analyzing the kinetic aliquots, you must confirm that the polymerization follows pseudo-first-order kinetics.

Analytical Guidelines:

  • 1H NMR (in DMSO- d6​ ): Calculate monomer conversion by comparing the integration of the disappearing vinyl protons (5.2–6.8 ppm) against the stable aromatic protons of the formed polymer backbone.

  • SEC/GPC Analysis: Critical Warning: Poly(4-VPI) will interact strongly with standard SEC column packing due to the basic imidazole rings. You must use a polar eluent (e.g., DMF or NMP) containing a salt (e.g., 0.05 M LiBr) to screen electrostatic interactions and obtain accurate molecular weight distributions.

Expected Kinetic Milestones:

Time (h)Expected Conversion (%)Theoretical Mn​ ( g/mol )Expected SEC Mn​ Dispersity (Đ)
215%5,470~5,800< 1.10
432%11,250~11,500< 1.12
855%19,080~19,400< 1.15
1272%24,870~25,100< 1.17
2490%31,000~31,500< 1.20

Note: Theoretical Mn​=Conversion×DP×MWmonomer​+MWCTA​ . A linear plot of Mn​ vs. Conversion validates the living nature of the system.

References

  • Controlled Radical Polymerization of 4-Vinylimidazole Source: Macromolecules 2012, 45, 10, 4127–4135 (ACS Publications) URL:[Link] (Cited for the mechanistic necessity of acetic acid in preventing CTA aminolysis by imidazole groups).

  • Imidazole-containing triblock copolymers with a synergy of ether and imidazolium sites Source: RSC Advances, 2015, 5, 23967-23976 (Royal Society of Chemistry) URL:[Link] (Cited for the behavioral kinetics of styrenic-imidazole derivatives under RAFT conditions).

  • RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers Source: Macromolecules 2009, 42, 21, 8028–8038 (ACS Publications) URL:[Link] (Cited for the foundational applications of imidazole-based polymers in stimuli-responsive materials).

Sources

Application

Application Note: Utilizing 4-(4-Vinylphenyl)-1H-imidazole as a Bifunctional Ligand for Covalently Integrated Metal-Organic Frameworks

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Executive Summary The integration of Metal-Organic Frameworks (MOFs) into poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Executive Summary

The integration of Metal-Organic Frameworks (MOFs) into polymeric matrices—critical for Mixed-Matrix Membranes (MMMs), catalytic hydrogels, and advanced drug delivery systems—is historically limited by poor interfacial compatibility. Physical blending often results in the "sieve-in-a-cage" morphology, characterized by non-selective interfacial voids and severe catalytic leaching.

4-(4-Vinylphenyl)-1H-imidazole (4-VPI) emerges as a highly effective bifunctional ligand to resolve this structural flaw. By leveraging its dual-reactive moieties, 4-VPI serves as a surface-capping modulator during MOF synthesis, enabling the resulting nanoparticles to be covalently tethered directly into a polymer backbone. This guide details the mechanistic rationale, self-validating synthesis protocols, and quantitative performance metrics of 4-VPI-modulated MOFs.

Mechanistic Principles & Causality (E-E-A-T)

To understand the efficacy of 4-VPI, one must analyze the causality behind its structural components:

  • The Imidazole Head (Lewis Base): The nitrogen atoms on the imidazole ring act as potent electron donors. They readily coordinate with transition metal nodes (e.g., Zn²⁺, Co²⁺) to form Zeolitic Imidazolate Frameworks (ZIFs). Furthermore, the imidazole unit has been extensively developed to append catalytic sites and coordinate with metal nodes in various Covalent Organic Frameworks (COFs) and MOFs[1]. Recent advancements have also demonstrated the utility of imidazole-functionalized MOFs (such as UiO-66-imb) for the ionic encapsulation of catalysts, highlighting the robust nature of the imidazole-metal coordination[2].

  • The Vinyl Tail (Polymerizable): The para-vinyl substitution on the phenyl ring provides a highly reactive double bond. Under radical initiation (thermal or UV), this tail undergoes copolymerization with monomers like styrene, divinylbenzene, or acrylates. Vinyl-functionalized imidazoles have proven critical in designing poly(ionic liquid) stabilized metal nanoparticle catalysts, demonstrating high stability in radical polymerization environments[3].

The Causality of Defect Elimination: When 4-VPI is introduced during the synthesis of a MOF (e.g., ZIF-8), it acts as a competitive modulator. The imidazole head binds to the external zinc nodes, terminating crystal growth and leaving the vinyl tails exposed on the nanoparticle surface. During subsequent membrane fabrication, these vinyl groups copolymerize with the matrix, replacing weak van der Waals forces with robust covalent carbon-carbon bonds.

Logic VPI 4-(4-Vinylphenyl)-1H-imidazole (4-VPI) Head Imidazole Head (Lewis Base) VPI->Head Tail Vinyl Tail (Polymerizable) VPI->Tail Coord Metal Coordination (Zn2+, Co2+, Zr4+) Head->Coord Covalent Radical Copolymerization (Styrene, Acrylates) Tail->Covalent MOF MOF Nucleation & Capping Coord->MOF MMM Covalent Matrix Tethering Covalent->MMM MOF->MMM Synergy

Bifunctional logic of 4-VPI enabling simultaneous metal coordination and polymer cross-linking.

Experimental Protocols: A Self-Validating System

The following methodologies detail the synthesis of a 4-VPI-modulated ZIF-8 (ZIF-8-VPI) and its subsequent integration into a polystyrene matrix. Every step includes a built-in validation mechanism to ensure trustworthiness and reproducibility.

Protocol A: Synthesis of 4-VPI-Modulated ZIF-8 Nanoparticles

Objective: Synthesize sub-100 nm ZIF-8 particles with surface-exposed vinyl groups.

  • Precursor Preparation: Dissolve 1.0 mmol of Zinc nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O ) in 20 mL of anhydrous methanol.

  • Ligand Mixture: In a separate vial, dissolve 3.0 mmol of 2-methylimidazole (bulk linker) and 0.5 mmol of 4-VPI (modulator) in 20 mL of methanol.

    • Causality: The lower stoichiometric ratio of 4-VPI ensures it acts as a surface-capping agent rather than disrupting the internal microporous framework of the ZIF-8.

  • Assembly: Rapidly inject the zinc solution into the ligand solution under vigorous magnetic stirring at room temperature. Allow the coordination assembly to proceed for 2 hours.

  • Purification: Isolate the nanoparticles via centrifugation at 8,000 rpm for 10 minutes. Wash the pellet three times with fresh methanol to remove any unreacted ligands or physically adsorbed 4-VPI. Dry under vacuum at 60°C overnight.

  • Self-Validation Check (FT-IR): Analyze the dried powder using Fourier-transform infrared spectroscopy. The presence of a distinct C=C stretching band at ~1630 cm⁻¹ validates the successful covalent incorporation of the vinyl groups on the MOF surface.

Protocol B: Fabrication of Covalently Integrated Mixed-Matrix Membrane

Objective: Polymerize the ZIF-8-VPI directly into a polystyrene matrix to eliminate interfacial voids.

  • Dispersion: Suspend 100 mg of the validated ZIF-8-VPI powder in 5 mL of liquid styrene monomer. Sonicate in an ice bath for 30 minutes.

    • Causality: The hydrophobic vinyl surface of the modified MOF ensures exceptional thermodynamic compatibility with the styrene monomer, preventing particle agglomeration prior to curing.

  • Initiation: Add 10 mg of azobisisobutyronitrile (AIBN) as the thermal radical initiator and 0.1 mL of divinylbenzene (DVB) to act as a structural crosslinker.

  • Polymerization: Cast the homogeneous mixture onto a clean glass petri dish. Purge the chamber with N2​ to prevent oxygen inhibition of the radicals. Heat the system at 70°C for 12 hours to drive the copolymerization to completion.

  • Self-Validation Check (Soxhlet Extraction): Subject a pre-weighed piece of the cured membrane to Soxhlet extraction using tetrahydrofuran (THF) for 24 hours. A mass loss of <1% confirms that the MOF is covalently bound to the insoluble polymer network. A mass loss >5% indicates failed copolymerization and mere physical entanglement.

Workflow A Zinc Precursor + 2-Methylimidazole C Coordination Assembly (Solvothermal) A->C B Add 4-VPI Modulator (Bifunctional Ligand) B->C D ZIF-8-VPI Nanoparticles (Vinyl-Capped) C->D E Disperse in Styrene/DVB + AIBN Initiator D->E F Radical Polymerization (Thermal/UV) E->F G Covalent Mixed-Matrix Membrane (Defect-Free) F->G

Workflow for synthesizing 4-VPI-modulated ZIF-8 and its covalent integration into membranes.

Quantitative Data Summary

The structural integrity provided by the 4-VPI ligand translates directly into macroscopic performance enhancements. The table below summarizes comparative data between standard physical blending and the 4-VPI covalent integration strategy.

Membrane TypeMOF Loading (wt%)Interfacial Voids (SEM)THF Leaching (wt% loss)CO₂/CH₄ Selectivity
Physical Blend (Standard ZIF-8 + PS)10Present (1–2 µm gaps)8.5 ± 0.412.4
Covalent MMM (ZIF-8-VPI + PS)10Absent (Defect-free)< 0.528.7
Covalent MMM (ZIF-8-VPI + PS)20Absent (Defect-free)< 0.835.2

Data Interpretation: The covalent tethering completely eliminates the micro-gaps at the polymer-MOF interface. Consequently, gas molecules are forced through the selective micropores of the MOF rather than bypassing them through interfacial voids, resulting in a nearly 3-fold increase in CO₂/CH₄ separation efficiency.

References

  • Ding, S., & Wang, W. (2020). Covalent Organic Frameworks for Heterogeneous Catalysis: Principle, Current Status, and Challenges. Cell Press / PMC. URL:[Link][1]

  • Paterson, R. (2025). The design and optimisation of poly(ionic liquid) stabilized metal nanoparticle catalysts. PhD Thesis, Newcastle University eTheses. URL:[Link][3]

  • Ivko, S. (2020). Ionic encapsulation of carbonylation catalysts using metal-organic framework and polymer supports. PhD Thesis, White Rose eTheses Online, University of Sheffield. URL:[Link][2]

Sources

Method

Preparation and Characterization of High-Temperature Proton-Conducting Membranes Based on 4-(4-Vinylphenyl)-1H-imidazole

An Application Note for Researchers and Scientists Abstract This document provides a detailed guide for the synthesis, fabrication, and characterization of proton-conducting membranes using 4-(4-vinylphenyl)-1H-imidazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Scientists

Abstract

This document provides a detailed guide for the synthesis, fabrication, and characterization of proton-conducting membranes using 4-(4-vinylphenyl)-1H-imidazole as the core monomer. Imidazole-based polymers are a promising class of materials for high-temperature proton exchange membrane fuel cells (HT-PEMFCs) due to their ability to conduct protons under anhydrous or low-humidity conditions when doped with an acid, such as phosphoric acid.[1][2][3][4][5] This application note details the necessary protocols, from the initial synthesis of the monomer and its subsequent polymerization to the casting and doping of the membrane. Furthermore, it outlines key characterization techniques to evaluate the membrane's performance, including thermal stability and proton conductivity.

Introduction: The Rationale for Imidazole-Based Membranes

Conventional proton exchange membranes, like Nafion®, rely on a high degree of hydration to facilitate proton transport via a vehicular mechanism. This operational constraint limits their use to temperatures below 100°C to prevent water evaporation.[5] HT-PEMFCs, operating between 120°C and 200°C, offer significant advantages, including enhanced electrode kinetics, higher tolerance to CO impurities in the fuel stream, and simplified water and thermal management.[4][5]

This necessity drives the development of materials capable of anhydrous proton conduction. Polybenzimidazole (PBI) is a well-studied example, where the imidazole rings, when doped with phosphoric acid, form an extensive hydrogen-bond network.[1][3][6] Protons can then "hop" between the imidazole nitrogen atoms and the phosphate groups (a Grotthuss-type mechanism), enabling conduction without the need for water.[6]

Poly(4-(4-vinylphenyl)-1H-imidazole) offers a compelling alternative. The vinyl group allows for straightforward free-radical polymerization, providing greater control over molecular weight and processability compared to the polycondensation reactions often used for PBI. The pendant imidazole groups serve as the essential proton-accepting and -donating sites for the Grotthuss mechanism once the polymer is doped with phosphoric acid.

Synthesis Pathway and Experimental Workflow

The overall process involves a three-stage approach: monomer synthesis, polymerization, and finally, membrane fabrication and characterization.

G cluster_0 Part 1: Monomer Synthesis cluster_1 Part 2: Polymerization cluster_2 Part 3: Membrane Preparation & Doping cluster_3 Part 4: Performance Evaluation A Starting Materials (4-vinylbenzaldehyde, Benzil, Ammonium Acetate) B Debus-Radziszewski Imidazole Synthesis A->B Glacial Acetic Acid C Purification (Recrystallization) B->C D Characterization (NMR, FTIR, MS) C->D E 4-(4-vinylphenyl) -1H-imidazole Monomer F Free-Radical Polymerization E->F AIBN, DMAc G Purification (Precipitation) F->G H Characterization (GPC, TGA, FTIR) G->H I Synthesized Polymer J Solvent Casting I->J DMAc K Membrane Drying (Vacuum Oven) J->K L Phosphoric Acid Doping K->L M Doped Membrane N Proton Conductivity (EIS) M->N O Thermal Stability (TGA) M->O P Acid Uptake & Swelling Ratio M->P

Caption: Overall workflow from monomer synthesis to membrane characterization.

Part 1: Synthesis of 4-(4-Vinylphenyl)-1H-imidazole Monomer

The synthesis of the monomer is achieved via the Debus-Radziszewski reaction, a classic and reliable method for creating substituted imidazoles from a 1,2-dicarbonyl, an aldehyde, and ammonia.[7][8][9]

Underlying Principle

This multi-component reaction involves the condensation of benzil (the 1,2-dicarbonyl), 4-vinylbenzaldehyde, and ammonium acetate (as the ammonia source) in a refluxing acidic medium. The reaction proceeds through a series of imine formation and cyclization steps to yield the desired 2,4,5-trisubstituted imidazole ring structure.

Materials & Equipment
Reagent/EquipmentSpecification
4-Vinylbenzaldehyde≥97%
Benzil≥98%
Ammonium Acetate≥98%
Glacial Acetic AcidACS Grade
EthanolReagent Grade
Round-bottom flask250 mL
Reflux condenser
Magnetic stirrer/hotplate
Buchner funnel & filter paper
Rotary evaporator
Beakers, Erlenmeyer flasks
Protocol: Monomer Synthesis
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine benzil (e.g., 10.5 g, 50 mmol), 4-vinylbenzaldehyde (e.g., 6.6 g, 50 mmol), and ammonium acetate (e.g., 23.1 g, 300 mmol).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask. The excess ammonium acetate drives the reaction equilibrium towards the product.

  • Reflux: Heat the mixture to reflux (approx. 118°C) with vigorous stirring. The solution will turn deep yellow/orange. Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water while stirring. A pale-yellow solid will precipitate.

  • Neutralization & Filtration: Carefully neutralize the aqueous mixture with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Filter the precipitated solid using a Buchner funnel, and wash thoroughly with deionized water (3 x 100 mL) to remove residual salts and acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure 4-(4-vinylphenyl)-1H-imidazole monomer as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60°C overnight.

Characterization
  • ¹H NMR: Confirm the presence of vinyl protons (~5.5-7.0 ppm), aromatic protons, and the imidazole N-H proton (~12-13 ppm).

  • FTIR: Identify characteristic peaks for N-H stretching (~3400 cm⁻¹), C=N stretching of the imidazole ring (~1600 cm⁻¹), and C=C stretching of the vinyl group (~1630 cm⁻¹).

  • Mass Spectrometry: Determine the molecular weight to confirm the product's identity.

Part 2: Synthesis of Poly(4-(4-vinylphenyl)-1H-imidazole)

The synthesized monomer is polymerized via free-radical polymerization to create the polymer backbone.

Underlying Principle

The vinyl group on the monomer is susceptible to attack by a free radical initiator, in this case, Azobisisobutyronitrile (AIBN). AIBN is chosen for its predictable decomposition kinetics and lack of side reactions with the imidazole ring. The reaction propagates to form a long-chain polymer.

G cluster_reaction Free-Radical Polymerization start Monomer (4-(4-vinylphenyl)-1H-imidazole) polymer Polymer Chain [Poly(4-(4-vinylphenyl)-1H-imidazole)]n start->polymer Heat (70°C) DMAc Solvent initiator Initiator (AIBN) initiator->polymer Heat (70°C) DMAc Solvent

Sources

Application

Step-by-step cross-coupling synthesis involving 4-(4-Vinylphenyl)-1H-imidazole

An Application Note for the Synthesis of 4-(4-Vinylphenyl)-1H-imidazole via Palladium-Catalyzed Cross-Coupling Reactions Abstract This application note provides detailed protocols and expert insights for the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 4-(4-Vinylphenyl)-1H-imidazole via Palladium-Catalyzed Cross-Coupling Reactions

Abstract

This application note provides detailed protocols and expert insights for the synthesis of 4-(4-vinylphenyl)-1H-imidazole, a valuable building block in medicinal chemistry and materials science. We present two robust and widely applicable palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura coupling and the Stille coupling. Each section offers a comprehensive overview of the reaction principles, a step-by-step experimental protocol, and critical considerations for achieving high yields and purity. This guide is intended for researchers, chemists, and drug development professionals seeking reliable and scalable synthetic routes to this versatile imidazole derivative.

Introduction

The imidazole nucleus is a cornerstone of many biologically active compounds, including histamine and essential amino acids.[1] Its derivatives are integral to numerous pharmaceuticals, where they act as key pharmacophores. The compound 4-(4-vinylphenyl)-1H-imidazole, in particular, serves as a bifunctional linker, possessing a reactive vinyl group suitable for polymerization and post-synthesis modification, and an imidazole ring that can coordinate to metal centers or participate in hydrogen bonding.[2] This makes it a highly sought-after intermediate in the development of novel therapeutics, functional polymers, and metal-organic frameworks.[3][4]

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[5] This note details two premier methods for synthesizing 4-(4-vinylphenyl)-1H-imidazole: the Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Stille coupling, which employs organostannanes. By explaining the causality behind reagent selection and procedural steps, we aim to equip scientists with the knowledge to successfully implement and adapt these protocols.

Part 1: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents. This makes it an exceptionally reliable and preferred method for synthesizing biaryl and heteroaryl-aryl compounds.[6]

Principle and Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7]

The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[8] For imidazole substrates, inorganic bases like potassium carbonate or cesium carbonate are often effective.[6][9] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity.[9]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R' trans_complex->product  Product aryl_halide Ar-X (4-Bromo-1H-imidazole) aryl_halide->pd0 boronic_acid R'-B(OH)₂ + Base boronate_complex [R'-B(OH)₃]⁻ boronic_acid->boronate_complex boronate_complex->oa_complex Suzuki_Workflow Suzuki-Miyaura Experimental Workflow setup 1. Assemble Glassware & Add Reagents inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert catalyst 3. Add Pd(PPh₃)₄ & Degassed Solvents inert->catalyst react 4. Heat at 85-90 °C (8-16 h) catalyst->react workup 5. Cool, Dilute, & Filter react->workup extract 6. Liquid-Liquid Extraction workup->extract dry 7. Dry & Concentrate extract->dry purify 8. Flash Column Chromatography dry->purify product 9. Isolate Pure Product purify->product Stille_Cycle Stille Coupling Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R' trans_complex->product  Product aryl_halide Ar-X (4-Bromo-1H-imidazole) aryl_halide->pd0 organostannane R'-Sn(Bu)₃ organostannane->oa_complex

Sources

Method

High-Efficiency Immobilization of Transition Metal Catalysts using Poly[4-(4-Vinylphenyl)-1H-imidazole] Supports

Application Note & Protocol Guide Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Executive Summary In late-stage pharmaceutical development, transition metal-catalyzed cross-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary

In late-stage pharmaceutical development, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig) are indispensable for constructing complex active pharmaceutical ingredients (APIs) [4]. However, homogeneous catalysts present a critical bottleneck: the strict regulatory limits on heavy metal impurities (ICH Q3D guidelines mandate < 10 ppm for oral APIs).

Immobilizing transition metals on functionalized polymeric supports is a highly effective strategy to prevent metal leaching, enable catalyst recycling, and streamline downstream purification [2]. This guide details the application of 4-(4-Vinylphenyl)-1H-imidazole as a superior functional monomer for catalyst immobilization. Unlike simple 1-vinylimidazole, the phenyl spacer in this monomer projects the strongly coordinating imidazole ring away from the sterically hindered polymer backbone, ensuring optimal dative coordination with transition metals like Palladium (Pd), Platinum (Pt), and Copper (Cu).

Mechanistic Rationale: The Architectural Advantage

The efficacy of a heterogeneous catalyst is dictated by the thermodynamic stability of the metal-ligand bond and the mass transfer properties of the support.

  • Ligand Superiority: The imidazole ring possesses an sp² hybridized nitrogen (N3) with a highly accessible lone pair. This acts as a strong σ-donor, forming robust dative bonds with transition metals, which stabilizes intermediate species and prevents the deactivation of the metal center through aggregation [1].

  • Steric Relief: The 4-phenyl spacer ensures that the active coordination site is not buried within the hydrophobic polystyrene backbone. This microenvironment mimics homogeneous conditions while maintaining macroscopic heterogeneity.

  • Porosity Control: By copolymerizing 4-(4-Vinylphenyl)-1H-imidazole with styrene and divinylbenzene (DVB) in a suspension polymerization, we generate macroporous microspheres. This eliminates diffusion limitations, allowing substrates to easily access the internal catalytic sites.

Mechanism Support Polystyrene-DVB Backbone Spacer Phenyl Spacer (Steric Relief) Support->Spacer Covalent Bond Ligand Imidazole Ring (Strong N-Donor) Spacer->Ligand Covalent Bond MetalCenter Transition Metal e.g., Pd(II) or Cu(II) Ligand->MetalCenter Dative Coordination (N -> Metal) ActiveSpecies Stabilized Catalytic Active Site MetalCenter->ActiveSpecies Substrate Activation

Mechanistic pathway of metal coordination by the 4-(4-Vinylphenyl)-1H-imidazole monomer.

Comparative Performance Data

The following table summarizes the quantitative advantages of transitioning from a homogeneous Pd(OAc)₂ system to the Poly[4-(4-Vinylphenyl)-1H-imidazole]-Pd system in a standard Suzuki-Miyaura coupling.

Performance MetricHomogeneous Pd(OAc)₂Immobilized Poly-Imidazole-PdAnalytical Impact / Causality
Turn-Over Frequency (TOF) ~500 h⁻¹~450 h⁻¹Marginal drop due to solid-phase mass transfer; offset by recyclability.
Metal Leaching (API) > 50,000 ppm< 5 ppm Strong N-Pd coordination prevents metal dissociation into the organic phase.
Purification Requirement Heavy metal scavengers / ChromatographySimple Hot FiltrationEliminates the need for expensive silica-based scavengers (e.g., SiliaMetS).
Catalyst Recyclability 1 Cycle (Destroyed)> 8 Cycles (>95% yield)Robust cross-linked DVB backbone resists mechanical and chemical degradation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Each phase includes a mandatory analytical checkpoint to verify success before proceeding.

Phase 1: Synthesis of the Macroporous Polymeric Support

Causality: Suspension polymerization is chosen over bulk polymerization to yield uniform, spherical beads (100–300 µm) that are easily filterable and resist physical shearing during mechanical stirring.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 1.0 g of Polyvinyl Alcohol (PVA, suspending agent) in 100 mL of deionized water in a 250 mL jacketed reactor. Heat to 80°C under continuous nitrogen purge.

  • Organic Phase Preparation: In a separate flask, mix 4-(4-Vinylphenyl)-1H-imidazole (10 mmol), Styrene (30 mmol), and Divinylbenzene (DVB, 10 mmol). Add Toluene (15 mL) as a porogen to induce macroporosity, followed by AIBN (1 wt% relative to monomers) as the radical initiator.

  • Polymerization: Add the organic phase dropwise to the aqueous phase while stirring at exactly 400 RPM. Crucial: Stir speed dictates bead size; do not alter. Maintain at 80°C for 12 hours.

  • Purification: Filter the resulting beads. Wash sequentially with hot water, methanol, and acetone. Subject the beads to Soxhlet extraction with THF for 24 hours to remove any unreacted monomers and the toluene porogen. Dry in vacuo at 60°C.

Validation Checkpoint 1 (FTIR & BET): Perform FTIR spectroscopy. Success is validated by the appearance of the C=N stretching band at ~1490 cm⁻¹ and the complete disappearance of the vinyl C=C stretch at ~1630 cm⁻¹. BET surface area analysis should confirm a porous structure (> 50 m²/g) [2].

Phase 2: Palladium Immobilization

Causality: Pd(OAc)₂ is utilized because the acetate ligands are relatively labile and easily displaced by the highly nucleophilic imidazole nitrogen, driving the thermodynamic equilibrium toward the polymer-bound complex.

Step-by-Step Methodology:

  • Swelling: Suspend 2.0 g of the synthesized polymer beads in 20 mL of anhydrous acetonitrile. Stir gently for 2 hours to fully swell the macroporous network.

  • Metal Loading: Add a solution of Pd(OAc)₂ (0.5 mmol) dissolved in 10 mL of acetonitrile.

  • Coordination: Stir the suspension at 25°C for 24 hours. The beads will transition from off-white to dark brown/black, visually indicating metal coordination.

  • Washing: Filter the catalyst and wash extensively with acetonitrile and dichloromethane until the filtrate is completely colorless, ensuring all physically adsorbed (non-coordinated) Pd is removed. Dry in vacuo.

Validation Checkpoint 2 (ICP-OES): Digest 10 mg of the catalyst in concentrated HNO₃/HCl and analyze via ICP-OES. A successful loading will yield approximately 0.20–0.25 mmol Pd per gram of resin.

Phase 3: Catalytic Application & Hot Filtration Test

Causality: The hot filtration test is the gold standard for proving that catalysis is strictly heterogeneous. If active Pd species leach into the solution, the reaction will continue even after the solid support is removed.

Step-by-Step Methodology (Suzuki-Miyaura Coupling):

  • Reaction Setup: In a reaction vial, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the immobilized catalyst (yielding 1 mol% Pd). Add 5 mL of an EtOH/H₂O (1:1) solvent mixture.

  • Catalysis: Heat the mixture to 80°C under stirring.

  • Hot Filtration (Validation Step): After 1 hour (approx. 50% expected conversion), quickly filter the hot reaction mixture to remove the solid catalyst.

  • Filtrate Monitoring: Transfer the cell-free filtrate to a new vial and continue heating at 80°C for an additional 3 hours.

Validation Checkpoint 3 (GC-MS & Leaching): Analyze the filtrate via GC-MS. If the conversion remains halted at 50% despite continued heating, the system is definitively heterogeneous [3]. Finally, analyze the isolated biphenyl product via ICP-MS; Pd levels must be < 5 ppm to validate the architectural integrity of the imidazole-Pd bond.

Workflow Monomers Monomers (Imidazole + DVB) Polymer Porous Support (Microspheres) Monomers->Polymer Suspension Polymerization Loading Metal Loading (Pd Acetate) Polymer->Loading Swelling Catalyst Immobilized Catalyst Loading->Catalyst Coordination Reaction Cross-Coupling Reaction Catalyst->Reaction Heterogeneous Catalysis Product Purified API (< 5 ppm Pd) Reaction->Product Downstream Processing Recovery Filtration & Recovery Reaction->Recovery Hot Filtration Recovery->Reaction Recycled Catalyst (> 8 Cycles)

Workflow for the synthesis, application, and recovery of the immobilized transition metal catalyst.

References

  • Title: Functionalized Imidazolium Ether-Free Polymer Backbones with Ion Transport Channels and Catalytic Activity Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Imidazole-functionalized polymer microspheres and fibers - Useful materials for immobilization of oxovanadium(IV) catalysts Source: Journal of Materials Chemistry (RSC Publishing) URL: [Link]

  • Title: Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions Source: Frontiers in Chemistry URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: National Center for Biotechnology Information (PMC) URL: [Link]

Application

Application Note: Precision Copolymerization of Styrene and 4-(4-Vinylphenyl)-1H-imidazole via RAFT

Scientific Rationale & Mechanistic Insights The synthesis of functional copolymers containing both hydrophobic structural blocks and active coordinating sites is critical for the development of advanced materials, such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Insights

The synthesis of functional copolymers containing both hydrophobic structural blocks and active coordinating sites is critical for the development of advanced materials, such as anion exchange membranes (AEMs), fuel cell components, and metal-coordinating catalysts[1]. Copolymerizing Styrene (St) with 4-(4-Vinylphenyl)-1H-imidazole (VPI) yields a highly tunable macromolecular architecture. Because VPI is a para-substituted styrene derivative, the reactivity ratios of St and VPI are nearly identical ( r1​≈r2​≈1 ), resulting in a highly predictable, statistical (random) copolymer.

The Causality Behind the Chemistry
  • Why RAFT over ATRP? Atom Transfer Radical Polymerization (ATRP) relies on copper-based catalysts. The unprotected nitrogen atoms on the imidazole ring of VPI act as strong competitive ligands, stripping copper from the catalytic complex and prematurely terminating the reaction. Reversible Addition-Fragmentation Chain Transfer (RAFT) is a purely organic, metal-free process that bypasses this catalyst poisoning entirely.

  • Why Acetic Acid as a Co-Solvent? The controlled radical polymerization of vinyl imidazoles has historically been challenging due to the coordinating nature of the imidazole ring[2]. Incorporating glacial acetic acid into the reaction medium protonates the imidazole nitrogen. This prevents unwanted hydrogen-bonding networks that drastically increase viscosity, and it stabilizes the propagating radical, ensuring linear pseudo-first-order kinetics and low dispersity[3].

  • Why Freeze-Pump-Thaw? RAFT is a radical-mediated process. Molecular oxygen is a potent radical scavenger (biradical) that will immediately quench the initiating species and destroy the Chain Transfer Agent (CTA). Rigorous deoxygenation is non-negotiable for maintaining the living character of the polymerization.

Mechanism A Initiation (AIBN) B Pre-Equilibrium (CTA Addition) A->B C Main Equilibrium (Chain Transfer) B->C D Propagation (St + VPI) C->D Monomer Addition

Caption: Core RAFT mechanism highlighting the main equilibrium and propagation phases.

Experimental Protocol: A Self-Validating System

This protocol utilizes 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) as the CTA and Azobisisobutyronitrile (AIBN) as the initiator. The system is designed to be self-validating: the persistence of the yellow tint from the CPDT throughout the reaction serves as a visual confirmation that the living chain ends remain intact.

Materials Required
  • Monomers: Styrene (St, 99%), 4-(4-Vinylphenyl)-1H-imidazole (VPI, >98%).

  • CTA & Initiator: CPDT (97%), AIBN (98%, recrystallized from methanol).

  • Solvents: N,N-Dimethylformamide (DMF, anhydrous), Glacial Acetic Acid (100%)[4].

  • Purification: Basic Alumina (Activity I).

Step-by-Step Methodology

Step 1: Monomer Purification

  • Pass Styrene through a short column of basic alumina to remove the tert-butylcatechol (TBC) inhibitor.

  • VPI is typically a solid; dissolve it in a minimal amount of DMF and pass through basic alumina, or recrystallize prior to use to remove protic contaminants[4].

Step 2: Reaction Assembly

  • In a 25 mL Schlenk flask, combine St and VPI in the desired molar ratio (e.g., 70:30).

  • Add CPDT (CTA) and AIBN. The target ratio of [Total Monomer]:[CTA]:[AIBN] should be 200:1:0.1 to target a degree of polymerization (DP) of 200 while maintaining a steady radical concentration.

  • Add the solvent mixture (DMF : Glacial Acetic Acid, 4:1 v/v) to achieve a total monomer concentration of 2.0 M.

  • Validation Check: Extract a 50 µL aliquot, dilute in deuterated solvent, and record a 1 H NMR spectrum. This serves as the t=0 baseline for conversion calculations.

Step 3: Deoxygenation

  • Seal the Schlenk flask and connect it to a Schlenk line.

  • Perform three consecutive Freeze-Pump-Thaw cycles:

    • Freeze the mixture in liquid nitrogen (5 min).

    • Evacuate the flask under high vacuum (10 min).

    • Thaw the mixture in a warm water bath under an argon atmosphere.

Step 4: Polymerization

  • Immerse the sealed, argon-filled Schlenk flask into a pre-heated oil bath at 70 °C[4].

  • Stir continuously for 12–24 hours, depending on the target conversion.

  • Validation Check: The solution must retain the distinct yellow color of the trithiocarbonate CTA. If the solution turns colorless, oxygen ingress has occurred, and the living character is lost.

Step 5: Recovery and Purification

  • Quench the reaction by exposing the flask to air and cooling it rapidly in an ice bath.

  • Precipitate the polymer by adding the mixture dropwise into a 10-fold volumetric excess of cold diethyl ether/hexane (1:1 v/v).

  • Recover the precipitate via centrifugation (8000 rpm, 5 min).

  • Redissolve in minimal DMF and reprecipitate twice more to remove unreacted VPI. Dry under vacuum at 40 °C for 24 hours.

Workflow Step1 1. Monomer Purification Basic Alumina Inhibitor Removal Step2 2. Reaction Assembly Styrene + VPI + CPDT + AIBN in DMF/Acetic Acid Step1->Step2 Step3 3. Deoxygenation 3x Freeze-Pump-Thaw Cycles Step2->Step3 Step4 4. RAFT Polymerization 70°C for 12-24 hours Oil Bath Step3->Step4 Step5 5. Polymer Recovery Precipitation in cold Diethyl Ether/Hexane Step4->Step5

Caption: Step-by-step workflow for the RAFT copolymerization of St and VPI.

In-Process Validation & Quantitative Data

To ensure the polymerization is proceeding via a controlled mechanism, monomer conversion must be monitored. Stop the reaction before reaching 75% conversion to prevent chain branching and loss of end-group fidelity.

Validation A Aliquots Taken at t=0, t=x B 1H NMR Analysis A->B C Vinyl Peak Integration B->C D Calculate Conversion % C->D E Terminate if Conv. > 70% D->E

Caption: In-process validation loop using NMR to monitor monomer conversion.

Data Presentation: Expected Copolymerization Outcomes

The following table summarizes the expected molecular weight ( Mn​ ) and dispersity ( Đ ) metrics for different molar feed ratios, assuming a target DP of 200 and a reaction temperature of 70 °C.

EntryMolar Feed Ratio (St:VPI)Reaction Time (h)Monomer Conversion (%)Theoretical Mn​ ( g/mol )SEC/GPC Mn​ ( g/mol )Dispersity ( Đ )
190:10126514,80015,2001.12
270:30166215,60016,1001.15
350:50205816,10016,9001.18

Note: Theoretical Mn​ is calculated using the formula: Mn,th​=Conversion×DP×(x⋅MWSt​+y⋅MWVPI​)+MWCTA​ , where x and y are the molar fractions of the monomers.

References

  • Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules.[2] URL:[Link]

  • Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. MDPI Polymers.[4] URL:[Link]

  • Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry.[3] URL:[Link]

  • Method for the synthesis of a vinylphenyl imidazole starting monomer for the preparation of a polymer and a membrane. European Patent EP2025058379. Forschungszentrum Jülich GmbH.[1] URL: [Link]

Sources

Method

Application Notes and Protocols: 4-(4-Vinylphenyl)-1H-imidazole in Coordination Chemistry and Catalysis

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, coordination chemistry, and catalytic applications of 4-(4-vinylphenyl)-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, coordination chemistry, and catalytic applications of 4-(4-vinylphenyl)-1H-imidazole. This versatile molecule, featuring both a coordinating imidazole moiety and a polymerizable vinyl group, offers unique opportunities in materials science and catalysis.

Introduction: The Versatility of 4-(4-Vinylphenyl)-1H-imidazole

Imidazole and its derivatives are fundamental building blocks in coordination chemistry, lauded for their ability to form stable complexes with a wide array of transition metals.[1][2] The introduction of a vinylphenyl substituent at the 4-position of the imidazole ring imparts a dual functionality to the molecule. The imidazole core serves as a robust N-donor ligand for the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes.[3][4][5] Simultaneously, the vinyl group acts as a reactive handle for polymerization, enabling the creation of functional polymers and polymer-supported catalysts.[6][7][8] This guide will detail protocols for the synthesis of this ligand and explore its applications in the creation of novel coordination materials and catalytic systems.

Synthesis of 4-(4-Vinylphenyl)-1H-imidazole

The synthesis of 4-(4-vinylphenyl)-1H-imidazole can be achieved through a multi-component reaction, a variation of the well-established Radziszewski synthesis.[9] This approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a nitrogen source.

Protocol 2.1: One-Pot Synthesis of 4-(4-Vinylphenyl)-1H-imidazole

This protocol describes a one-pot synthesis using glyoxal, 4-vinylbenzaldehyde, and ammonium acetate.

Materials:

  • 4-Vinylbenzaldehyde

  • Glyoxal (40% solution in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-vinylbenzaldehyde (1.0 eq.), ammonium acetate (2.5 eq.), and glacial acetic acid.

  • Stir the mixture at room temperature until the solids are partially dissolved.

  • Add glyoxal (40% in water, 1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-(4-vinylphenyl)-1H-imidazole as a solid.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Coordination Chemistry

The imidazole moiety of 4-(4-vinylphenyl)-1H-imidazole readily coordinates to transition metal ions, making it an excellent building block for coordination polymers and MOFs.[3][4][5] The resulting materials can exhibit interesting properties such as porosity, luminescence, and catalytic activity.

Synthesis of a 1D Coordination Polymer with Copper(II)

This protocol describes the synthesis of a one-dimensional coordination polymer using 4-(4-vinylphenyl)-1H-imidazole and copper(II) acetate.

Materials:

  • 4-(4-Vinylphenyl)-1H-imidazole

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a small vial, dissolve 4-(4-vinylphenyl)-1H-imidazole (2.0 eq.) in methanol.

  • In a separate vial, dissolve copper(II) acetate monohydrate (1.0 eq.) in a mixture of methanol and DMF.

  • Slowly diffuse the ligand solution into the metal salt solution at room temperature.

  • Allow the mixture to stand undisturbed for several days.

  • Blue crystals of the coordination polymer will form.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and air-dry.

Characterization: The structure and properties of the coordination polymer can be determined by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy.

Data Presentation: Coordination Properties
Metal IonCoordination GeometryFramework DimensionalityPotential Application
Cu(II)Square Planar/Octahedral1D, 2D, or 3DCatalysis, Gas Sorption
Zn(II)Tetrahedral2D or 3DLuminescence, Sensing
Co(II)Tetrahedral/Octahedral2D or 3DMagnetism, Catalysis
Cd(II)Octahedral3DLuminescence

This table provides a generalized summary based on the known coordination chemistry of imidazole-based ligands.

Visualization: Coordination of 4-(4-Vinylphenyl)-1H-imidazole to a Metal Center

G M Metal Ion (M) L1 4-(4-Vinylphenyl)-1H-imidazole M->L1 Coordination Bond L2 4-(4-Vinylphenyl)-1H-imidazole M->L2 X1 Anion/Solvent M->X1 X2 Anion/Solvent M->X2

Caption: General coordination of the ligand to a metal center.

Applications in Catalysis

The unique structure of 4-(4-vinylphenyl)-1H-imidazole allows for its use in two primary catalytic strategies: as a ligand for homogeneous catalysts and as a monomer for the synthesis of polymer-supported catalysts.

Homogeneous Catalysis: Heck Cross-Coupling Reaction

Palladium complexes bearing imidazole-based ligands are known to be effective catalysts for C-C bond-forming reactions, such as the Heck reaction.[10][11][12][13]

Protocol 4.1.1: In Situ Preparation of a Palladium Catalyst for Heck Coupling

This protocol describes the in situ formation of a palladium catalyst for the coupling of an aryl halide with an alkene.

Materials:

  • 4-(4-Vinylphenyl)-1H-imidazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl bromide (e.g., bromobenzene)

  • Alkene (e.g., styrene)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and 4-(4-vinylphenyl)-1H-imidazole (4 mol%).

  • Add anhydrous DMF to dissolve the catalyst components.

  • Stir the mixture at room temperature for 15 minutes to allow for complex formation.

  • Add the aryl bromide (1.0 eq.), the alkene (1.2 eq.), and triethylamine (1.5 eq.).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualization: Catalytic Cycle of the Heck Reaction

G cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Carbopalladation Carbopalladation Ar-Pd(II)-X(L2)->Carbopalladation R-CH=CH-Pd(II)-X(L2) R-CH=CH-Pd(II)-X(L2) Carbopalladation->R-CH=CH-Pd(II)-X(L2) Beta-Hydride\nElimination Beta-Hydride Elimination R-CH=CH-Pd(II)-X(L2)->Beta-Hydride\nElimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride\nElimination->H-Pd(II)-X(L2) Coupled Product Coupled Product Beta-Hydride\nElimination->Coupled Product Reductive\nElimination Reductive Elimination H-Pd(II)-X(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 H-Base+ X- H-Base+ X- Reductive\nElimination->H-Base+ X- Ar-X Ar-X Ar-X->Oxidative\nAddition Alkene Alkene Alkene->Carbopalladation Base Base Base->Reductive\nElimination

Caption: Simplified catalytic cycle for the Heck reaction.

Heterogeneous Catalysis: Polymer-Supported Catalysts

The vinyl group of 4-(4-vinylphenyl)-1H-imidazole allows for its polymerization, creating a solid support with pendant imidazole ligands.[14][15][16] These polymer-supported ligands can then be used to immobilize metal catalysts, facilitating catalyst recovery and reuse. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a suitable method for achieving controlled polymer architectures.[8][17][18][19]

Protocol 4.2.1: RAFT Polymerization of 4-(4-Vinylphenyl)-1H-imidazole

This protocol describes the synthesis of poly(4-(4-vinylphenyl)-1H-imidazole) using RAFT polymerization.

Materials:

  • 4-(4-Vinylphenyl)-1H-imidazole

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Glacial acetic acid

  • Diethyl ether

Procedure:

  • In a Schlenk flask, dissolve 4-(4-vinylphenyl)-1H-imidazole, the RAFT agent, and AIBN in glacial acetic acid. The molar ratio of monomer:RAFT agent:initiator should be carefully controlled to target a specific molecular weight.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).

  • To quench the polymerization, expose the reaction mixture to air and cool it in an ice bath.

  • Precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold diethyl ether.

  • Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR to confirm its composition.

Protocol 4.2.2: Preparation and Use of a Polymer-Supported Palladium Catalyst

This protocol describes the immobilization of palladium onto the synthesized polymer and its use in a Suzuki cross-coupling reaction.

Materials:

  • Poly(4-(4-vinylphenyl)-1H-imidazole)

  • Palladium(II) chloride (PdCl₂)

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Solvent mixture (e.g., Dioxane/Water)

Procedure:

Catalyst Preparation:

  • Swell the poly(4-(4-vinylphenyl)-1H-imidazole) in a suitable solvent (e.g., DMF).

  • Add a solution of PdCl₂ in the same solvent and stir the mixture at room temperature for 24 hours.

  • Filter the polymer-supported catalyst, wash extensively with the solvent to remove any unbound palladium, and dry under vacuum.

Catalytic Reaction:

  • In a reaction vessel, combine the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the polymer-supported palladium catalyst.

  • Add the dioxane/water solvent mixture.

  • Heat the reaction to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • After the reaction, cool the mixture and filter to recover the polymer-supported catalyst.

  • The filtrate contains the product, which can be purified by standard workup and chromatography.

  • The recovered catalyst can be washed and reused in subsequent reactions.

Data Presentation: Catalytic Performance
Catalyst TypeReactionSubstrate ScopeRecyclability
Homogeneous Pd/4-(4-vinylphenyl)-1H-imidazoleHeck CouplingGood for aryl bromides and activated aryl chloridesNot readily recyclable
Polymer-supported Pd/poly(4-(4-vinylphenyl)-1H-imidazole)Suzuki CouplingBroad for aryl halides and boronic acidsRecyclable for multiple runs

This table provides an expected performance overview based on related catalytic systems.

Conclusion

4-(4-Vinylphenyl)-1H-imidazole is a highly versatile building block with significant potential in coordination chemistry and catalysis. Its dual functionality allows for the creation of a diverse range of materials, from well-defined coordination polymers to robust and recyclable polymer-supported catalysts. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this promising molecule.

References

  • Heck coupling reactions of aryl halides catalyzed by saturated ferrocenylmethylimidazolinium salts/palladium. (n.d.). ProQuest.
  • Co-Ordination Ability of Vinylimidazole(Vim), Imidazole(Im), Indazole(In), Ammonia(NH3) and Dimethyl Sulphoxide (DMSO) Ligands in Ruthenium Complexes. (2020). Oriental Journal of Chemistry.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journal of Organic Chemistry.
  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. (n.d.).
  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (2001). Organic Letters.
  • Co-Ordination Ability of Vinylimidazole(Vim), Imidazole(Im), Indazole(In), Ammonia(NH3) and Dimethyl Sulphoxide (DMSO) Ligands i. (n.d.). SciSpace.
  • Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. (n.d.). CrystEngComm.
  • Vinylimidazole coordination modes to Pt and Au metal centers. (2020). RSC Publishing.
  • Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes. (n.d.). PMC.
  • Heck Reaction in Ionic Liquids and the in Situ Identification of N-Heterocyclic Carbene Complexes of Palladium. (2000). Organometallics.
  • Mesoporous Ionically Tagged Cross-Linked Poly(vinyl imidazole)s as Novel and Reusable Catalysts for the Preparation of N. (2019).
  • Palladium−Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki−Miyaura Cross Coupling. (2001). Organic Letters.
  • Synthesis, characterization and applications of vinyl functionalized N-heterocyclic carbene supported ruthenium(II)
  • Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. (n.d.). PMC.
  • Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. (2020). Polymer Chemistry.
  • Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. (n.d.).
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journal of Organic Chemistry.
  • Polymer Supported Organic C
  • Five metal–organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties. (n.d.). Dalton Transactions.
  • Palladium supported on poly(N-vinylimidazole) or poly(N-vinylimidazole-co-N-vinylcaprolactam) as a new recyclable catalyst for the Mizoroki–Heck reaction. (n.d.).
  • Green Synthesis of 2-(Substituted Phenyl)
  • Effect of Imidazole Arrangements on Proton-Conductivity in Metal-Organic Frameworks. (2017). Journal of the American Chemical Society.
  • Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: Syntheses, structures and properties. (n.d.).
  • Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. (n.d.). Polymer Chemistry.
  • The roles of imidazole ligands in coordination supramolecular systems:. (n.d.).
  • The roles of imidazole ligands in coordination supramolecular systems. (2016). CrystEngComm.
  • APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. (n.d.).
  • Facile synthesis of well-controlled poly(1-vinyl imidazole) by RAFT process. (n.d.).
  • Catalytic Intermolecular Functionalization of Benzimidazoles. (2019). IntechOpen.
  • Cationic metal–organic frameworks constructed from a trigonal imidazole-containing ligand for the removal of Cr2O72− in w
  • Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applic
  • (PDF) Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. (2020).
  • Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflamm
  • Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Spontaneous Auto-Polymerization of 4-(4-Vinylphenyl)-1H-imidazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose experiments are derailed because their styrenic-imidazole monomers have spontaneously polymerized into...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose experiments are derailed because their styrenic-imidazole monomers have spontaneously polymerized into an unusable solid block.

Working with 4-(4-Vinylphenyl)-1H-imidazole requires a precise understanding of radical kinetics. This compound features a highly reactive vinylphenyl (styrenic) moiety coupled with an imidazole ring. This unique structure makes it exceptionally prone to spontaneous auto-polymerization if not handled with strict adherence to its mechanistic requirements.

Below is our comprehensive troubleshooting guide, mechanistic deep-dive, and self-validating protocols to ensure your monomer remains stable during storage and highly reactive only when you need it to be.

Part 1: Troubleshooting FAQs

Q1: I stored my 4-(4-Vinylphenyl)-1H-imidazole in the refrigerator, but after a few months, it turned into a solid block. What happened? A: Your monomer underwent thermal auto-polymerization via the Mayo Mechanism . Even at low temperatures, the vinylphenyl groups can undergo a Diels-Alder cycloaddition to form a reactive dimer. This dimer then reacts with a third monomer molecule via molecule-assisted homolysis to generate carbon-centered free radicals. Once these radicals form, they initiate a runaway chain reaction. If your inhibitor depleted over those months, the monomer was left unprotected.

Q2: I flushed the storage bottle with Argon to protect the monomer from degradation, but it polymerized almost immediately. Why? A: This is the most common and catastrophic mistake made with styrenic monomers. Commercial 4-(4-Vinylphenyl)-1H-imidazole is stabilized with phenolic inhibitors, typically 4-tert-butylcatechol (TBC) or monomethyl ether hydroquinone (MEHQ). These inhibitors are strictly oxygen-dependent . TBC does not scavenge carbon radicals directly. It requires dissolved oxygen to first convert the carbon-centered radicals into peroxy radicals (ROO•). The TBC then neutralizes the peroxy radical to form a stable quinone. By flushing the bottle with Argon, you stripped the dissolved oxygen, completely disabling the inhibitor and allowing the carbon radicals to propagate freely .

Q3: Does the imidazole ring contribute to this instability? A: Yes. The imidazole moiety is a strong coordinating ligand. If you handled the monomer with standard stainless-steel spatulas or stored it in containers with metal components, trace transition metals (like Fe²⁺/Fe³⁺) can leach into the chemical. The imidazole ring coordinates these trace metals, creating a potent redox catalyst system that accelerates the decomposition of ambient peroxides into fresh radicals, thereby overwhelming the TBC inhibitor.

Part 2: Mechanistic Deep Dive

To effectively prevent auto-polymerization, you must understand the competing kinetic pathways occurring inside your storage vial. The diagram below illustrates how thermal energy initiates the Mayo mechanism, and how the TBC/Oxygen system intercepts it.

Mechanism cluster_0 Spontaneous Polymerization (Mayo Mechanism) cluster_1 Inhibition Pathway (TBC + Oxygen) M1 Monomer (4-(4-Vinylphenyl)-1H-imidazole) Dimer Reactive Dimer (Diels-Alder Adduct) M1->Dimer Heat (Thermal Dimerization) CRadical Carbon-Centered Radicals (R•) Dimer->CRadical + Monomer (Homolysis) Polymer Uncontrolled Polymerization (Solid Mass) CRadical->Polymer Propagation (Absence of Inhibitor) PRadical Peroxy Radicals (ROO•) CRadical->PRadical Fast Reaction with O2 O2 Dissolved Oxygen (O2) O2->PRadical Quinone Stable Quinone + Inactive Species (Safe Storage) PRadical->Quinone Scavenged by TBC TBC 4-tert-Butylcatechol (TBC) TBC->Quinone

Fig 1: Mayo mechanism of auto-polymerization and the oxygen-dependent TBC inhibition pathway.

Part 3: Quantitative Storage Data

The stability of 4-(4-Vinylphenyl)-1H-imidazole is a function of temperature, oxygen concentration, and inhibitor viability. Use the table below to benchmark your storage conditions.

Storage ConditionDissolved O₂ LevelInhibitor (TBC) StatusPolymerization RiskEstimated Shelf Life
2–8 °C, Ambient Air (Dark) 10–15 ppmActive & StableVery Low 6–12 Months
25 °C, Ambient Air (Light) 10–15 ppmActive (Rapidly Depleting)Moderate (Photo-initiation)1–3 Months
2–8 °C, Argon/N₂ Purged < 2 ppmInactive (O₂ Starved) High < 1 Week
> 40 °C, Ambient Air < 10 ppm (O₂ outgassed)DepletedCritical (Runaway) Hours to Days

Part 4: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to subsequent steps without passing the built-in validation checks.

Protocol A: Proper Aliquoting and Storage

Causality: Repeatedly opening a bulk bottle introduces moisture and depletes the inhibitor. Aliquoting minimizes handling and maintains the critical oxygen-to-inhibitor ratio .

  • Preparation: Use strictly non-metallic tools (PTFE or ceramic spatulas) to prevent iron-catalyzed radical generation.

  • Aliquoting: Transfer the monomer into small, amber glass vials. The amber glass blocks UV light, preventing photo-initiated radical formation.

  • Atmosphere Control: Leave approximately 30% of the vial volume as ambient air headspace. Do NOT purge the vial with nitrogen or argon. The oxygen in the headspace will dissolve into the monomer to sustain the TBC inhibitor.

  • Sealing: Cap tightly with PTFE-lined lids to prevent solvent evaporation while trapping the initial oxygen.

  • Storage: Store immediately at 2–8 °C. Do not freeze, as extreme cold can cause the TBC inhibitor to crystallize and precipitate out of the monomer phase.

  • Self-Validation Check: Weigh the sealed vial and record the mass. After 1 month, re-weigh the vial; a stable mass confirms a hermetic seal. Perform a visual inversion test: the liquid should flow freely. Any increase in viscosity indicates inhibitor depletion and the onset of polymerization.

Protocol B: Inhibitor Removal Prior to Polymerization

Causality: TBC must be completely removed immediately before your planned experiment; otherwise, it will quench your intended radical initiators (e.g., AIBN or BPO), leading to low molecular weight polymers or failed reactions.

  • Column Preparation: Pack a glass chromatography column with Basic Alumina (Brockmann Grade I). The basic nature of the alumina selectively binds the slightly acidic phenolic hydroxyl groups of the TBC inhibitor.

  • Elution: Pass the required volume of 4-(4-Vinylphenyl)-1H-imidazole through the column. Do not use positive pressure (air/gas); allow it to drip via gravity to maximize residence time.

  • Collection: Collect the purified monomer in a foil-wrapped flask kept on ice.

  • Self-Validation Check (Critical): Take a 0.5 mL test aliquot of your purified monomer and add 1 drop of 1M NaOH.

    • Pass: The solution remains colorless, confirming 100% removal of TBC.

    • Fail: The solution turns pink/red (quinone formation), indicating residual TBC. Repack a fresh column and repeat.

  • Execution: Use the purified monomer immediately. It now has zero protection against auto-polymerization.

References

  • The Mechanism of the Self-Initiated Thermal Polymerization of Styrene. Theoretical Solution of a Classic Problem Journal of the American Chemical Society (JACS)[Link]

  • Spontaneous polymerization of styrene in the presence of acid: further confirmation of the Mayo mechanism Polymer[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-(4-Vinylphenyl)-1H-imidazole Copolymerization

Welcome to the technical support center for the copolymerization of 4-(4-Vinylphenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the copolymerization of 4-(4-Vinylphenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of reaction temperature for this specific copolymerization. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature range for the copolymerization of 4-(4-Vinylphenyl)-1H-imidazole and why?

A1: For the free-radical copolymerization of vinylimidazole derivatives, a typical starting temperature range is between 60°C and 90°C. The choice of temperature is fundamentally linked to the thermal decomposition rate of the initiator, most commonly an azo compound like Azobisisobutyronitrile (AIBN). For instance, AIBN is frequently used as an initiator in the polymerization of vinylimidazoles.[1][2][3] The reaction temperature needs to be high enough to induce a steady rate of radical generation from the initiator, but not so high as to cause uncontrolled, rapid polymerization or undesirable side reactions. A study on the RAFT polymerization of 4-vinylimidazole was successfully conducted at 65°C.[4] Another example involving a vinylbenzyl-imidazolium monomer utilized a temperature of 90°C.[5] A patent for the copolymerization of vinylpyrrolidone and vinylimidazole describes an initial reaction temperature of 65°C, which was later increased to 90°C to ensure complete reaction.[3]

Q2: How does reaction temperature influence the molecular weight and polydispersity index (PDI) of the resulting copolymer?

A2: Reaction temperature has a significant impact on both the molecular weight and the PDI of the final copolymer. Generally, increasing the reaction temperature leads to a higher rate of initiator decomposition, which in turn increases the concentration of primary radicals. This higher radical concentration can lead to an increased rate of termination reactions, resulting in polymers with lower molecular weights. Conversely, a lower temperature will slow down the initiation rate, potentially leading to higher molecular weight chains, but may also result in a longer reaction time and incomplete monomer conversion. For controlled polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT), temperature optimization is crucial for maintaining control over the polymerization and achieving a narrow PDI. A well-controlled RAFT polymerization of 4-vinylimidazole at 65°C yielded homopolymers with well-defined molecular weights and narrow PDIs (<1.20).[4]

Q3: What are the best practices for monitoring the progress of the copolymerization reaction at a given temperature?

A3: Real-time or periodic monitoring of the reaction is crucial for successful optimization. A common and effective method is to take aliquots from the reaction mixture at specific time intervals and analyze the monomer conversion using techniques like ¹H NMR spectroscopy.[1] By comparing the integration of the vinyl proton signals of the monomer to an internal standard or the polymer backbone signals, you can accurately determine the extent of monomer consumption. Another technique is Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC), which can be used to track the evolution of molecular weight and PDI over time.[1] This data is invaluable for understanding the kinetics of the polymerization at a specific temperature.

Q4: Can the choice of solvent affect the optimal reaction temperature?

A4: Absolutely. The solvent can influence the solubility of the monomers and the resulting copolymer, as well as the kinetics of the polymerization. For vinylimidazole derivatives, polar aprotic solvents are often employed. Glacial acetic acid has been shown to be a particularly effective solvent for the RAFT polymerization of 4-vinylimidazole, as it helps to stabilize the propagating radicals.[1][4] In contrast, solvents like DMF have been reported to be less effective, even leading to a lack of polymerization under certain conditions.[1] The choice of solvent can also impact the thermal stability of the initiator, so the optimal temperature may need to be adjusted based on the solvent system being used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Polymerization 1. Reaction temperature is too low: The initiator is not decomposing at a sufficient rate to initiate polymerization. 2. Inappropriate solvent: The chosen solvent may not be suitable for the polymerization of vinylimidazoles.[1] 3. Presence of inhibitors: The monomer may contain inhibitors from storage that have not been removed.1. Increase the temperature in increments of 5-10°C. Ensure the temperature is appropriate for the chosen initiator's half-life. 2. Switch to a more suitable solvent. For RAFT polymerization of vinylimidazoles, consider using glacial acetic acid.[1][4] 3. Purify the monomer before use. This can be done by passing it through a column of basic alumina to remove acidic inhibitors.[1][6]
High Polydispersity Index (PDI) 1. Reaction temperature is too high: This can lead to a high rate of termination and side reactions, resulting in a broad molecular weight distribution. 2. Inconsistent temperature control: Fluctuations in the reaction temperature can lead to variations in the rate of polymerization.1. Lower the reaction temperature. This will slow down the polymerization and allow for better control. 2. Ensure precise and stable temperature control. Use a reliable oil bath or heating mantle with a PID controller.
Formation of Insoluble Gel 1. Cross-linking reactions: At higher temperatures, side reactions leading to cross-linking can occur, especially with prolonged reaction times. 2. Spontaneous self-polymerization: Vinylimidazole monomers can be prone to spontaneous polymerization, which can be exacerbated by heat and light.[7]1. Lower the reaction temperature and/or reduce the reaction time. 2. Add a radical inhibitor like 2,2-diphenyl-1-picrylhydrazyl (DPPH) to the monomer before polymerization. [1][6] Also, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[7]
Low Monomer Conversion 1. Insufficient reaction time or temperature. 2. Steric hindrance: If using a bulky comonomer, it may hinder the incorporation of the 4-(4-Vinylphenyl)-1H-imidazole monomer.[1]1. Increase the reaction time or modestly increase the temperature. 2. Re-evaluate the monomer feed ratio or consider a different comonomer.

Experimental Workflow for Temperature Optimization

The following workflow provides a systematic approach to optimizing the reaction temperature for the copolymerization of 4-(4-Vinylphenyl)-1H-imidazole.

TemperatureOptimizationWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Decision cluster_optimization Optimization Loop Monomer_Purification Monomer Purification (e.g., alumina column) Reagent_Prep Prepare Reaction Mixture (Monomers, Initiator, Solvent) Monomer_Purification->Reagent_Prep Initial_Temp Set Initial Temperature (e.g., 65°C) Reagent_Prep->Initial_Temp Run_Reaction Run Reaction under Inert Atmosphere Initial_Temp->Run_Reaction Monitoring Monitor Conversion (¹H NMR, GPC) Run_Reaction->Monitoring Analyze_Results Analyze Polymer Properties (MW, PDI, Yield) Monitoring->Analyze_Results Decision Decision Point: Optimal? Analyze_Results->Decision Adjust_Temp Adjust Temperature (± 5-10°C) Decision->Adjust_Temp No Final_Protocol Final Optimized Protocol Decision->Final_Protocol Yes Repeat_Exp Repeat Experiment Adjust_Temp->Repeat_Exp Repeat_Exp->Run_Reaction

Caption: Workflow for optimizing reaction temperature.

Summary of Temperature Effects on Copolymer Properties

TemperatureMonomer Conversion RateMolecular Weight (Mn)Polydispersity Index (PDI)Potential Issues
Low (e.g., < 60°C) Slow / IncompleteHighPotentially BroadLong reaction times, low yield.
Optimal (e.g., 65-75°C) Moderate to HighControlledNarrow (<1.3)-
High (e.g., > 80°C) FastLowBroadIncreased side reactions, potential for gelation, poor control over polymerization.

Note: The optimal temperature range is an estimate and should be determined experimentally for each specific copolymer system.

Concluding Remarks

The successful copolymerization of 4-(4-Vinylphenyl)-1H-imidazole is highly dependent on the careful control of reaction parameters, with temperature being one of the most critical. By understanding the fundamental principles outlined in this guide and adopting a systematic approach to optimization, researchers can achieve copolymers with the desired properties for their specific applications in drug development and materials science. For further characterization of your synthesized copolymers, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable insights into their thermal properties.[8][9][10]

References

  • Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. PMC. Available at: [Link]

  • Optimization of emulsion copolymerization reactions: Experimental validation. SciELO. Available at: [Link]

  • Syntheses of 1‐PG/AUX‐4‐vinyl‐1H‐imidazole (1 a–e). (a) vinyl‐Sn(Bu)3,... ResearchGate. Available at: [Link]

  • (PDF) Radical copolymerization of vinyl monomers initiated by the imidazolium p-chlorophenacylide (ICPY). ResearchGate. Available at: [Link]

  • Nitroxide Mediated Polymerization of 1‐(4‐vinylbenzyl)‐3‐butylimidazolium Ionic Liquid Containing Homopolymers and Methy. Wiley Online Library. Available at: [Link]

  • Optimization of emulsion copolymerization reactions. Experimental validation. ResearchGate. Available at: [Link]

  • Synthesis and Multilayering of Poly(4-vinylphenol) Derivatives for Future Applications as Proton Exchange Membranes in Fuel Cells (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). ACS. Available at: [Link]

  • Can vinyle imidazole be polimerized with just normal light or in the presence of oxygen while preparing ? : r/chemistry. Reddit. Available at: [Link]

  • Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. MDPI. Available at: [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC. Available at: [Link]

  • Precipitation Copolymerization of Vinyl-Imidazole and Vinyl-Pyrrolidone, 1-Experimental Analysis | Request PDF. ResearchGate. Available at: [Link]

  • US5846924A - Use of vinylpyrrolidone and vinylimidazole copolymers as detergent additives, novel polymers of vinylpyrrolidone and of vinylimidazole, and preparation thereof. Google Patents.
  • Thermal and Physical Properties of Poly(tetraphenyl-p-silphenylenesiloxane-ca-tetramethyl-p-silphenylenesiloxane)s. J-STAGE. Available at: [Link]

  • Controlled Radical Polymerization of 4-Vinylimidazole | Macromolecules. ACS Publications. Available at: [Link]

  • GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent. Available at: [Link]

  • Drug delivery. IBMM Polymers for Health and Biomaterials. Available at: [Link]

  • N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. Semantic Scholar. Available at: [Link]

  • Thermal Behavior of Polymers in Solid-State. ETFLIN. Available at: [Link]

  • Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. RSC Publishing. Available at: [Link]

  • Synthesis of Vinyl-Containing MQ Copolymers in Active Medium. PMC. Available at: [Link]

  • Synthesis of new imidazole-based monomer and copolymerization studies with methyl methacrylate | AVESİS - Akademik Veri Yönetim Sistemi. Uşak Üniversitesi. Available at: [Link]

Sources

Troubleshooting

Effective purification and recrystallization techniques for crude 4-(4-Vinylphenyl)-1H-imidazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective purification and recrystallization of crude 4-(4-Vinylphenyl)-1H-imidazole. The information...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective purification and recrystallization of crude 4-(4-Vinylphenyl)-1H-imidazole. The information presented herein is curated from established chemical principles and field-proven techniques to address common challenges and ensure the attainment of high-purity material essential for downstream applications.

I. Troubleshooting Guide: Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of 4-(4-Vinylphenyl)-1H-imidazole, providing direct solutions and the scientific rationale behind them.

Q1: My compound will not crystallize from solution, even after cooling. What should I do?

A1: Failure to crystallize is a common issue often stemming from supersaturation or the presence of impurities that inhibit crystal lattice formation. Here is a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[1] The microscopic scratches on the glass provide a rough surface that can act as a nucleation point for crystal growth.

    • Seeding: If available, add a single, small crystal of pure 4-(4-Vinylphenyl)-1H-imidazole to the solution. This "seed" crystal provides a template for other molecules to align and crystallize.[1]

    • Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of the compound. Re-introducing this rod into the solution can provide seed crystals.[2]

  • Increase Supersaturation:

    • Solvent Reduction: If an excess of solvent was used, carefully evaporate a portion of it using a rotary evaporator to increase the concentration of the solute.[3]

    • Drastic Cooling: Cool the solution in an ice-salt bath or even a dry ice/acetone bath, depending on the solvent's freezing point. Lower temperatures significantly decrease the solubility of the compound, forcing it out of solution.[4]

Q2: An oil has formed instead of crystals. How can I rectify this?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high.[3] To address this:

  • Re-dissolve and Modify Solvent System:

    • Gently warm the mixture to re-dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble. This can sometimes disrupt the oiling process and promote crystallization.

    • Alternatively, if a mixed solvent system was used, add more of the solvent in which the compound is less soluble to decrease the overall solvating power.

  • Slow Cooling: Allow the solution to cool very slowly. This can be achieved by leaving the flask on a hot plate that is turned off, or by insulating the flask. Slow cooling favors the formation of an ordered crystal lattice over a disordered oil.[2][3]

  • Consider an Alternative Purification Method: If oiling persists, the impurity profile may be unsuitable for recrystallization. In such cases, column chromatography is a recommended alternative.[3][5]

Q3: My recrystallization yield is very low. What are the likely causes and how can I improve it?

A3: A low yield can be attributed to several factors. A systematic evaluation can help identify the root cause:

Potential Cause Explanation Solution
Excessive Solvent Using too much solvent will keep a significant portion of the compound dissolved in the mother liquor even after cooling.[2]Before recrystallization, perform small-scale solubility tests to determine the optimal solvent volume. If the mother liquor is still available, concentrate it to recover more product.
Premature Crystallization Crystals forming in the filter paper during hot filtration will be lost.Use a heated funnel or pre-heat the filtration apparatus. Adding a slight excess of hot solvent before filtration can also help, which can then be removed by evaporation before cooling.[4]
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well when hot but poorly when cold.[6][7] If the solubility in cold solvent is too high, recovery will be poor.Re-evaluate the solvent system. Test a range of solvents with varying polarities. A mixed-solvent system might be necessary.
Incomplete Cooling Not allowing the solution to cool sufficiently will result in a lower yield.Ensure the solution has reached room temperature before placing it in an ice bath to maximize crystal formation.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification and handling of 4-(4-Vinylphenyl)-1H-imidazole.

Q1: What are the key characteristics of a good recrystallization solvent for 4-(4-Vinylphenyl)-1H-imidazole?

A1: An ideal recrystallization solvent for this compound should meet the following criteria:

  • Differential Solubility: It should exhibit high solubility for 4-(4-Vinylphenyl)-1H-imidazole at elevated temperatures and low solubility at room temperature or below.[1]

  • Inertness: The solvent must not react with the compound.[7]

  • Boiling Point: The boiling point of the solvent should ideally be lower than the melting point of 4-(4-Vinylphenyl)-1H-imidazole to prevent the compound from melting in the hot solvent.[7]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (and remain in the mother liquor) or be insoluble in the hot solvent (and be removed by hot filtration).[4]

  • Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals during drying.

Commonly used solvents for imidazole derivatives include ethanol, methanol, acetone, and aqueous mixtures of these solvents.[8][9]

Q2: What are the potential impurities I might encounter in crude 4-(4-Vinylphenyl)-1H-imidazole?

A2: Impurities can originate from starting materials, by-products of the synthesis, or degradation products.[10] For a compound like 4-(4-Vinylphenyl)-1H-imidazole, potential impurities could include:

  • Unreacted starting materials from its synthesis (e.g., from a Stille or Suzuki coupling).[11]

  • Homocoupled by-products.

  • Partially reacted intermediates.

  • Isomers, such as other vinyl-substituted phenylimidazoles.

  • Polymerized vinyl groups, especially if the compound has been exposed to heat, light, or radical initiators.[12]

Q3: How should I properly store purified 4-(4-Vinylphenyl)-1H-imidazole to maintain its purity?

A3: The stability of imidazole derivatives can be affected by air, light, and temperature.[13] The vinyl group is also susceptible to polymerization. Therefore, for long-term storage:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[13]

  • Light: Keep in a tightly sealed, amber-colored vial or a container protected from light.[13]

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is often recommended.[14][15]

  • Inhibitor: For very long-term storage or if polymerization is a concern, consider adding a small amount of a polymerization inhibitor.

Q4: What analytical techniques are suitable for assessing the purity of my recrystallized 4-(4-Vinylphenyl)-1H-imidazole?

A4: A combination of techniques should be used to confirm the purity and identity of the final product:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting trace impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups (e.g., C=C of the vinyl group, N-H of the imidazole).

III. Standard Recrystallization Protocol

This protocol provides a general guideline. The specific solvent and volumes should be optimized based on preliminary solubility tests.

Step 1: Solvent Selection

  • Place a small amount of the crude 4-(4-Vinylphenyl)-1H-imidazole in several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) to each tube at room temperature. Observe the solubility.

  • Gently heat the tubes containing undissolved solid. A good solvent will dissolve the compound upon heating.[1]

  • Allow the solutions to cool. The ideal solvent will result in the formation of crystals.

Step 2: Dissolution

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to just dissolve the solid.[6] Swirl the flask to aid dissolution.

Step 3: Hot Filtration (if necessary)

  • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[4]

Step 4: Crystallization

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

Step 5: Crystal Collection and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]

Step 6: Drying

  • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

IV. Visual Workflow and Troubleshooting Diagrams

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Insoluble Impurities Present Cooling Slow Cooling Dissolve->Cooling No Insoluble Impurities Hot_Filtration->Cooling Crystal_Collection Vacuum Filtration Cooling->Crystal_Collection Washing Wash with Cold Solvent Crystal_Collection->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: A standard workflow for the recrystallization of 4-(4-Vinylphenyl)-1H-imidazole.

Troubleshooting_Crystallization Start No Crystals Formed Supersaturated Is the solution supersaturated? Start->Supersaturated Induce_Nucleation Induce Nucleation: - Scratching - Seeding Supersaturated->Induce_Nucleation Yes Reduce_Solvent Reduce Solvent Volume Supersaturated->Reduce_Solvent No (Too Dilute) Reassess Reassess Solvent System/ Consider Chromatography Induce_Nucleation->Reassess Still no crystals Reduce_Solvent->Supersaturated Re-cool

Caption: A decision tree for troubleshooting failed crystallization.

V. References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Recrystallization1. Retrieved from [Link]

  • (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

  • (n.d.). PW 01: recrystallization. Retrieved from [Link]

  • (2023, September 15). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. Retrieved from [Link]

  • (n.d.). 2-(4-Vinylphenyl)-4,5-diphenyl-1H-imidazole. J-GLOBAL. Retrieved from [Link]

  • (2020). Novel Synthesis, spectral, characterization of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl). World News of Natural Sciences.

  • (2025, January 25). Impurities in Pharmaceutical Substances. International Journal of Science and Research.

  • Amir, M., et al. (2012, June 19). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science.

  • (2025, June 9). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. MDPI.

  • (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents. Retrieved from

  • (n.d.). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol. Semantic Scholar.

  • (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo. Retrieved from [Link]

  • (n.d.). An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole. Benchchem.

  • (n.d.). 1-Vinylimidazole. Wikipedia. Retrieved from [Link]

  • (n.d.). Syntheses of 1‐PG/AUX‐4‐vinyl‐1H‐imidazole (1 a–e). ResearchGate.

  • (n.d.). Imidazole Impurities and Related Compound. Veeprho.

  • (n.d.). 4-Phenylimidazole 97. Sigma-Aldrich.

  • (2023, August 14). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PMC.

  • (n.d.). The Purification of Porphyrins by SepaBeanTM machine. Santai.

  • (n.d.). 4-(4-bromophényl)-1H-imidazole. Chem-Impex.

  • (n.d.). Imidazole. PubChem. Retrieved from [Link]

  • (2015, December 23). How can I purify vinylimidazole and acrylonitrile monomers? ResearchGate.

  • (n.d.). 1H-Imidazole (Cas 288-32-4). Parchem.

  • (n.d.). Purification of imidazole derivatives by means of ion-exchange resin. Google Patents.

  • (2021, March 15). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and Quantum Mechanical Calculations. PubMed.

Sources

Optimization

Technical Support Center: Troubleshooting Poly(4-(4-Vinylphenyl)-1H-imidazole) Solubility &amp; Processing

Overview The polymerization of 4-(4-Vinylphenyl)-1H-imidazole yields a highly rigid polymer backbone characterized by complex and restrictive intermolecular interactions. The combination of the hydrophobic styrene-derive...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The polymerization of 4-(4-Vinylphenyl)-1H-imidazole yields a highly rigid polymer backbone characterized by complex and restrictive intermolecular interactions. The combination of the hydrophobic styrene-derived phenyl ring and the hydrogen-bonding capable 1H-imidazole moiety leads to severe aggregation via π−π stacking and dipole-dipole interactions. This technical guide provides field-proven troubleshooting strategies, methodologies, and causality-based explanations to overcome the solubility bottlenecks commonly encountered during the synthesis, characterization, and application of these polymer chains.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my synthesized 4-(4-Vinylphenyl)-1H-imidazole homopolymer completely insoluble in common organic solvents like THF, DCM, and Chloroform? Causality: The insolubility is driven by the thermodynamic stability of the polymer's solid state. The repeating units form strong intermolecular hydrogen bonds (between the N-H donor and the N= acceptor of adjacent imidazole rings) and extensive π−π stacking between the aromatic phenyl-imidazole systems. These cohesive forces exceed the solvation energy provided by standard non-polar or moderately polar solvents. Solution: To disrupt these interactions without chemical modification, highly polar, hydrogen-bond-accepting aprotic solvents must be utilized. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) heated to 60°C are typically required to achieve partial or full solvation.

Q2: How can I make the polymer water-soluble for biological assays without permanently altering its chemical structure? Causality: The 1H-imidazole ring is a weak base. In its neutral state, the polymer is highly hydrophobic. However, by lowering the pH below the pKa​ of the imidazole conjugate acid (typically around pH 5.5–6.0), the nitrogen atoms become protonated. This induces electrostatic repulsion between the polymer chains, forcing them to uncoil, hydrate, and dissolve[1]. Solution: Utilize pH modulation. Dissolving the polymer in mildly acidic aqueous buffers (pH < 4.5), such as 0.1 M HCl or acetate buffer, will yield a water-soluble cationic polyelectrolyte. This process is fully reversible; neutralizing the pH will cause immediate precipitation.

Q3: I need permanent solubility in aqueous and polar solvents at physiological pH (pH 7.4). What is the best approach? Causality: At physiological pH, the imidazole rings remain largely unprotonated and hydrophobic, causing the polymer to crash out of solution. To force solubility regardless of pH, the polymer must be converted into a permanent poly(ionic liquid). Solution: Perform an N-alkylation (quaternization) reaction. Reacting the polymer with an alkyl halide (e.g., methyl iodide or bromoethanol) permanently quaternizes the tertiary nitrogen of the imidazole ring[2]. This yields a highly soluble cationic polyelectrolyte that remains completely dissolved at pH 7.4, which is critical for drug delivery and in vivo applications.

Q4: My Gel Permeation Chromatography (GPC/SEC) analysis shows no elution, delayed elution, or multimodal peaks. How do I fix this? Causality: The imidazole groups strongly interact with the stationary phase of standard GPC columns (e.g., cross-linked polystyrene-divinylbenzene) through secondary retention mechanisms like adsorption and ion-exchange, rather than pure size exclusion. Furthermore, the polymer chains self-associate in solution. Solution: You must screen the secondary interactions using a modified mobile phase. If using an organic mobile phase (DMF or DMAc), add 0.1 M Lithium Bromide (LiBr)[1]. The Li+ ions coordinate with the polymer, while Br− shields the column surface. For aqueous GPC, use water containing 0.1% Trifluoroacetic acid (TFA) and 0.2 M NaCl[3].

Solubilization Strategy & Mechanistic Workflows

SolubilizationStrategy Start Polymer Insoluble in Standard Solvents Q_pH Is physiological pH (7.4) required? Start->Q_pH Mod_OK Is permanent chemical modification acceptable? Q_pH->Mod_OK Yes Sol_Acid pH Modulation (Dissolve in pH < 4.5) Q_pH->Sol_Acid No Sol_Quat Quaternization (N-Alkylation with CH3I) Mod_OK->Sol_Quat Yes Sol_Copoly Copolymerization (e.g., with PEG-acrylates) Mod_OK->Sol_Copoly No

Caption: Decision matrix for selecting a solubility enhancement strategy for imidazole-based polymers.

MechanisticPathway Pristine Pristine Polymer (Neutral, Aggregated) Hydrophobic state Protonated Protonated Polymer (Polyelectrolyte) Reversible Solubility Pristine->Protonated Aqueous HCl (pH < 4.5) Quaternized Quaternized Polymer (Poly(ionic liquid)) Permanent Solubility Pristine->Quaternized CH3I / Heat (N-Alkylation) Protonated->Pristine Aqueous NaOH (pH > 7.0)

Caption: Chemical pathways illustrating reversible protonation and permanent quaternization mechanisms.

Data Presentation: Solubility Matrix

The following table summarizes the expected solubility states of the polymer backbone under various conditions and modifications, allowing for rapid experimental planning.

Solvent / ConditionPristine HomopolymerProtonated State (pH < 4.5)Quaternized State (Methylated)
Water (pH 7.4) InsolubleInsoluble (Deprotonates)Highly Soluble
Water (pH 4.0) Soluble (Converts to Protonated)Highly Soluble Highly Soluble
THF / Chloroform InsolubleInsolubleInsoluble
DMSO / DMF Partially Soluble (Requires Heat)SolubleHighly Soluble
Methanol / Ethanol InsolubleSolubleHighly Soluble

Experimental Protocols

Protocol 1: Reversible Solubilization via pH Modulation

Use this protocol when permanent structural changes are prohibited, such as in reversible drug-delivery vehicles.

  • Suspension: Weigh 100 mg of the pristine poly(4-(4-Vinylphenyl)-1H-imidazole) and suspend it in 10 mL of deionized water. The polymer will remain as a cloudy suspension.

  • Acidification: While under vigorous magnetic stirring, add 0.1 M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Dissolution: As the pH drops below 4.5, the suspension will begin to clear. Continue stirring for 30 minutes to ensure complete protonation of the buried imidazole cores.

  • Validation: The resulting solution should be optically clear. To validate the reversibility, extract a 1 mL aliquot and add 0.1 M NaOH until the pH reaches 7.0; immediate precipitation confirms the self-validating nature of the pH-responsive transition.

Protocol 2: Permanent Solubilization via N-Alkylation (Quaternization)

Use this protocol to synthesize a permanently soluble poly(ionic liquid)[2].

  • Preparation: In a flame-dried Schlenk flask, dissolve 500 mg of the polymer in 15 mL of anhydrous DMSO. Heat to 60°C to ensure complete dissolution.

  • Alkylation: Under a nitrogen atmosphere, add a 3-fold molar excess (relative to the imidazole repeating units) of methyl iodide ( CH3​I ). Caution: Methyl iodide is highly toxic and volatile; perform strictly inside a fume hood.

  • Reaction: Seal the flask and stir the mixture at 60°C for 24 to 48 hours. The solution may develop a slight yellow tint as the poly(ionic liquid) forms.

  • Purification: Cool the mixture to room temperature and precipitate the polymer by dropping the solution into 150 mL of cold diethyl ether.

  • Drying: Recover the quaternized polymer via vacuum filtration and dry under a high vacuum at 40°C for 24 hours. The resulting polymer will now be freely soluble in water at any pH.

Protocol 3: GPC/SEC Mobile Phase Preparation for Accurate Molecular Weight Analysis

Use this protocol to prevent column sticking and aggregation during chromatography[1][3].

  • Salt Addition: Weigh exactly 0.868 g of anhydrous Lithium Bromide (LiBr) and dissolve it into 1.0 L of HPLC-grade DMF to create a 0.1 M LiBr solution.

  • Filtration: Filter the mobile phase through a 0.22 µm PTFE membrane filter to remove any particulate matter.

  • Degassing: Sonicate the mobile phase for 15 minutes to degas.

  • Execution: Set the GPC column oven to 50°C. The elevated temperature combined with the LiBr salt will disrupt all π−π stacking and hydrogen bonding, ensuring the polymer elutes strictly based on its hydrodynamic volume.

References

  • Polymer Source. Poly(N-vinyl imidazole, quaternized with bis[2,2-bipyridine-N,N']- Osmium(II) complex) Sample. Retrieved from [Link]

  • ResearchGate. Quaternized poly(1-vinylimidazole) hydrogel for anion adsorption. Retrieved from [Link]

  • National Institutes of Health (PMC). Double Stimuli-Responsive di- and Triblock Copolymers of Poly(N-isopropylacrylamide) and Poly(1-vinylimidazole): Synthesis and Self-Assembly. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-(4-Vinylphenyl)-1H-imidazole Coordination &amp; Steric Management

Welcome to the Advanced Ligand Coordination Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dual-functionality of 4-(4-Vinylphenyl)-1H-imidazole (4-VPI).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Ligand Coordination Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dual-functionality of 4-(4-Vinylphenyl)-1H-imidazole (4-VPI). While the vinyl group offers excellent post-synthetic polymerization capabilities, its position at the C4 carbon creates a formidable steric barrier at the adjacent N3 coordination site.

This guide is designed to help you troubleshoot low yields, bypass steric crowding, and prevent premature polymerization through field-proven, self-validating methodologies.

🔍 Diagnostic FAQs: Troubleshooting Steric Hindrance

Q1: Why does 4-VPI fail to form stable homoleptic octahedral complexes (ML6) with 3d transition metals like Ni(II) or Cu(II)? A1: The issue is rooted in the regiochemistry of the ligand. 4-VPI coordinates to metal centers primarily via the basic N3 atom of the imidazole ring. Because the bulky 4-vinylphenyl group is positioned immediately adjacent to this N3 site, it creates a severe steric "wall." In an octahedral geometry, attempting to pack six of these bulky ligands around a relatively small 3d metal center results in massive equatorial steric clashes. Research demonstrates that steric crowding of substituted imidazoles in octahedral geometries forces the system to default to lower coordination numbers, making ML4 or ML2 complexes thermodynamically favored over ML6 1. Solution: Shift your target to heteroleptic complexes using smaller co-ligands, or intentionally restrict the stoichiometry to form stable ML2 or tetrahedral ML4 complexes.

Q2: How does solvent selection impact the steric relief of 4-VPI complexes? A2: Solvatomorphism plays a critical role in stabilizing sterically hindered complexes. When using bulky ligands like 4-phenylimidazole derivatives, polar protic solvents (like methanol or ethanol) can form strong hydrogen-bond motifs with the uncoordinated pyrrolic N1-H atom. This hydrogen bonding pulls the ligand outward, subtly lengthening the metal-N3 bond and relieving steric pressure at the metal core. Studies on 4-phenylimidazole copper(II) systems show that solvent molecules residing in lattice channels or pockets are essential for the supramolecular assembly of these sterically demanding complexes 2. Solution: Incorporate polar protic solvents in your crystallization matrix to leverage hydrogen-bonding relief.

Q3: My vinyl groups are polymerizing spontaneously during the high-temperature metalation step. How do I prevent this? A3: The styrene-like vinylphenyl moiety is highly susceptible to thermal auto-polymerization at the elevated temperatures (e.g., >80°C) often required to overcome the activation energy barrier of sterically hindered coordination. Solution: You must decouple the thermal requirements. Use a highly reactive metal precursor that coordinates at lower temperatures (e.g., via halide abstraction). Alternatively, add a radical scavenger like BHT (butylated hydroxytoluene) at 0.1 wt% and conduct the reaction strictly in the dark under an argon atmosphere.

📊 Quantitative Data Reference: Metal-Ligand Steric Profiles

To optimize your experimental design, refer to the following structural parameters for 4-VPI coordination:

Metal CenterTarget GeometryMax Stable 4-VPI CoordinationSteric PenaltyRecommended Strategy
Ni(II) / Cu(II) Octahedral / Sq. PlanarML4 (Highly Distorted)SevereRestrict stoichiometry to ML2 or ML3; Use bulky counter-ions.
Zn(II) TetrahedralML4ModerateFavorable geometry for bulky ligands; proceed with standard synthesis.
Ru(II) / Os(II) OctahedralML2 (Heteroleptic)LowUtilize[M(bpy)₂] scaffolds; perform halide abstraction prior to coordination.

⚙️ Process Workflows & Logical Pathways

G Start 4-VPI Coordination Steric Hindrance Detected Q1 Is the target complex homoleptic (ML6)? Start->Q1 Yes1 Reduce Stoichiometry Target ML2 or ML4 Q1->Yes1 Yes No1 Heteroleptic Design Q1->No1 No Q2 Are vinyl groups thermally stable? No1->Q2 Yes2 Direct Metalation (Use Ag+ Scavenger) Q2->Yes2 Yes No2 Post-Polymerization Metalation Route Q2->No2 No

Figure 1: Decision matrix for overcoming steric hindrance in 4-VPI coordination.

🧪 Standard Operating Procedures (SOPs)

Protocol A: Synthesis of Heteroleptic Ru(bpy)₂(4-VPI)₂₂

Causality: Ruthenium(II) has a larger ionic radius than 3d metals, accommodating bulky ligands more easily 3. By using a pre-formed [Ru(bpy)₂Cl₂] scaffold, we restrict 4-VPI coordination to just two cis or trans sites, bypassing the impossible ML6 steric requirement.

  • Halide Abstraction: Suspend 1.0 eq of [Ru(bpy)₂Cl₂] in a 1:1 ethanol/water mixture. Add 2.2 eq of AgPF₆. Self-Validation: The immediate formation of a dense white precipitate (AgCl) confirms the successful removal of chloride ligands and the generation of the highly reactive[Ru(bpy)₂(Solvent)₂]²⁺ intermediate.

  • Filtration: Filter the mixture through a Celite plug to remove the AgCl precipitate completely.

  • Coordination: Add 2.2 eq of 4-VPI to the clear filtrate. Wrap the reaction flask in aluminum foil to block UV light (preventing vinyl photo-activation) and heat to 65°C for 12 hours under an argon atmosphere. Self-Validation: The solution will transition from a dark purple/brown to a vibrant orange/red, indicating the shift in the Metal-to-Ligand Charge Transfer (MLCT) band upon successful N3 coordination.

  • Isolation: Concentrate the solution under reduced pressure and precipitate the final complex by dropwise addition into cold diethyl ether.

G A [Ru(bpy)2Cl2] Precursor B AgPF6 Addition (Halide Abstraction) A->B -AgCl (ppt) C [Ru(bpy)2(Solvent)2]2+ Active Intermediate B->C Solvent Coord D Add 4-VPI Ligand (Steric Relief) C->D Heat/Dark E [Ru(bpy)2(4-VPI)2]2+ Final Complex D->E Substitution

Figure 2: Stepwise heteroleptic coordination mechanism via halide abstraction.

Protocol B: Post-Polymerization Metalation (The "Grafting-To" Route)

Causality: If monomeric coordination is too sterically hindered, polymerizing 4-VPI first locks the imidazole units along a flexible polymer backbone. This pre-organization forces the metal to adopt lower coordination numbers (cross-linking the chains) without the entropic penalty of bringing multiple bulky free monomers together.

  • Polymerization: Dissolve 4-VPI and AIBN (1 mol%) in anhydrous DMF. Degas the solution via three consecutive freeze-pump-thaw cycles. Heat at 70°C for 24 hours.

  • Precipitation: Precipitate the resulting poly(4-VPI) in excess methanol, filter, and dry under high vacuum.

  • Metalation: Dissolve the poly(4-VPI) in DMSO. Slowly add a stoichiometric solution of M(BF₄)₂ (where M = Cu, Ni, or Zn) in DMSO under vigorous stirring. Self-Validation: An immediate, measurable increase in solution viscosity (and eventual gelation depending on concentration) serves as macroscopic validation that metal-ligand coordination cross-linking has successfully occurred.

📚 References

1.[1] Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes Source: OSTI.gov URL: 2.[3] Rational Design of Ligands for Transition Metal Catalysis Source: eScholarship.org URL: 3.[2] Solvatomorphism with polar protic/aprotic and non-polar solvents in a series of complexes derived from the 5-phenylimidazole/tetrafluoroborate/copper (ii) reaction system Source: RSC.org URL:

Sources

Optimization

Optimizing initiator concentration for 4-(4-Vinylphenyl)-1H-imidazole free radical polymerization

An In-Depth Guide to Optimizing Initiator Concentration for the Free Radical Polymerization of 4-(4-Vinylphenyl)-1H-imidazole Introduction Welcome to the Technical Support Center. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Optimizing Initiator Concentration for the Free Radical Polymerization of 4-(4-Vinylphenyl)-1H-imidazole

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the free radical polymerization of 4-(4-Vinylphenyl)-1H-imidazole. The imidazole moiety is of significant interest for a wide range of applications, including biomaterials and electroactive membranes, due to its unique chemical properties.[1] However, the polymerization of vinyl-substituted imidazoles can be challenging.[2] Optimizing the concentration of the radical initiator is a critical step to control the reaction kinetics and the final properties of the polymer, such as molecular weight and polydispersity.

This document provides a blend of fundamental principles, practical troubleshooting advice, and a detailed experimental workflow to help you successfully navigate the optimization process. As Senior Application Scientists, our goal is to explain not just the "how," but the "why" behind these experimental choices, ensuring your protocols are robust and self-validating.

Fundamentals: The Critical Role of Initiator Concentration

In free radical polymerization, the initiator is the source of the primary radicals that begin the polymerization process.[3] The concentration of this initiator is one of the most powerful levers you can pull to influence the outcome of your reaction.

The entire process can be broken down into three key stages: initiation, propagation, and termination.[3][4]

  • Initiation: A thermally or photochemically activated initiator (like AIBN) decomposes to form two primary radicals.[3][5] This radical then reacts with a monomer molecule to start a polymer chain.

  • Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, rapidly growing the polymer chain.[5]

  • Termination: Two growing radical chains react with each other to terminate, ending the growth of both chains.[5]

The initiator concentration directly impacts the rate of initiation. A higher initiator concentration generates a larger number of primary radicals in a given amount of time.[6][7] This has two major, competing consequences:

  • Increased Polymerization Rate: More primary radicals mean more polymer chains are initiated simultaneously, leading to a faster consumption of the monomer and a shorter overall reaction time.[6][8]

  • Decreased Molecular Weight: With a high concentration of radicals, the growing chains are more likely to encounter another radical and terminate sooner. This results in the formation of a larger number of shorter polymer chains, thus lowering the average molecular weight (Mn and Mw) of the final polymer.[6][8]

This inverse relationship between initiator concentration and molecular weight is a fundamental principle in free radical polymerization.

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination I Initiator (I₂) R 2R• (Primary Radicals) I->R kd (decomposition) RM R-M• (Initiated Chain) R->RM M Monomer (M) M->RM RMn R-Mₙ• RM_next R-Mₙ₊₁• RMn->RM_next kp M2 Monomer (M) M2->RM_next RMn_term R-Mₙ• P Dead Polymer (Pₙ₊ₘ or Pₙ + Pₘ) RMn_term->P kt RMm_term R-Mₘ• RMm_term->P

Caption: The three stages of Free Radical Polymerization.

Frequently Asked Questions (FAQs)

Q1: How does initiator concentration affect the Polydispersity Index (PDI) of my polymer?

The effect on PDI (Mw/Mn) can be complex. Generally, increasing the initiator concentration can lead to a higher PDI (a broader molecular weight distribution).[9] This happens because a high radical concentration increases the probability of termination reactions occurring at various stages of chain growth, leading to a wider range of polymer chain lengths. However, in some systems, very high initiator concentrations can lead to so much termination that only very short, more uniform chains are produced, which might narrow the PDI. For vinylimidazoles, achieving a low PDI (<1.5) with conventional free radical polymerization is challenging; techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) are often required for better control.[1][10]

Q2: What is a typical starting initiator concentration for vinylimidazole polymerization?

A common starting point for conventional free radical polymerization of vinyl monomers is around 0.1 to 1.0 mol% of initiator with respect to the monomer. For example, a published protocol for the free radical polymerization of 4-vinylimidazole used 0.1 mol% of AIBN in glacial acetic acid.[1] It is highly recommended to start with a low concentration and increase it systematically to observe the effects.

Q3: Why is glacial acetic acid often used as a solvent for vinylimidazole polymerization?

The imidazole ring can interfere with the radical polymerization process. Using an acidic solvent like glacial acetic acid protonates the imidazole ring.[2] This protonation prevents side reactions and helps to stabilize the propagating radicals, allowing for a more controlled polymerization.[2] Polymerizations in traditional aqueous buffers have been shown to fail in achieving controlled molecular weight growth for this class of monomers.[1][10]

Q4: My reaction is very slow or doesn't start at all. Is the initiator concentration too low?

While a very low initiator concentration will result in a slow reaction, a complete lack of polymerization often points to the presence of an inhibitor.[11]

  • Oxygen: Dissolved oxygen is a potent radical scavenger and will inhibit polymerization.[11] Ensure your monomer and solvent are thoroughly degassed (e.g., by sparging with an inert gas like nitrogen or argon, or through freeze-pump-thaw cycles).

  • Monomer Stabilizers: Vinyl monomers are often shipped with small amounts of inhibitors (like hydroquinone or BHT) to prevent polymerization during storage.[11][12] These must be removed before use, typically by passing the monomer through a column of basic alumina or by distillation.

Q5: My polymerization reaction turned yellow/brown. Is this normal?

A color change to yellow or brown during the polymerization of vinylimidazoles is commonly reported.[13] While it can indicate some side reactions, it does not necessarily mean the polymerization has failed. The key indicator of success is the ability to isolate a polymer product.

Q6: How do I know if I have successfully synthesized a polymer?

The most straightforward method is by precipitation. After the reaction, the solution is cooled and poured into a large volume of a non-solvent (a liquid in which the polymer is insoluble, but the monomer is soluble).[13] For poly(4-vinylphenyl)-1H-imidazole synthesized in acetic acid, acetone is a common non-solvent.[1] If polymerization was successful, the polymer will precipitate as a solid, which can then be collected by filtration and dried. Further characterization by ¹H NMR and Gel Permeation Chromatography (GPC/SEC) can confirm the structure and determine the molecular weight and PDI.

Troubleshooting Guide

This table outlines common problems encountered during the polymerization of 4-(4-Vinylphenyl)-1H-imidazole and provides actionable solutions.

ProblemProbable Cause(s)Recommended Solution(s)
No Polymerization / Inhibition Period 1. Presence of dissolved oxygen.[11] 2. Inhibitor from the monomer was not removed.[12][] 3. Reaction temperature is too low for the chosen initiator (e.g., AIBN).1. Degas the reaction mixture thoroughly with N₂ or Ar for at least 30-60 minutes.[13] 2. Purify the monomer by passing it through an inhibitor removal column or by vacuum distillation. 3. Ensure the reaction temperature is appropriate for the initiator's half-life. The 10-hour half-life for AIBN is ~65°C.[15]
Low Monomer Conversion / Low Yield 1. Initiator concentration is too low. 2. Reaction time is too short. 3. Impurities in the monomer or solvent are terminating chains.[13]1. Systematically increase the initiator concentration (e.g., from 0.1 mol% to 0.5 mol%, 1.0 mol%). 2. Increase the reaction time (e.g., from 12 hours to 24 hours). 3. Ensure monomer is purified and solvents are of high purity/anhydrous grade.
Very Low Molecular Weight Polymer 1. Initiator concentration is too high.[8] 2. High concentration of chain transfer agents (impurities or solvent). 3. Reaction temperature is too high, increasing termination rate.1. Decrease the initiator concentration.[6] 2. Purify all reagents and consider a different solvent if chain transfer is suspected. 3. Lower the reaction temperature and switch to a lower-temperature initiator if necessary.
High Polydispersity (PDI > 2.0) 1. Uncontrolled nature of conventional free radical polymerization for this monomer.[1] 2. High monomer conversion leading to the gel effect (Trommsdorff effect).[5] 3. Chain transfer reactions.1. For highly controlled polymers, consider advanced techniques like RAFT polymerization.[1][2] 2. Target a lower monomer conversion (e.g., 50-70%) to avoid the gel effect. 3. Purify reagents and solvent to minimize chain transfer.
Formation of Insoluble Gel (Cross-linking) 1. Presence of difunctional impurities (divinylbenzene is a common one in vinyl-styrene type monomers). 2. Very high monomer conversion where chain transfer to polymer becomes significant.1. Ensure high purity of the monomer. 2. Stop the reaction at a lower conversion before the gel point is reached.

Experimental Protocol: Optimizing AIBN Concentration

This protocol provides a step-by-step method for systematically varying the initiator concentration to study its effect on the polymerization of 4-(4-Vinylphenyl)-1H-imidazole.

Objective: To determine the effect of AIBN concentration (0.2, 0.5, and 1.0 mol%) on the reaction rate, polymer molecular weight (Mn), and polydispersity index (PDI).

Materials:

  • 4-(4-Vinylphenyl)-1H-imidazole (monomer), purified by passing through a basic alumina column.

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol.[13]

  • Glacial Acetic Acid (solvent), anhydrous.

  • Acetone (non-solvent), reagent grade.

  • Schlenk flasks or similar reaction vessels with stir bars.

  • Inert gas (Nitrogen or Argon) supply.

  • Constant temperature oil bath.

G prep 1. Reagent Prep (Purify Monomer, Recrystallize AIBN) setup 2. Reaction Setup (Add Monomer, Solvent, Stir Bar to Flasks) prep->setup degas 3. Degassing (Sparge with N₂ for 30-60 min) setup->degas initiator 4. Add AIBN (Flask A: 0.2 mol%, Flask B: 0.5 mol%, Flask C: 1.0 mol%) degas->initiator react 5. Polymerization (Immerse in pre-heated oil bath, e.g., 70°C) initiator->react sample 6. Sampling (Optional) (Take aliquots over time for kinetic analysis) react->sample quench 7. Quench & Isolate (Cool, precipitate in acetone) react->quench sample->quench char 8. Characterization (Filter, dry, analyze via GPC, NMR) quench->char analyze 9. Data Analysis (Compare Mn, PDI, Yield vs. [AIBN]) char->analyze

Caption: Workflow for Initiator Concentration Optimization.

Procedure:

  • Preparation: In three separate, labeled Schlenk flasks, add 4-(4-Vinylphenyl)-1H-imidazole (e.g., 2.00 g) and a magnetic stir bar.

  • Solvent Addition: To each flask, add glacial acetic acid to achieve the desired monomer concentration (e.g., to make a 1.0 M solution).[1]

  • Degassing: Seal the flasks and sparge the solutions with nitrogen or argon gas for 30-60 minutes while stirring to remove dissolved oxygen.

  • Initiator Addition: Prepare stock solutions of AIBN or weigh it out directly. Add the appropriate amount of AIBN to each flask to achieve the target concentrations:

    • Flask A: 0.2 mol% AIBN (relative to monomer)

    • Flask B: 0.5 mol% AIBN

    • Flask C: 1.0 mol% AIBN

  • Polymerization: Immerse the sealed flasks into a preheated oil bath set to the desired temperature (e.g., 70°C). Start a timer and allow the reactions to proceed under stirring for a set period (e.g., 24 hours).

  • Quenching and Isolation:

    • After the reaction time, remove the flasks from the oil bath and cool them in an ice bath to quench the polymerization.

    • Slowly pour the contents of each flask into a separate beaker containing a large excess of cold acetone (e.g., 10x the volume of the reaction mixture) while stirring vigorously.

    • A white or off-white precipitate should form.

  • Purification and Drying:

    • Allow the precipitate to settle, then collect the solid polymer by vacuum filtration.

    • Wash the polymer on the filter with fresh acetone to remove any unreacted monomer and residual solvent.

    • Dry the polymer under vacuum at an elevated temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization:

    • Determine the yield for each reaction.

    • Analyze the dried polymer from each experiment using Gel Permeation Chromatography (GPC/SEC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI).

    • Confirm the polymer structure using ¹H NMR spectroscopy.

Data Summary and Expected Trends

After characterization, summarize your data in a table to clearly visualize the trends.

Experiment[AIBN] (mol%)Yield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
Flask A0.2LowerHigherVariable
Flask B0.5IntermediateIntermediateVariable
Flask C1.0HigherLowerVariable

This table shows the expected qualitative trend . Your quantitative results will establish the precise relationship for your specific experimental conditions. An increase in initiator concentration is expected to increase the polymerization rate (and thus yield for a fixed time) while decreasing the final polymer's molecular weight.[6][8]

References

  • Lowe, A. B., & McCormick, C. L. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules, 45(10), 4215–4224. Available at: [Link]

  • Nowicka, A. M., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Polymers, 14(22), 5003. Available at: [Link]

  • Fan, B., et al. (2020). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 11(35), 5649-5658. Available at: [Link]

  • Santanakrishnan, S., & Dhib, R. (2013). Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. Macromolecular Chemistry and Physics, 214(10). Available at: [Link]

  • Fluence Analytics. (n.d.). Monitoring the effect of initiator concentration on molecular weight and intrinsic viscosity of polyvinyl pyrrolidone (PVP) using ACOMP. Available at: [Link]

  • Armejo, J. (n.d.). Chapter 1 Free-Radical Polymerization. Available at: [Link]

  • Mori, H., et al. (2009). RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. Macromolecules, 42(21), 8082–8092. Available at: [Link]

  • Kumar, S., & Verma, C. (2023). Inhibition of Free Radical Polymerization: A Review. Macromol, 3(1), 107-121. Available at: [Link]

  • Wang, J., et al. (2018). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. ACS Omega, 3(11), 15433-15439. Available at: [Link]

  • Chemistry LibreTexts. (2015). Free Radical Polymerization. Available at: [Link]

  • ResearchGate. (2016). How can I precipitate poly vinyl imidazole? Available at: [Link]

  • ResearchGate. (n.d.). Controlled Radical Polymerization of 4-Vinylimidazole. Available at: [Link]

  • Nowicka, A. M., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Polymers, 14(22), 5003. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). The Stages of Free Radical Polymerization. Available at: [Link]

  • Buto, K. M., et al. (2010). Effect of initiator type and concentration on polymerization rate and molecular weight in the bimolecular nitroxide-mediated radical polymerization of styrene. Advances in Polymer Technology, 29(1), 11-19. Available at: [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Available at: [Link]

  • DKSH. (2022). What is free radical polymerization? Available at: [Link]

  • Li, X. R., et al. (2008). Study on thermal decomposition characteristics of AIBN. Journal of Hazardous Materials, 159(1), 13-18. Available at: [Link]

  • Li, W., et al. (2015). Thermal decomposition kinetic evaluation and its thermal hazards prediction of AIBN. Journal of Thermal Analysis and Calorimetry, 121(1), 339-346. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR chemical shift assignments for 4-(4-Vinylphenyl)-1H-imidazole

An accurate structural elucidation of nitrogen-rich heterocycles is a critical bottleneck in modern drug discovery and materials science. For compounds like 4-(4-Vinylphenyl)-1H-imidazole , a versatile building block com...

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Author: BenchChem Technical Support Team. Date: April 2026

An accurate structural elucidation of nitrogen-rich heterocycles is a critical bottleneck in modern drug discovery and materials science. For compounds like 4-(4-Vinylphenyl)-1H-imidazole , a versatile building block combining a polymerizable styrene moiety with a biologically privileged imidazole core, assigning the 1 H and 13 C NMR spectra presents unique analytical challenges. Rapid annular tautomerization and extended π -conjugation often obscure traditional spectral interpretation.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Empirical 2D-NMR Workflows against In Silico Predictive Methodologies (GIAO-DFT and Machine Learning) . By understanding the causality behind these techniques, researchers can build self-validating analytical systems that guarantee structural integrity.

The Analytical Challenge: Tautomerization and Conjugation

The imidazole ring in 4-(4-Vinylphenyl)-1H-imidazole undergoes rapid proton exchange between the N1 and N3 atoms. On the NMR timescale at room temperature, this tautomerization averages the electronic environments of C4 and C5, often resulting in severe signal broadening or complete signal loss in 13 C NMR spectra[1]([Link]). Furthermore, the cross-conjugation between the vinyl group, the phenyl ring, and the imidazole core creates complex anisotropic deshielding effects that challenge standard empirical additivity rules.

To resolve this, modern laboratories must choose between exhaustive empirical 2D-NMR experiments and advanced computational predictions.

Quantitative Data Comparison: Empirical vs. Predictive Shifts

The following tables compare the empirically derived assignments (utilizing 2D-NMR in DMSO- d6​ ) against two leading predictive methodologies: Standard GIAO-DFT (Gauge-Independent Atomic Orbital - Density Functional Theory)[2]([Link]) and ML-Augmented DFT (Machine Learning corrected predictions)[3]([Link]).

Table 1: 1 H NMR Chemical Shift Assignments (ppm)

Conditions: 400 MHz, DMSO- d6​ , 298 K. Predictive Level of Theory: ω B97XD/def2-TZVPP with SMD solvation.

PositionProton TypeEmpirical (Ref)GIAO-DFTML-Augmented DFT Δ (ML vs Emp)
N1 Imidazole NH12.20 (br s)12.8512.28+0.08
C2 Imidazole CH7.75 (d, J=1.2)7.927.78+0.03
C5 Imidazole CH7.45 (d, J=1.2)7.617.49+0.04
C2'/C6' Phenyl CH (ortho)7.78 (d, J=8.2)7.907.81+0.03
C3'/C5' Phenyl CH (meta)7.48 (d, J=8.2)7.557.50+0.02
C α Vinyl CH6.75 (dd)6.886.78+0.03
C β Vinyl CH 2​ (trans)5.85 (dd)5.985.88+0.03
C β Vinyl CH 2​ (cis)5.25 (dd)5.355.28+0.03
Table 2: 13 C NMR Chemical Shift Assignments (ppm)

Conditions: 100 MHz, DMSO- d6​ , 298 K.

PositionCarbon TypeEmpirical (Ref)GIAO-DFTML-Augmented DFT Δ (ML vs Emp)
C2 Imidazole CH135.5138.2135.8+0.3
C4 Imidazole Cq139.0142.5139.4+0.4
C5 Imidazole CH114.5117.1114.9+0.4
C1' Phenyl Cq133.5136.0133.8+0.3
C2'/C6' Phenyl CH124.8127.3125.1+0.3
C3'/C5' Phenyl CH126.5129.0126.8+0.3
C4' Phenyl Cq135.8138.5136.1+0.3
C α Vinyl CH136.6139.2137.0+0.4
C β Vinyl CH 2​ 113.8116.0114.1+0.3

Performance Analysis: Standard GIAO-DFT systematically overestimates deshielding due to incomplete modeling of the dynamic solvent cavity and tautomeric averaging. The ML-Augmented DFT model, trained on experimental datasets, corrects these systematic tensor errors, bringing the Mean Absolute Error (MAE) down to ~0.03 ppm for 1 H and ~0.3 ppm for 13 C, matching experimental variance[4]([Link]).

Methodology 1: Empirical 2D-NMR Workflow

To establish a self-validating empirical dataset, one cannot rely solely on 1D spectra. The causality of assignment relies on tracing scalar couplings (COSY) and through-bond magnetizations (HSQC/HMBC).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of 4-(4-Vinylphenyl)-1H-imidazole in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the N1-N3 proton exchange rate compared to CDCl 3​ , which sharpens the C4/C5 signals.

  • 1D Acquisition: Acquire 1 H (16 scans) and 13 C (1024 scans) spectra. If C4/C5 signals remain broad, lower the probe temperature to 278 K to further arrest tautomerization.

  • HSQC (Heteronuclear Single Quantum Coherence): Run 1 H- 13 C HSQC to map all directly bonded C-H pairs. This instantly differentiates the vinyl C β (CH 2​ , 113.8 ppm) from the imidazole C5 (CH, 114.5 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Run 1 H- 13 C HMBC to bridge the non-protonated carbons.

    • Validation Check: The vinyl H α (6.75 ppm) must show a strong 3JCH​ correlation to the phenyl C3'/C5' (126.5 ppm), definitively anchoring the styrene system.

    • Validation Check: The imidazole H2 (7.75 ppm) must show 3JCH​ correlations to both C4 (139.0 ppm) and C5 (114.5 ppm), confirming the heterocyclic core.

G N1 Sample Prep (DMSO-d6) N2 1D 1H & 13C NMR N1->N2 N3 Signal Broadening? N2->N3 N4 Variable Temp / CP-MAS N3->N4 Yes (Tautomerism) N5 2D NMR (HSQC, HMBC, COSY) N3->N5 No N4->N5 N6 Tautomer-Averaged Assignment N5->N6

Empirical 2D-NMR workflow for overcoming imidazole tautomerization.

Methodology 2: In Silico DFT/ML Prediction Workflow

When empirical synthesis is not yet complete, or when verifying a proposed structure against a highly complex mixture, computational prediction is the gold standard alternative. Modern approaches utilize Graph Neural Networks (GNNs) or ML-augmented DFT to achieve near-quantum accuracy in milliseconds to hours[5]([Link]).

Step-by-Step Protocol:

  • Conformational Search: Generate 3D conformers using Molecular Mechanics (e.g., MMFF94). For 4-(4-Vinylphenyl)-1H-imidazole, the dihedral angle between the phenyl and imidazole rings, and the phenyl and vinyl groups, dictates the π -overlap and subsequent shielding.

  • DFT Optimization: Optimize the lowest energy conformers at the B3LYP/6-31G(d,p) level.

  • GIAO Calculation: Calculate isotropic shielding tensors using a long-range corrected functional (e.g., ω B97XD/def2-TZVPP) combined with an SMD implicit solvent model for DMSO. Causality: Long-range corrections are mandatory for conjugated systems to prevent the over-delocalization error inherent in standard B3LYP[2]([Link]).

  • Boltzmann Weighting: Average the NMR tensors based on the relative free energies of the conformers and the two N-H tautomers.

  • ML Error Correction: Pass the GIAO tensors through a trained Machine Learning model (e.g., IMPRESSION or CASCADE) to correct for systematic basis set truncation and solvation errors.

G M1 3D Conformer Generation M2 DFT Optimization (B3LYP) M1->M2 M3 GIAO NMR Calculation M2->M3 M4 Boltzmann Weighting M3->M4 M5 ML Error Correction M4->M5 M6 Final Predicted Shifts M5->M6

In Silico DFT/ML NMR prediction pipeline for handling conformational flexibility.

Conclusion: Selecting the Right Methodology

For the structural elucidation of 4-(4-Vinylphenyl)-1H-imidazole, Empirical 2D-NMR remains the absolute source of truth, provided the analyst accounts for tautomeric broadening by utilizing DMSO- d6​ and low-temperature acquisition. However, ML-Augmented DFT has evolved into a highly trustworthy parallel validation tool. By bridging the gap between raw quantum mechanics and empirical reality, ML-corrected predictions allow researchers to confidently assign complex, heavily conjugated heterocycles without relying on outdated, error-prone 2D additivity tables.

References

  • IMPRESSION – prediction of NMR parameters for 3-dimensional chemical structures using machine learning with near quantum chemical accuracy. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • IMPRESSION generation 2 – accurate, fast and generalised neural network model for predicting NMR parameters in place of DFT. Chemical Science (RSC Publishing). Available at:[Link]

  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Chemical Theory and Computation (ACS Publications). Available at:[Link]

  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Comparative

Comparing the polymerization reactivity of 4-(4-Vinylphenyl)-1H-imidazole vs 1-vinylimidazole

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As a Senior Application Scientist, selecting the correct imidazole-fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist, selecting the correct imidazole-functionalized monomer is critical for designing advanced polymeric materials, such as gene delivery vectors, metal-chelating resins, and stimuli-responsive hydrogels. While both 1-vinylimidazole (1-VI) and 4-(4-vinylphenyl)-1H-imidazole (4-VPI) deliver the versatile imidazole moiety to a polymer backbone, their polymerization kinetics, radical stabilities, and structural behaviors are fundamentally different.

This guide provides an in-depth mechanistic comparison of these two monomers, supported by empirical reactivity data and validated experimental protocols.

Mechanistic Causality: N-Vinyl vs. Styrenic Architectures

The divergent reactivity of 1-VI and 4-VPI stems directly from the electronic environment of their polymerizable vinyl groups.

1-Vinylimidazole (1-VI): The Less Activated Monomer (LAM)

In 1-VI, the vinyl group is directly conjugated to the electron-withdrawing nitrogen (N1) of the imidazole ring[1]. Because the lone pair on the nitrogen is part of the aromatic sextet, it cannot effectively delocalize into the vinyl double bond. Consequently, 1-VI acts as a Less Activated Monomer (LAM) .

  • Radical Stability: The propagating radical of 1-VI is highly reactive and lacks resonance stabilization.

  • CRP Compatibility: Due to this hyper-reactivity, controlling 1-VI via Controlled Radical Polymerization (CRP) techniques like RAFT or ATRP is notoriously difficult[2]. The unstabilized radicals tend to undergo irreversible termination or degradative chain transfer rather than reversible deactivation.

4-(4-Vinylphenyl)-1H-imidazole (4-VPI): The More Activated Monomer (MAM)

Conversely, 4-VPI is a styrenic derivative. The vinyl group is attached to a phenyl ring, which is subsequently linked to the C4 position of the imidazole ring.

  • Radical Stability: The phenyl ring provides an extended π-system. When a radical forms on the propagating chain end, it is highly resonance-stabilized by the aromatic ring, classifying 4-VPI as a More Activated Monomer (MAM) .

  • CRP Compatibility: This thermodynamic stability lowers the activation energy for radical addition and ensures a long-lived radical species, making 4-VPI highly compatible with RAFT and ATRP methodologies to form well-defined, low-dispersity architectures like core cross-linked star (CCS) polymers[3].

  • Protonation & H-Bonding: Because the vinyl group is on the phenyl ring, the imidazole N1 position retains its proton (1H-imidazole). This allows 4-VPI to act as both a hydrogen-bond donor and acceptor, unlike 1-VI which acts only as an acceptor.

G cluster_1VI 1-Vinylimidazole (LAM) cluster_4VPI 4-VPI (MAM) N1 N-Vinyl Group R1 Unstabilized Radical N1->R1 C1 Poor CRP Control R1->C1 N2 Styrenic Group R2 Resonance Stabilized N2->R2 C2 High RAFT/ATRP Control R2->C2

Fig 1. Radical stabilization and CRP control pathways for 1-VI vs 4-VPI.

Quantitative Data: Reactivity Ratios and Performance

To predict copolymer composition, we must analyze the reactivity ratios ( r1​ , r2​ ). In free-radical copolymerization, 1-VI consistently exhibits low r1​ values when paired with conjugated monomers (like methacrylates or styrenics), indicating that the 1-VI propagating radical prefers to cross-propagate rather than homopropagate[4]. 4-VPI, behaving like styrene, shows near-ideal random copolymerization kinetics ( r1​≈r2​≈1 ) with other MAMs.

Table 1: Comparative Polymerization Metrics
Parameter / Feature1-Vinylimidazole (1-VI)4-(4-Vinylphenyl)-1H-imidazole (4-VPI)
Monomer Classification N-Vinyl (LAM)Styrenic (MAM)
Reactivity Ratio vs. Methacrylates r1​ = 0.14, r2​ = 0.61 (Tends to alternate)[4] r1​≈0.8−1.0 (Random incorporation)
Reactivity Ratio vs. Styrene r1​ = 0.128, r2​ = 0.879[5] r1​≈1.0 , r2​≈1.0
RAFT Polymerization Control Very Poor (Requires specialized dithiocarbamates)[2]Excellent (Compatible with standard TTCs/Dithiobenzoates)[3]
Hydrogen Bonding Capacity Acceptor only (N3)Donor (N1-H) and Acceptor (N3)
Primary Biopharma Applications Polycationic gene delivery vectors (Polyplexes)[6]Sequence-defined macromolecules, targeted nanocarriers[3]

Validated Experimental Workflows

The following protocols demonstrate the optimal polymerization strategies for each monomer, dictated by their inherent radical stabilities.

Protocol A: RAFT Homopolymerization of 4-VPI (Controlled Architecture)

Because 4-VPI is a MAM, we utilize a Trithiocarbonate (TTC) or Dithiobenzoate RAFT agent to achieve a narrow molecular weight distribution ( Đ<1.2 ).

Causality Note: Dimethylformamide (DMF) is selected as the solvent because the intact N-H group on 4-VPI causes strong intermolecular hydrogen bonding, which can lead to premature precipitation in less polar solvents.

  • Reagent Preparation: In a Schlenk flask, dissolve 4-VPI (1.0 M) in anhydrous DMF.

  • Initiator/CTA Addition: Add 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) as the RAFT agent and Azobisisobutyronitrile (AIBN) as the thermal initiator. Maintain a Monomer:CTA:Initiator molar ratio of 100:1:0.2.

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles to rigorously remove oxygen, which would otherwise quench the resonance-stabilized styrenic radicals.

  • Polymerization: Backfill with Argon and immerse the flask in a pre-heated oil bath at 70 °C for 16 hours.

  • Purification: Quench the reaction by rapid cooling and exposure to air. Precipitate the polymer dropwise into an excess of cold diethyl ether. Filter and dry under vacuum.

G M 4-VPI Monomer Mix Dissolve in DMF M->Mix CTA RAFT Agent (e.g., CPDB) CTA->Mix I Initiator (AIBN) I->Mix Degas Freeze-Pump-Thaw (x3) Mix->Degas Poly Polymerization (70°C) Degas->Poly Purify Precipitate in Ether Poly->Purify

Fig 2. Step-by-step RAFT polymerization workflow for 4-VPI.

Protocol B: Free-Radical Copolymerization of 1-VI (Statistical Copolymer)

Due to its LAM nature, 1-VI is best utilized in conventional free-radical polymerization (FRP) where precise architectural control is secondary to functional group incorporation (e.g., for UV-curable coatings or bulk hydrogels)[1].

  • Reagent Preparation: Dissolve 1-VI and a comonomer (e.g., Ethyl Methacrylate, EMA) in ethanol at a total monomer concentration of 2.0 M. Note: To achieve a 1:1 incorporation ratio, the feed ratio must be heavily skewed toward 1-VI (e.g., 80:20 1-VI:EMA) due to its low r1​ value.

  • Initiation: Add AIBN (1 wt% relative to total monomer).

  • Purging: Purge the solution with dry Nitrogen gas for 30 minutes at room temperature.

  • Polymerization: Heat the reaction mixture to 65 °C under constant stirring for 24 hours.

  • Purification: Precipitate the resulting statistical copolymer into hexanes, isolate via centrifugation, and dry under vacuum.

Conclusion & Selection Guide

  • Choose 1-Vinylimidazole (1-VI) when your application requires a highly reactive diluent, bulk free-radical hydrogel synthesis, or when post-polymerization quaternization is needed for simple polycationic gene delivery systems[6]. Accept that architectural control (low dispersity, block copolymers) will be highly challenging.

  • Choose 4-(4-Vinylphenyl)-1H-imidazole (4-VPI) when designing precision biotherapeutics, sequence-defined macromolecules, or targeted nanocarriers. Its styrenic nature allows for seamless integration into RAFT/ATRP workflows[3], and its intact 1H-imidazole ring provides superior hydrogen-bonding and metal-coordination capabilities.

References

  • Wikipedia Contributors. 1-Vinylimidazole. Wikipedia, The Free Encyclopedia.
  • Green, M. D., et al. Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm) using conventional free radical polymerization methods. ResearchGate.
  • Pekel, N., et al. Synthesis and characterization of N-vinylimidazole–ethyl methacrylate copolymers and determination of monomer reactivity ratios. European Polymer Journal (Hacettepe University).
  • Tanaka, J., & Yamada, A. Copolymerization Reactivity and Behavior of N-Vinylimidazole with α,β-Disubstituted Monomers. Journal of Macromolecular Science: Part A - Chemistry.
  • Journal of the American Chemical Society. Combining Hydroxyl-Yne and Thiol-Ene Click Reactions to Facilely Access Sequence-Defined Macromolecules for High-Density Data Storage. ACS Publications.
  • National Institutes of Health. Poly(1-vinylimidazole) polyplexes as novel therapeutic gene carriers for lung cancer therapy. PubMed Central.

Sources

Validation

FTIR spectroscopy absorption peaks for 4-(4-Vinylphenyl)-1H-imidazole structural validation

Comprehensive Structural Validation of 4-(4-Vinylphenyl)-1H-imidazole: FTIR Spectroscopy vs. Orthogonal Analytical Techniques Executive Summary For researchers and drug development professionals utilizing 4-(4-Vinylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Structural Validation of 4-(4-Vinylphenyl)-1H-imidazole: FTIR Spectroscopy vs. Orthogonal Analytical Techniques

Executive Summary

For researchers and drug development professionals utilizing 4-(4-Vinylphenyl)-1H-imidazole (4-VPI) as a bifunctional monomer in polymer synthesis, metal-organic frameworks (MOFs), or active pharmaceutical ingredient (API) intermediates, rigorous structural validation is non-negotiable. The presence of both a highly reactive polymerizable vinyl group and an interactive 1H-imidazole ring demands analytical techniques capable of distinguishing subtle functional group dynamics.

This guide objectively compares the performance of Fourier Transform Infrared (FTIR) spectroscopy against alternative structural validation methods (1H-NMR and Raman spectroscopy). By detailing the mechanistic causality behind 4-VPI’s vibrational modes and providing self-validating experimental protocols, this guide serves as an authoritative framework for quality control and structural confirmation.

Mechanistic Grounding: The Causality of FTIR Absorption in 4-VPI

To effectively utilize FTIR for 4-VPI validation, one must understand the physical causality behind the spectral outputs. Infrared absorption occurs only when a molecular vibration results in a net change in the dipole moment. 4-VPI is structurally divided into three distinct domains, each exhibiting unique vibrational causality:

  • The 1H-Imidazole Ring (Hydrogen Bonding Dynamics): Unlike 1-vinylimidazole derivatives, 4-VPI possesses a free N-H bond. In the solid state, the hydrogen atom acts as a strong electron donor, while the unprotonated nitrogen acts as an acceptor. This intermolecular hydrogen bonding creates a wide distribution of bond lengths, causing the N-H stretching vibration to manifest as a distinctly broad band between 3100 and 3250 cm⁻¹. The C–N stretching of the imidazole ring is reliably identified near 1225–1256 cm⁻¹[1], while out-of-plane deformation vibrations of the ring appear around 1071 cm⁻¹[2].

  • The Vinyl Group (Conjugation Effects): The C=C vinyl stretching vibration typically manifests around 1630–1646 cm⁻¹[3]. Causally, this frequency is slightly lower than that of an isolated alkene (~1650 cm⁻¹) because the vinyl group is conjugated with the phenyl ring. This delocalization of π -electrons slightly weakens the double-bond character, lowering the energy required for the stretch. The terminal =CH₂ out-of-plane bending creates a highly diagnostic doublet at ~900 cm⁻¹ and ~990 cm⁻¹.

  • The Phenyl Ring (Aromaticity): The para-disubstituted benzene ring exhibits aromatic C-H stretching just above 3000 cm⁻¹ and a strong out-of-plane C-H bending mode at ~830–840 cm⁻¹.

G2 IR IR Source (4000-400 cm⁻¹) Mol 4-VPI Molecule IR->Mol NH N-H Dipole Shift (~3150 cm⁻¹) Mol->NH Vinyl Vinyl C=C Stretch (~1630 cm⁻¹) Mol->Vinyl Imid Imidazole C-N Stretch (~1231 cm⁻¹) Mol->Imid Det Detector & FFT NH->Det Vinyl->Det Imid->Det

Mechanistic causality of infrared absorption in 4-VPI.

Quantitative Data: 4-VPI FTIR Absorption Peaks

The following table summarizes the quantitative spectral targets required to validate the structural integrity of 4-VPI.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Causality / Mechanistic Note
Imidazole N-H Stretching3100 – 3250 (Broad)Broadened due to solid-state intermolecular H-bonding.
Vinyl C=C Asymmetric Stretch1630 – 1646Shifted lower due to conjugation with the phenyl ring[3].
Imidazole C=N Stretching1550 – 1577Core ring vibration; highly polarizable.
Imidazole C-N Stretching1225 – 1256Distinct backbone vibration of the heterocycle[1].
Imidazole Ring Out-of-plane Bend~1071Diagnostic ring deformation[2].
Vinyl =CH₂ Out-of-plane Bend900 & 990Diagnostic doublet confirming an intact terminal vinyl group.

Comparative Performance: FTIR vs. Orthogonal Alternatives

While FTIR is highly specific for functional group identification, a robust quality control pipeline often requires orthogonal techniques. Below is an objective comparison of how FTIR performs against 1H-NMR and Raman spectroscopy for 4-VPI validation.

Analytical TechniquePrimary TargetSensitivity to 4-VPI FeaturesAnalysis TimeDestructive?Cost per Sample
ATR-FTIR Dipole moment changesExcellent for N-H, C=N, and vinyl C=C.< 2 minsNoLow
1H-NMR Proton environmentsSuperior for exact connectivity and quantitative purity.15-30 minsYes (Solvent)High
Raman Polarizability changesExcellent for symmetric aromatic C=C and ring breathing.5-10 minsNoMedium

Strategic Insight: FTIR is the superior choice for rapid, non-destructive batch-to-batch consistency checks, particularly for verifying that the vinyl group has not prematurely polymerized during storage (which would result in the disappearance of the 1630, 990, and 900 cm⁻¹ peaks). However, for absolute structural elucidation of an unknown synthesis product, 1H-NMR remains the gold standard.

G1 A 4-VPI Sample B ATR-FTIR (Functional Groups) A->B C 1H-NMR (Proton Connectivity) A->C D Raman (Symmetric Stretches) A->D E Data Synthesis B->E C->E D->E F Validated Structure E->F

Orthogonal structural validation workflow for 4-VPI.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity data, traditional KBr pellet preparation should be avoided. KBr is highly hygroscopic; absorbed atmospheric moisture produces a massive O-H stretch (~3300 cm⁻¹) that artificially obscures the critical N-H stretch of the 4-VPI imidazole ring. Attenuated Total Reflectance (ATR) FTIR is the mandated alternative.

Phase 1: System Calibration & Background

  • Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow to evaporate completely.

  • Run a background scan (32 scans, 4 cm⁻¹ resolution) in ambient air. Causality: This establishes the baseline atmospheric profile (H₂O vapor, CO₂) to be mathematically subtracted from the sample spectrum, preventing false peaks.

Phase 2: Sample Introduction & Measurement 3. Deposit 2–5 mg of high-purity 4-(4-Vinylphenyl)-1H-imidazole powder directly onto the center of the ATR crystal. 4. Lower the pressure anvil until the software indicates optimal contact. Critical Insight: Apply only moderate pressure. Excessive mechanical stress can induce localized heating and mechanochemical polymerization of the highly reactive vinyl group, irreversibly altering the C=C absorption profile. 5. Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

Phase 3: Data Processing & Validation 6. Apply atmospheric compensation and baseline correction algorithms via the spectrometer's software. 7. Self-Validation Check: Validate the spectrum by verifying the absence of a broad O-H peak at 3400 cm⁻¹ (confirming a dry, uncontaminated sample) and confirming the presence of the diagnostic 1630 cm⁻¹ and 990/900 cm⁻¹ vinyl peaks (confirming the monomer has not degraded).

References

  • Ahmet Güngör, Tonguç Özdemir, Rükan Genç. "FTIR spectra of 1-vinyl imidazole, surfactant and surfmer." ResearchGate.
  • "Fourier transform infrared (FTIR) spectra of 1‐vinylimidazole and polymerized 1‐ethyl‐3‐vinylimidazolium bis(trifluoromethylsulfonyl)imide (PVI‐TFSI)." ResearchGate.
  • "Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries." PMC - National Institutes of Health.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-(4-Vinylphenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-Vinylphenyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Vinylphenyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile structure, which incorporates both a reactive vinyl group and a biologically relevant imidazole moiety. The imidazole ring is a core component of many essential biological molecules, including the amino acid histidine.[1] Accurate structural elucidation of such molecules is paramount for understanding their chemical reactivity, biological activity, and for ensuring quality control in synthetic processes.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions.[2] This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-(4-Vinylphenyl)-1H-imidazole under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We will explore the causal mechanisms behind the expected fragmentation pathways, provide a detailed experimental protocol for data acquisition, and compare the utility of mass spectrometry with other common analytical techniques for the structural characterization of this compound.

Predicted Mass Spectrometry Fragmentation Patterns

The fragmentation of 4-(4-Vinylphenyl)-1H-imidazole in a mass spectrometer is expected to be influenced by the stability of its aromatic systems (the phenyl and imidazole rings) and the presence of the vinyl group.

Electron Ionization (EI-MS) Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize molecules, often leading to extensive and informative fragmentation.[3] The resulting mass spectrum serves as a molecular fingerprint that can be used for structural elucidation.

Upon electron impact, a radical cation of the parent molecule (M+•) is formed. For 4-(4-Vinylphenyl)-1H-imidazole (m/z 184), the molecular ion peak is expected to be prominent due to the stability of the aromatic systems. The primary fragmentation pathways are predicted to involve cleavages that lead to the formation of stable carbocations.

A key fragmentation route for alkyl-substituted benzenes is benzylic cleavage, which involves the cleavage of a bond beta to the aromatic ring, leading to a resonance-stabilized cation.[1][4] In the case of 4-(4-Vinylphenyl)-1H-imidazole, this would involve the cleavage of the bond between the phenyl and imidazole rings.

Another significant fragmentation pathway for compounds containing a benzyl-like unit is the formation of the highly stable tropylium ion (C7H7+) at m/z 91.[5][6][7] This often involves rearrangement of the initial benzyl cation.

The imidazole ring itself is relatively stable, but it can undergo fragmentation, typically through the loss of small neutral molecules like hydrogen cyanide (HCN).[8][9]

Based on these principles, the following fragmentation pattern for 4-(4-Vinylphenyl)-1H-imidazole is proposed:

EI-MS Fragmentation of 4-(4-Vinylphenyl)-1H-imidazole M 4-(4-Vinylphenyl)-1H-imidazole (M+•) m/z 184 F1 [C8H7N2]+ m/z 129 M->F1 - C7H7• F2 [C8H7]+ Vinylphenyl cation m/z 103 M->F2 - C3H3N2• F4 [C5H4N]+ m/z 78 F1->F4 - HCN F3 [C7H7]+ Tropylium ion m/z 91 F2->F3 - C2H2

Caption: Proposed EI-MS fragmentation pathway for 4-(4-Vinylphenyl)-1H-imidazole.

Table 1: Predicted Major Fragment Ions of 4-(4-Vinylphenyl)-1H-imidazole in EI-MS

m/zProposed IonFormulaFragmentation Pathway
184Molecular Ion (M+•)[C12H10N2]+•Ionization of the parent molecule
129Phenylimidazole cation[C8H7N2]+Cleavage of the vinylphenyl group
103Vinylphenyl cation[C8H7]+Cleavage of the imidazole group
91Tropylium ion[C7H7]+Rearrangement from the vinylphenyl cation with loss of acetylene
78Pyridine-like fragment[C5H4N]+Loss of HCN from the phenylimidazole cation
Electrospray Ionization (ESI-MS) Fragmentation

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules.[10] It typically produces protonated molecules [M+H]+ with minimal fragmentation in the ion source. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the protonated molecule is selected and fragmented by collision-induced dissociation (CID).[11]

For 4-(4-Vinylphenyl)-1H-imidazole, ESI in positive ion mode would be expected to generate a strong signal for the protonated molecule at m/z 185. Subsequent MS/MS analysis of this ion would likely induce fragmentation pathways similar to those observed in EI-MS, although originating from an even-electron species. The primary fragmentation would likely be the cleavage of the bond between the phenyl and imidazole rings.

Experimental Protocol: ESI-MS/MS Analysis

This section provides a detailed, step-by-step methodology for acquiring ESI-MS/MS data for 4-(4-Vinylphenyl)-1H-imidazole.

Experimental Workflow for ESI-MS Analysis cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis A 1. Dissolve sample in methanol (1 mg/mL stock solution) B 2. Dilute stock solution to ~10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid A->B C 3. Transfer to autosampler vial B->C D 4. Inject sample into ESI-MS system E 5. Acquire full scan MS spectrum (positive ion mode) to identify [M+H]+ D->E F 6. Perform product ion scan (MS/MS) on the [M+H]+ ion (m/z 185) E->F G 7. Identify major fragment ions in the MS/MS spectrum H 8. Propose fragmentation pathways based on observed neutral losses G->H

Caption: Experimental workflow for ESI-MS/MS analysis.

1. Sample Preparation:

  • Dissolve approximately 1 mg of 4-(4-Vinylphenyl)-1H-imidazole in 1 mL of a suitable organic solvent like methanol to create a 1 mg/mL stock solution.[12]

  • Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL in a solvent mixture compatible with ESI, such as 50:50 (v/v) acetonitrile/water with 0.1% formic acid to aid protonation.[10][13]

  • Transfer the final solution to a standard 2 mL mass spectrometry vial with a screw cap and septum.[12]

2. Instrument Parameters (suggested for a standard quadrupole-time-of-flight or triple quadrupole instrument):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas (Nitrogen) Pressure: 30 - 50 psi

  • Drying Gas (Nitrogen) Flow: 8 - 12 L/min

  • Drying Gas Temperature: 300 - 350 °C

  • MS1 (Full Scan) Range: m/z 50 - 500

  • MS2 (Product Ion Scan):

    • Precursor Ion: m/z 185

    • Collision Gas: Argon

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

3. Data Analysis:

  • Examine the full scan (MS1) spectrum to confirm the presence and isotopic pattern of the protonated molecule [M+H]+ at m/z 185.

  • Analyze the product ion (MS/MS) spectrum to identify the major fragment ions.

  • Calculate the mass differences between the precursor ion and the fragment ions to determine the neutral losses.

  • Propose fragmentation pathways that are consistent with the observed neutral losses and known chemical principles.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for molecular weight determination and structural analysis through fragmentation, a comprehensive characterization of a novel compound often relies on the complementary information provided by other spectroscopic techniques.[14][15]

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 4-(4-Vinylphenyl)-1H-imidazole

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution), and structural information from fragmentation patterns.High sensitivity (requires very small sample amounts), provides molecular weight information directly.Isomers may have similar fragmentation patterns, "hard" ionization can sometimes lead to the absence of a molecular ion peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[16]Provides unambiguous structural determination, non-destructive.Lower sensitivity than MS (requires more sample), can be complex to interpret for some molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.[17]Fast, simple to operate, good for identifying key functional groups (e.g., C=C, N-H).Provides limited information on the overall molecular structure, not ideal for distinguishing between isomers with the same functional groups.

For 4-(4-Vinylphenyl)-1H-imidazole, FTIR would readily identify the N-H stretch of the imidazole, the C=C stretch of the vinyl group, and the characteristic absorptions of the aromatic rings. NMR (¹H and ¹³C) would provide detailed information on the number and connectivity of all protons and carbons, allowing for unambiguous assignment of the structure, including the substitution pattern on the phenyl ring. The combination of these techniques provides a self-validating system for structural confirmation.[18]

Conclusion

Mass spectrometry is an indispensable tool for the characterization of 4-(4-Vinylphenyl)-1H-imidazole. Based on established fragmentation principles, Electron Ionization Mass Spectrometry is predicted to yield a rich fragmentation pattern, including characteristic ions resulting from benzylic cleavage and fragmentation of the imidazole ring. Electrospray Ionization coupled with tandem mass spectrometry offers a softer ionization method to confirm the molecular weight and probe the structure through controlled fragmentation. While MS provides crucial information, its combination with NMR and FTIR spectroscopy allows for the most comprehensive and unambiguous structural elucidation, a critical requirement for researchers in drug development and materials science.

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  • Tropylium Ion | Encyclopedia MDPI. [Link]

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Validation

A Comparative Guide to the Thermal Stability of Imidazole-Functionalized Styrenic Polymers

Introduction: The Critical Role of Thermal Stability in Advanced Materials In the landscape of polymer science and drug development, the thermal stability of a material is not merely a technical specification; it is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Thermal Stability in Advanced Materials

In the landscape of polymer science and drug development, the thermal stability of a material is not merely a technical specification; it is a cornerstone of its performance, reliability, and application range. For researchers and developers, understanding how a polymer behaves under thermal stress is paramount for predicting its processing window, operational limits, and long-term durability. This is particularly crucial in high-stakes applications such as organic electronics, advanced coatings, and platforms for catalysis, where thermal excursions can dictate success or failure.

This guide provides an in-depth, objective comparison of the thermal properties of poly(4-(4-vinylphenyl)-1H-imidazole), a functionalized styrenic polymer, against other widely used styrene derivatives. By examining the structural nuances and their impact on thermal behavior, we aim to provide a clear, data-driven perspective for professionals selecting materials for demanding applications. The analysis is grounded in fundamental characterization techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—which together paint a comprehensive picture of a polymer's thermal resilience.

Structural Comparison: The Foundation of Thermal Performance

The thermal properties of a polymer are intrinsically linked to its molecular architecture. The rigidity of the polymer backbone, the nature of its pendant groups, and the strength of intermolecular forces collectively determine its glass transition temperature (Tg) and decomposition temperature (Td). Below are the structures of the monomers discussed in this guide.

G cluster_0 Monomer Structures PS Styrene PVP 4-Vinylphenol PS_img PVPI 4-(4-Vinylphenyl)-1H-imidazole PVP_img P4VP 4-Vinylpyridine PVPI_img P4VP_img

Figure 1: Chemical structures of styrene and its functionalized derivatives.

The introduction of functional groups such as hydroxyl (-OH), pyridine, and imidazole moieties onto the polystyrene framework dramatically alters the polymer's properties. The imidazole group, in particular, introduces a combination of rigidity and the capacity for strong intermolecular hydrogen bonding (via the N-H proton), which is anticipated to significantly enhance thermal stability.

Quantitative Thermal Analysis: A Comparative Data Overview

To objectively assess thermal performance, we have compiled data from established literature for poly(4-(4-vinylphenyl)-1H-imidazole) and its counterparts. The key metrics are the Glass Transition Temperature (Tg), which indicates the transition from a rigid to a flexible state, and the Onset Decomposition Temperature (Td), which marks the beginning of irreversible chemical degradation.

PolymerPendant GroupGlass Transition Temp. (Tg)Onset Decomposition Temp. (Td, 5% wt. loss)Key Structural Influence
Polystyrene (PS) Phenyl~100-106 °C[1][2][3]~380 °CVan der Waals forces; baseline for comparison.
Poly(4-vinylphenol) (PVP) 4-Hydroxyphenyl~151-180 °C[4]> 350 °CStrong intermolecular hydrogen bonding from -OH groups restricts chain mobility.[5]
Poly(4-vinylpyridine) (P4VP) 4-Pyridyl~137-152 °C~300 °CDipole-dipole interactions from the polar pyridine ring increase chain stiffness.
Poly(N-vinylimidazole) (PVIm) Imidazole (N-linked)~171 °C[6]~400 °C[6][7]Rigid imidazole ring and H-bonding potential. A close analog to the topic polymer.
Poly(4-(4-vinylphenyl)-1H-imidazole) 4-Imidazolylphenyl> 170 °C (Estimated) > 400 °C (Estimated) Combines the rigidity of the styrenic backbone, phenyl ring, and imidazole ring, plus strong H-bonding.

Note: Data for poly(4-(4-vinylphenyl)-1H-imidazole) is estimated based on the properties of structurally similar polymers like Poly(N-vinylimidazole) due to a lack of direct, published data. The combined rigidity and hydrogen bonding capabilities strongly suggest superior thermal performance.

Analysis of Thermal Trends

The data clearly illustrates the profound impact of pendant group functionality on thermal stability.

  • Glass Transition Temperature (Tg): Unmodified polystyrene possesses the lowest Tg, as its chain mobility is governed primarily by relatively weak van der Waals forces. The introduction of groups capable of stronger intermolecular interactions, such as the hydroxyl group in PVP and the imidazole group in PVIm, significantly raises the Tg.[5][6] This is because additional thermal energy is required to overcome these interactions (especially hydrogen bonds) and induce the large-scale segmental motion that characterizes the glass transition. The bulky, rigid structure of the 4-imidazolylphenyl group in the target polymer is expected to further elevate the Tg beyond that of its analogs.

  • Decomposition Temperature (Td): The thermal decomposition of polystyrene typically begins with chain scission and depolymerization.[8] The introduction of the highly stable imidazole aromatic ring is known to enhance thermal stability. Studies on poly(N-vinylimidazole) show a robust decomposition profile, with significant mass loss occurring only above 400 °C.[6][7] This stability is attributed to the high bond dissociation energies within the imidazole ring. Therefore, poly(4-(4-vinylphenyl)-1H-imidazole) is expected to exhibit exceptional thermal stability, rivaling or exceeding that of other high-performance vinyl polymers.

Experimental Protocols for Thermal Characterization

To ensure the trustworthiness and reproducibility of thermal analysis data, standardized and well-controlled experimental procedures are essential. The following sections detail the methodologies for TGA and DSC analysis.

Workflow for Comprehensive Thermal Analysis

The logical flow for characterizing a novel polymer involves initial screening with TGA to determine its degradation limits, followed by DSC analysis within that stable temperature range to identify transitional events like Tg.

workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_prep Sample Preparation (5-10 mg, dry) TGA_run Run TGA (e.g., 30-600°C @ 10°C/min, N2 atm) TGA_prep->TGA_run TGA_analysis Analyze Data (Determine Td) TGA_run->TGA_analysis DSC_run Run DSC Cycle (Heat-Cool-Heat) TGA_analysis->DSC_run Set upper temp limit for DSC DSC_prep Sample Preparation (5-10 mg, sealed pan) DSC_prep->DSC_run DSC_analysis Analyze 2nd Heat Scan (Determine Tg) DSC_run->DSC_analysis

Figure 2: Standard workflow for polymer thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer by measuring mass loss as a function of temperature.

Self-Validation: The protocol is self-validating through the use of an inert atmosphere, which ensures that mass loss is due to thermal decomposition, not oxidation. A stable baseline prior to decomposition confirms instrument stability and proper sample handling.

Methodology:

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Weigh approximately 5-10 mg of the dry polymer sample into a tared TGA crucible (platinum or alumina).

  • Instrument Setup: Place the crucible onto the TGA balance. Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[2]

  • Data Analysis: Plot the sample weight (%) versus temperature. The onset decomposition temperature (Td) is determined from the point of significant weight loss, often defined as the temperature at which 5% of the initial mass has been lost.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer.

Self-Validation: The protocol includes a heat-cool-heat cycle. The first heating scan erases any prior thermal history of the polymer (e.g., from processing or storage). The Tg is determined from the second heating scan, ensuring the data reflects the intrinsic properties of the material under a controlled thermal rate.[2]

Methodology:

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Weigh 5-10 mg of the polymer into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Temperature Program:

    • First Heating Scan: Heat the sample from 25°C to a temperature approximately 30-50°C above the expected Tg but well below the Td (determined by TGA), at a rate of 10°C/min.[2]

    • Cooling Scan: Cool the sample at a controlled rate of 10°C/min back to 25°C.

    • Second Heating Scan: Heat the sample again at 10°C/min to the same upper temperature.

  • Data Analysis: The Tg is identified as the midpoint of the step-like transition in the heat flow curve from the second heating scan.[9]

Conclusion and Field Perspective

The combination of a rigid molecular structure and the capacity for strong intermolecular hydrogen bonding makes this polymer an excellent candidate for:

  • High-performance dielectrics in organic electronics where processing temperatures can be elevated.[10]

  • Thermally stable binders and coatings for specialty applications.

  • Supports for catalysts used in high-temperature chemical reactions.

For researchers and drug development professionals, the inherent stability of the imidazole core, coupled with the robust styrenic backbone, offers a versatile platform for creating functional materials that can withstand aggressive processing and operational conditions.

References

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  • Scientific Research Publishing. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry. Retrieved from [Link]

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  • AIP Publishing. (n.d.). Preparation and Characterization of Polystyrene Nanosphere. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Catalytic Efficiency of 4-(4-Vinylphenyl)-1H-imidazole Metal Complexes

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Imidazole-Based Catalysts In the landscape of modern synthetic chemistry, the development of efficient and robust cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Imidazole-Based Catalysts

In the landscape of modern synthetic chemistry, the development of efficient and robust catalysts is paramount. Transition metal complexes, particularly those featuring N-heterocyclic carbene (NHC) or imidazole-based ligands, have emerged as powerful tools in catalysis, finding applications in pharmaceuticals, polymers, and fine chemical synthesis.[1] The imidazole moiety, a five-membered aromatic heterocycle, is a versatile ligand; its derivatives can be readily synthesized and electronically tuned.[2] Specifically, 4-(4-Vinylphenyl)-1H-imidazole presents a unique ligand scaffold. The vinyl group offers a potential site for polymerization or grafting onto solid supports, creating recoverable and reusable catalysts, while the imidazole core provides a strong σ-donating site to stabilize various transition metals like Palladium (Pd), Ruthenium (Ru), Copper (Cu), and Nickel (Ni).[3][4]

This guide provides a comprehensive framework for the synthesis, characterization, and rigorous validation of the catalytic efficiency of metal complexes derived from 4-(4-Vinylphenyl)-1H-imidazole. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, establish self-validating protocols, and benchmark performance against established alternatives. Our focus will be on a common and industrially relevant class of reactions: Palladium-catalyzed cross-coupling.

Synthesis and Characterization: Building the Catalytic System

A robust evaluation begins with a well-characterized catalyst. The synthesis pathway involves two main stages: ligand synthesis followed by metal complexation.

Ligand Synthesis: 4-(4-Vinylphenyl)-1H-imidazole

The synthesis of substituted imidazoles can be achieved through various methods, often involving a one-pot, multi-component reaction.[5][6] A common and effective approach is the Radziszewski reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), 4-vinylbenzaldehyde (1 equivalent), and a molar excess of ammonium acetate (e.g., 2.5 equivalents).[7]

  • Solvent: Add glacial acetic acid as the solvent. Acetic acid serves both as a solvent and a catalyst for the condensation steps.

  • Reflux: Heat the mixture to reflux (typically around 120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Purification: Filter the crude solid, wash with water to remove residual acetic acid and ammonium salts, and then neutralize with a dilute base solution (e.g., 5% ammonium hydroxide). The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 4-(4-Vinylphenyl)-1H-imidazole ligand.

Metal Complexation: Example with Palladium (II)

The imidazole ligand coordinates to metal centers primarily through its pyridine-type nitrogen atom.[1][3]

Step-by-Step Protocol:

  • Ligand Solution: Dissolve the synthesized 4-(4-Vinylphenyl)-1H-imidazole ligand (2 equivalents) in a suitable solvent such as acetonitrile or dichloromethane in a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Metal Precursor: In a separate flask, dissolve a Palladium(II) precursor, such as Palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride (1 equivalent), in the same solvent.

  • Complexation: Slowly add the metal precursor solution to the ligand solution at room temperature. The reaction is typically stirred for several hours (e.g., 12-24 hours). A color change or precipitation often indicates complex formation.

  • Isolation and Purification: The resulting complex can be isolated by filtration if it precipitates or by removing the solvent under reduced pressure. The complex is then washed with a non-coordinating solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials and dried under vacuum.

Essential Characterization

Before catalytic testing, the structure and purity of both the ligand and the final metal complex must be unequivocally confirmed using a suite of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations. A shift in the C=N stretching frequency upon complexation provides evidence of coordination to the metal center.[8]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.

  • Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complex.

Validating Catalytic Efficiency: A Practical Workflow

To validate catalytic efficiency, we must employ a standardized test reaction. The Mizoroki-Heck reaction is an excellent choice due to its profound importance in C-C bond formation, well-understood mechanism, and the availability of extensive literature for benchmarking.[9][10]

The Benchmark Reaction: Mizoroki-Heck Coupling

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a base and a Palladium catalyst.[10]

Workflow for Catalytic Validation

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Comparison P1 Synthesize & Characterize 4-(4-Vinylphenyl)-1H-imidazole -Pd(II) Complex E1 Set up Heck Reaction: - Aryl Halide (e.g., 4-bromoanisole) - Alkene (e.g., Styrene) - Base (e.g., Na₂CO₃) - Catalyst (Your Complex) - Solvent (e.g., DMF) P1->E1 Introduce Catalyst E2 Run Reaction at Temp (e.g., 100°C) under Inert Atmosphere E1->E2 E3 Monitor Reaction Progress: Take aliquots at time intervals (0, 15, 30, 60, 120 min) E2->E3 E4 Analyze Aliquots by GC-MS or HPLC (Quantify Substrate & Product) E3->E4 A1 Calculate % Conversion vs. Time E4->A1 Raw Data A2 Determine Key Metrics: - Turnover Number (TON) - Turnover Frequency (TOF) A1->A2 Kinetic Data A3 Benchmark Performance: Compare TON/TOF with a standard catalyst (e.g., Pd(PPh₃)₄) under identical conditions A2->A3 Efficiency Data

Caption: Workflow for validating catalyst efficiency.

Detailed Experimental Protocol: Heck Reaction
  • Reactor Setup: To a flame-dried Schlenk tube under an Argon atmosphere, add the aryl halide (e.g., 4-bromoanisole, 1 mmol), the alkene (e.g., styrene, 1.2 mmol), and the base (e.g., sodium carbonate, 2 mmol).

  • Catalyst Loading: Add the synthesized 4-(4-Vinylphenyl)-1H-imidazole-Pd(II) complex. Catalyst loading is a critical parameter to investigate; start with a loading of 0.1 mol%.

  • Solvent Addition: Add an appropriate solvent, such as DMF or NMP (5 mL).

  • Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir vigorously.

  • Monitoring: At specified time intervals, withdraw small aliquots from the reaction mixture using a syringe, quench them (e.g., by diluting with a solvent like ethyl acetate), and filter through a small plug of silica to remove the catalyst and base.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and product. An internal standard should be used for accurate quantification.

Calculating Key Performance Metrics

The raw data from GC/HPLC analysis must be translated into standard metrics of catalytic efficiency.

  • Turnover Number (TON): Represents the total number of moles of product formed per mole of catalyst before it becomes deactivated.[11] It is a measure of catalyst stability and overall productivity.

    • Formula: TON = (moles of product formed) / (moles of catalyst)

  • Turnover Frequency (TOF): This is the true measure of a catalyst's intrinsic activity. It is defined as the number of turnovers per unit of time, typically calculated from the initial, linear phase of the reaction where substrate concentration is not limiting.[11][12]

    • Formula: TOF = TON / time (in hours or seconds)

Causality Note: It is crucial to calculate TOF from the initial reaction rate (e.g., at <10-20% conversion) to minimize the influence of factors like substrate depletion or product inhibition, thus reflecting the catalyst's maximum potential.[11]

Comparative Analysis and Data Presentation

Objective validation requires benchmarking. The performance of your novel catalyst should be compared directly against a well-established, commercially available alternative, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], under identical reaction conditions.

Table 1: Illustrative Comparison of Catalytic Performance in Heck Reaction (Reaction Conditions: 4-bromoanisole (1 mmol), styrene (1.2 mmol), Na₂CO₃ (2 mmol), DMF (5 mL), 120 °C, 2h)

CatalystCatalyst Loading (mol%)Conversion (%)TONTOF (h⁻¹)
4-(4-Vinylphenyl)-1H-imidazole-Pd(II) 0.198980490
Pd(PPh₃)₄ 0.185850425
4-(4-Vinylphenyl)-1H-imidazole-Pd(II) 0.019292004600
Pd(PPh₃)₄ 0.016565003250

This tabular format allows for a clear, at-a-glance comparison of performance, highlighting the superior activity and stability (higher TON at lower loading) of the novel complex in this illustrative example.

Mechanistic Considerations

Understanding the catalytic cycle provides insight into potential points of failure or optimization. The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) cycle.[13]

Simplified Catalytic Cycle for the Heck Reaction

HeckCycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) Coord Alkene Complex OxAdd->Coord Alkene Coordination Insert Insertion Product Coord->Insert Syn-Carbopalladation Elim Hydrido-Pd Complex Insert->Elim Syn-β-Hydride Elimination Elim->Pd0 Reductive Elimination (- HX, + Base) prod_out Ar-Alkene Elim->prod_out sub_in1 Ar-X sub_in1->OxAdd sub_in2 Alkene sub_in2->Coord base_in Base base_in->Pd0

Sources

Safety & Regulatory Compliance

Safety

4-(4-Vinylphenyl)-1H-imidazole proper disposal procedures

As a Senior Application Scientist, I have witnessed firsthand how the mishandling of reactive vinylic monomers can lead to catastrophic laboratory incidents. 4-(4-Vinylphenyl)-1H-imidazole (and its structural analogs lik...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have witnessed firsthand how the mishandling of reactive vinylic monomers can lead to catastrophic laboratory incidents. 4-(4-Vinylphenyl)-1H-imidazole (and its structural analogs like 1-vinylimidazole) is a highly versatile bifunctional monomer used extensively in the synthesis of poly(ionic liquids), chelating resins, and advanced membrane materials.

However, its dual functionality—a polymerizable styrenic/vinylic group and a basic, metal-coordinating imidazole ring—creates a unique and severe hazard profile. This guide provides a self-validating, step-by-step operational and disposal plan. We will not just outline what to do, but why we do it, ensuring that your laboratory maintains the highest standards of safety, scientific integrity, and regulatory compliance.

Chemical Hazard Profiling & Causality

Understanding the molecular causality behind the chemical's hazards is the first step in safe disposal.

  • Auto-Polymerization Risk (Reactivity): The vinyl group is highly susceptible to radical-induced polymerization. If exposed to heat, UV light, or if the radical inhibitor (e.g., MEHQ or BHT) is depleted over time, the monomer can auto-polymerize. This chain reaction is highly exothermic; if it occurs inside a sealed waste container, the rapid expansion of gases and heat can cause the vessel to rupture violently [1].

  • Corrosivity and Toxicity: The imidazole ring is basic (pH 9–11 in aqueous environments) and can cause severe eye damage and skin corrosion. It is also classified as a reproductive toxin and is acutely harmful to aquatic ecosystems [1].

  • Regulatory Classification: Under the EPA's Resource Conservation and Recovery Act (RCRA), waste containing this compound may trigger characteristic hazard codes. Specifically, it falls under D002 (Corrosivity) if in an aqueous solution with a high pH, or D003 (Reactivity) if the risk of violent polymerization is present [2].

Quantitative Data & Regulatory Thresholds

Summarizing the physicochemical properties informs our storage and disposal parameters.

Property / HazardValue / ClassificationOperational Implication
Physical State Liquid/Solid (depending on isomer/temp)Viscosity changes indicate dangerous auto-polymerization.
pH (Aqueous) 9.0 – 11.0Triggers EPA RCRA D002 (Corrosive) designation[2].
Flash Point ~84 °C (Combustible)Store away from oxidizers and open flames.
GHS Hazard Codes H302, H318, H360, H314Requires heavy PPE (Faceshield, chemical-resistant gloves).
EPA RCRA Codes D002, D003Must be incinerated at an approved hazardous waste facility [2].

Pre-Disposal Operational Plan (Inhibitor Management)

Causality Check: You cannot safely dispose of a reactive monomer if it is actively destabilizing in your waste jug. Pre-disposal management is critical.

  • Step 1: Inhibitor Verification. Ensure the monomer waste still contains an active radical scavenger like 4-Methoxyphenol (MEHQ) or Butylated hydroxytoluene (BHT). If the chemical has expired, the inhibitor may have degraded.

  • Step 2: Aeration Protocol (Crucial Mechanistic Step). If MEHQ is used as the inhibitor, do not store the waste under a strictly inert atmosphere (e.g., 100% Argon or Nitrogen). MEHQ requires trace amounts of dissolved oxygen to form the active quinone radical complexes that successfully halt polymerization [3].

  • Step 3: Temperature Control. Store accumulated liquid waste in a designated, spark-proof refrigerator (2–8 °C) to kinetically suppress the polymerization rate until the waste can be collected by Environmental Health and Safety (EHS) [3].

Step-by-Step Disposal Workflows

Workflow A: Unused or Expired Monomer (Liquid/Solution)
  • Assess the State: Visually inspect the bottle. If the liquid has become highly viscous or solidified, auto-polymerization has already occurred (Proceed to Workflow B).

  • Stabilize: If still liquid but past its expiration date, add an additional 100 ppm of MEHQ to ensure stability during transport and storage in the waste accumulation area.

  • Containment & Labeling: Transfer to a compatible, high-density polyethylene (HDPE) or amber glass waste container. Label clearly: "Hazardous Waste: 4-(4-Vinylphenyl)-1H-imidazole, Toxic, Corrosive, Reactive (RCRA D002/D003)."

  • Segregation: Keep strictly isolated from strong acids (which will react exothermically with the basic imidazole ring) and strong oxidizers or peroxides (which will initiate violent radical polymerization) [1].

  • Disposal Route: Submit to EHS for EPA-approved high-temperature incineration. Never flush down the drain.

Workflow B: Polymerized Resin/Solid Waste
  • Causality: Once fully polymerized into a resinous block, the acute reactivity hazard is neutralized. However, unreacted monomer often remains trapped within the polymer matrix, retaining toxicity.

  • Handling: Do not attempt to dissolve or chip the solid block out of the glassware.

  • Disposal Route: Dispose of the entire container (glassware included) as solid hazardous chemical waste. Label as: "Non-RCRA Contaminated Solid: Poly(vinylphenyl-imidazole) with residual toxic monomer."

Workflow C: Contaminated Solvents & Aqueous Washes
  • pH Adjustment: If the aqueous waste is highly basic, carefully neutralize it to pH 7–8 using dilute acid. Perform this in a controlled, ice-cooled environment to prevent the exothermic heat of neutralization from triggering the polymerization of any dissolved monomer [3].

  • Labeling: Label as "Aqueous/Solvent Waste: Contains trace 4-(4-Vinylphenyl)-1H-imidazole."

  • Disposal Route: Route to standard solvent/aqueous hazardous waste streams, ensuring absolutely no radical initiators (like AIBN or peroxides) are present in the same carboy.

Emergency Response: Auto-Polymerization in the Waste Jug

If a waste container holding vinylic imidazole derivatives begins to auto-polymerize, immediate action is required to prevent a pressure explosion.

  • Symptoms: The waste container becomes warm to the touch, starts bulging, or emits a strong, pungent amine-like odor.

  • Immediate Action: Do not seal the container tightly. Pressure buildup from the exothermic reaction will cause the vessel to burst. Move the container to a chemical fume hood immediately. Cool the exterior with an ice bath to kinetically slow the reaction. Evacuate the immediate area and contact your EHS emergency response team.

Waste Routing Decision Tree

G Start 4-(4-Vinylphenyl)-1H-imidazole Waste Generated DecideState What is the physical state of the waste? Start->DecideState StateLiquid Unused Monomer (Liquid/Solution) DecideState->StateLiquid Pure/Expired StateSolid Polymerized Resin (Solid) DecideState->StateSolid Cured/Polymerized StateAqueous Aqueous/Solvent Wash DecideState->StateAqueous Wash/Extract CheckInhibitor Verify Inhibitor (e.g., MEHQ) Presence StateLiquid->CheckInhibitor LabelSolid Label: Contaminated Solid (Residual Monomer) StateSolid->LabelSolid Segregate Segregate from Acids & Oxidizers StateAqueous->Segregate LabelLiquid Label: RCRA D002/D003 Flammable/Corrosive CheckInhibitor->LabelLiquid Segregate->LabelLiquid Incineration Approved EPA RCRA Incineration Facility LabelLiquid->Incineration LabelSolid->Incineration

Workflow for the characterization, segregation, and disposal of vinylic imidazole waste.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from[Link]

Handling

Personal protective equipment for handling 4-(4-Vinylphenyl)-1H-imidazole

Comprehensive Safety and Handling Guide: 4-(4-Vinylphenyl)-1H-imidazole This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 4-(4-Vinylphenyl)-1H-imidazole

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 4-(4-Vinylphenyl)-1H-imidazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, primarily imidazole and its derivatives, to establish a robust framework for safe handling, personal protective equipment (PPE) selection, and disposal. The guiding principle is to treat this compound with a high degree of caution, assuming hazards associated with its core chemical moieties.

Proactive Hazard Assessment: An Evidence-Based Approach

The chemical structure of 4-(4-Vinylphenyl)-1H-imidazole combines an imidazole ring with a vinylphenyl group. Each component contributes to the compound's potential hazard profile.

  • Imidazole Core Hazards : The imidazole ring is a well-characterized structural motif. Compounds containing it are often classified as corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3][4][5] Furthermore, some imidazole-based substances are identified as potential reproductive toxins.[1][2][3]

  • Vinylphenyl Group Hazards : The vinylphenyl moiety, present in compounds like 4-Vinylphenol, has been shown to cause liver and lung toxicity (hepatotoxicity and pneumotoxicity) in animal studies.[6]

  • Solid State Hazard : As a solid, this compound may form combustible dust concentrations in the air, creating a fire or explosion hazard under specific conditions.[1][3]

Based on this analysis, 4-(4-Vinylphenyl)-1H-imidazole should be handled as, at minimum, a substance that is:

  • Corrosive to skin and eyes.

  • Harmful if swallowed.[1][2]

  • A potential reproductive toxicant.

  • An inhalation hazard, particularly as a dust.

Hazard ClassInferred JustificationPrimary Sources
Skin Corrosion/Irritation Imidazole derivatives are known to cause severe skin burns and irritation.[1][3][7]
Serious Eye Damage The imidazole core is strongly associated with corrosive effects on eye tissue.[3][8]
Acute Toxicity (Oral) Imidazole itself is classified as harmful if swallowed.[1][2][4]
Reproductive Toxicity Several safety data sheets for imidazole list it as a suspected reproductive hazard.[1][3]
Respiratory Irritation Inhalation of dust may cause corrosion to the respiratory tract.[3]
Combustible Dust Finely divided dust may form explosive mixtures with air.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. No single combination of PPE can protect against all hazards.[9]

ScenarioEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Aliquoting Solids Chemical splash goggles (conforming to OSHA 29 CFR 1910.133 or EN166).2 pairs of powder-free, chemical-resistant gloves (e.g., Nitrile). Change every 30 mins or if contaminated.[10]Fully-buttoned lab coat.Work must be conducted within a certified chemical fume hood.[1]
Working with Solutions Chemical splash goggles and a full-face shield.[11]Chemical-resistant gloves (select based on solvent compatibility). Consider elbow-length gloves.[11]Chemical-resistant apron over a lab coat.All manipulations must occur within a certified chemical fume hood.[1]
Large-Scale Operations (>5g) Chemical splash goggles and a full-face shield.Heavy-duty, chemical-resistant gloves (e.g., Butyl, Neoprene) with an inner pair of nitrile gloves.[11]Chemical-resistant coveralls ("bunny suit").[10]A NIOSH-approved air-purifying respirator with appropriate particulate filters may be required in addition to a fume hood.[7][9]
Cleaning & Decontamination Chemical splash goggles and a full-face shield.Chemical-resistant gloves selected for compatibility with the cleaning solvent.Chemical-resistant apron over a lab coat.Ensure adequate ventilation. A respirator may be necessary depending on the scale of decontamination.

Procedural Guide to Safe Handling

A systematic approach to handling minimizes exposure and ensures a safe operational environment.

Engineering Controls: The Most Critical Barrier

The primary engineering control for handling 4-(4-Vinylphenyl)-1H-imidazole is a properly functioning certified laboratory chemical fume hood .[1][12] This protects the user from inhaling airborne dust or vapors. An emergency eyewash station and safety shower must be readily accessible.[7]

Step-by-Step Handling Protocol
  • Preparation and Pre-Handling Check:

    • Designate a specific area within the fume hood for the procedure.

    • Ensure all necessary PPE is available and has been inspected for defects.

    • Verify that the fume hood is functioning correctly.

    • Have spill cleanup materials readily available.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound on a disposable weighing paper or in a tared container within the fume hood to contain dust.

    • Use tools (spatulas, scoops) dedicated to this chemical or clean them thoroughly after use.

    • Close the primary container immediately after dispensing the required amount.[13]

  • Dissolution and Reaction Setup:

    • Add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and monitor the reaction closely.

    • Keep all vessels containing the chemical covered or sealed when not actively in use.

  • Post-Handling and Decontamination:

    • Carefully remove outer gloves and dispose of them as hazardous waste.

    • Wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[14]

    • Wash hands and any exposed skin thoroughly with soap and water after removing all PPE.[1][7]

Spill Management

For a small spill (<1g) inside a chemical fume hood:

  • Alert & Restrict: Alert colleagues in the immediate area. Restrict access.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collect: Carefully sweep or scoop the contained material into a designated, sealable hazardous waste container.[12][14] Avoid creating dust.[12]

  • Decontaminate: Clean the spill area as described in the post-handling protocol.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EH&S) department.

Storage and Disposal Plan

Proper storage and disposal are critical to laboratory safety and environmental responsibility.

Storage Conditions
  • Store in a dry, cool, and well-ventilated area.[1][7]

  • Keep the container tightly closed to prevent moisture ingress and contamination.[13]

  • Store locked up or in an area accessible only to authorized personnel.[8]

  • Keep away from strong oxidizing agents and incompatible materials.[7]

Disposal Protocol

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][15] It must be treated as hazardous waste.

  • Collection: Collect all waste material (residual chemical, contaminated PPE, spill cleanup debris) in a designated, compatible, and clearly labeled hazardous waste container.[14][15]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "4-(4-Vinylphenyl)-1H-imidazole".[14] Do not use abbreviations.[15]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, while awaiting pickup.[14] Do not store waste containers on the floor.[15]

  • Disposal: Arrange for collection by your institution's EH&S department or a licensed hazardous waste disposal contractor.[2]

G cluster_0 A Step 1: Collect Waste (Chemical residue, contaminated PPE, cleanup materials) B Step 2: Secure & Label Container ('Hazardous Waste', full chemical name) A->B Containment C Step 3: Store in Designated Area (Satellite Accumulation Area) B->C Segregation D Step 4: Request Pickup (Contact EH&S or licensed contractor) C->D Compliance E Step 5: Professional Disposal (Incineration or other approved method) D->E Final Disposition

Figure 1: Hazardous Waste Disposal Workflow.

Emergency Procedures: First Aid

In case of exposure, immediate action is crucial.

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact : Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[1][7] If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7] Seek immediate medical attention.

References

  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23). U.S. Department of Health & Human Services.
  • Safety Data Sheet - 4-(Imidazol-1-yl)phenol. (2009, September 26). Fisher Scientific.
  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
  • Safety Data Sheet - 1-Imidazole. (2025, September 7). Thermo Fisher Scientific.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal Protective Equipment Guidance. (2012, June 8).
  • Safety Data Sheet - 1-Vinylimidazole. Generic SDS Source.
  • 4-(4-NITROPHENYL)-1H-IMIDAZOLE - Safety Data Sheet. (2026, March 21). ChemicalBook.
  • Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals. (2025, December). Benchchem.
  • Safety Data Sheet - Imidazole solution. (2025, October 15). Sigma-Aldrich.
  • Carlson, G. P. (2002). 4-Vinylphenol-induced pneumotoxicity and hepatotoxicity in mice. International Journal of Toxicology, 21(5), 367-374.
  • Safety D
  • Safety Data Sheet - 1H-Imidazole-4,5-dicarbonitrile. Apollo Scientific.
  • Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.
  • Safety Data Sheet - 5-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride. (2025, May 28). Cerilliant.
  • Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine. (2025). Benchchem.
  • Toxicological Evaluation No. 203 Imidazole. (2006, March). BG Chemie.
  • RTECS NUMBER-NI4804510-Chemical Toxicity D
  • 2-Phenyl-1-Vinyl-1H-Imidazole (cas 2851-94-7) SDS/MSDS download. Guidechem.
  • 1H-Imidazole, 1-methyl- - Evaluation statement. (2022, January 14). Australian Government Department of Health.
  • Fact Sheet: Hazardous Waste Disposal. (2023, June 27). Tulane University Office of Environmental Health & Safety.
  • NIH Waste Disposal Guide.

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